molecular formula C11H21NO3 B1290313 Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 406235-30-1

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B1290313
CAS No.: 406235-30-1
M. Wt: 215.29 g/mol
InChI Key: SWUCHJAQBNXPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 406235-30-1) is a high-purity chemical compound supplied with a minimum purity of ≥97% . This molecule, with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol, serves as a valuable BOC-protected piperidine derivative in organic synthesis and medicinal chemistry research . The tert-butoxycarbonyl (BOC) group is a cornerstone in modern synthetic workflows, acting as a critical protecting group for the secondary amine, thereby enabling selective reactions at other molecular sites during complex multi-step syntheses. The simultaneous presence of a hydroxy group and a methyl group at the 4-position of the piperidine ring makes this compound a versatile and key synthetic intermediate, or "building block," for constructing more complex molecular architectures. Its primary research applications include the development of active pharmaceutical ingredients (APIs) and the exploration of new chemical entities. Researchers utilize this compound under the standard handling precautions appropriate for its hazard profile, which includes warnings for skin, eye irritation, and toxicity if swallowed . This product is strictly for research and further manufacturing applications and is not intended for direct human use . It is recommended to store this compound sealed in a dry environment at room temperature .

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUCHJAQBNXPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627891
Record name tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406235-30-1
Record name tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BOC-4-METHYL-PIPERIDIN-4-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental physicochemical characteristics and outlines detailed experimental protocols for the determination of its key physical properties.

Core Physical Properties

This compound is a white to off-white solid at room temperature. Its core physical and chemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Physical Form Solid[1]
Melting Point Not available[1]
Boiling Point Not available
Solubility Not available
InChI Key SWUCHJAQBNXPBO-UHFFFAOYSA-N[1]
SMILES CC(C)(C)OC(=O)N1CCC(C)(O)CC1
CAS Number 406235-30-1[1]

Experimental Protocols for Physical Property Determination

Given the absence of specific reported values for several key physical properties, this section provides detailed experimental protocols that can be employed to determine the melting point, boiling point, and solubility of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[2][3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.[2] The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[2][4]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[3]

  • Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[3][4]

Since this compound is a solid at room temperature, its boiling point is expected to be significantly high. The determination of the boiling point of a high-boiling organic compound can be performed using the Thiele tube method or simple distillation.[5][6][7][8]

Methodology: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of a liquid.[8]

Apparatus:

  • Thiele tube

  • High-boiling point liquid (e.g., mineral oil or silicone oil)

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: A small amount (a few drops) of the molten this compound is placed in the small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The Thiele tube is filled with a high-boiling point liquid, and the thermometer with the attached test tube is immersed in the oil. The side arm of the Thiele tube is heated gently.[7]

  • Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5] Heating is continued until a steady stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

The solubility of a compound in various solvents provides insights into its polarity and functional groups. A systematic approach is typically used to classify a compound based on its solubility.[9][10][11]

Methodology: Qualitative Solubility Tests

This involves testing the solubility of the compound in a series of solvents of varying polarity and pH.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • pH paper

Solvents:

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • General Procedure: Approximately 25 mg of this compound is added to 0.75 mL of the solvent in a small test tube. The mixture is shaken vigorously for about 1-2 minutes.[9] If the solid dissolves completely, it is considered soluble.

  • Solubility in Water: Test the solubility in water first. If soluble, test the pH of the solution with litmus or pH paper.[11]

  • Solubility in Diethyl Ether: Test the solubility in a non-polar solvent like diethyl ether.

  • Acid-Base Solubility:

    • If the compound is insoluble in water, its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl is tested.[11]

    • Solubility in 5% NaOH suggests an acidic functional group.

    • Solubility in 5% NaHCO₃ suggests a strongly acidic functional group (like a carboxylic acid).

    • Solubility in 5% HCl indicates a basic functional group (like an amine).[11]

  • Solubility in Concentrated Sulfuric Acid: If the compound is insoluble in the above solvents, its solubility in cold, concentrated H₂SO₄ is tested. Solubility in this strong acid suggests the presence of a neutral compound containing oxygen or nitrogen atoms or a double or triple bond.[12]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement start Start grind Grind solid sample start->grind pack Pack capillary tube grind->pack place Place in apparatus pack->place heat_fast Heat rapidly to ~15°C below expected MP place->heat_fast heat_slow Heat slowly (1-2°C/min) heat_fast->heat_slow observe Observe melting heat_slow->observe record Record T_start and T_end observe->record end End record->end

Diagram 1: Workflow for Melting Point Determination.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_heating_cooling Heating and Observation start Start add_sample Add molten sample to test tube start->add_sample add_capillary Insert inverted capillary tube add_sample->add_capillary attach_thermometer Attach to thermometer add_capillary->attach_thermometer place_in_thiele Place in Thiele tube attach_thermometer->place_in_thiele heat Gently heat Thiele tube place_in_thiele->heat observe_bubbles Observe steady stream of bubbles heat->observe_bubbles cool Remove heat and cool observe_bubbles->cool observe_entry Observe liquid entry into capillary cool->observe_entry record Record temperature observe_entry->record end End record->end

Diagram 2: Workflow for Boiling Point Determination.

Solubility_Testing_Workflow start Start with solid sample test_water Test solubility in Water start->test_water is_water_soluble Soluble? test_water->is_water_soluble test_ph Test pH is_water_soluble->test_ph Yes test_hcl Test solubility in 5% HCl is_water_soluble->test_hcl No acidic Acidic (e.g., Carboxylic Acid) test_ph->acidic pH < 5 basic Basic (e.g., Amine) test_ph->basic pH > 8 neutral_soluble Neutral Soluble test_ph->neutral_soluble 5 < pH < 8 is_hcl_soluble Soluble? test_hcl->is_hcl_soluble amine Basic Compound (Amine) is_hcl_soluble->amine Yes test_naoh Test solubility in 5% NaOH is_hcl_soluble->test_naoh No is_naoh_soluble Soluble? test_naoh->is_naoh_soluble test_nahco3 Test solubility in 5% NaHCO3 is_naoh_soluble->test_nahco3 Yes test_h2so4 Test solubility in conc. H2SO4 is_naoh_soluble->test_h2so4 No is_nahco3_soluble Soluble? test_nahco3->is_nahco3_soluble strong_acid Strong Acid (Carboxylic Acid) is_nahco3_soluble->strong_acid Yes weak_acid Weak Acid (Phenol) is_nahco3_soluble->weak_acid No is_h2so4_soluble Soluble? test_h2so4->is_h2so4_soluble neutral_insoluble Neutral Compound (O or N containing) is_h2so4_soluble->neutral_insoluble Yes inert Inert Compound is_h2so4_soluble->inert No

Diagram 3: Logical Flow for Solubility Classification.

References

An In-depth Technical Guide to Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document details its chemical structure, physical and spectroscopic properties, a reliable synthesis protocol, and its potential applications.

Chemical Structure and Properties

This compound, with the CAS Number 406235-30-1, is a heterocyclic compound featuring a piperidine ring scaffold. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The 4-position of the piperidine ring is substituted with both a hydroxyl (-OH) group and a methyl (-CH₃) group, creating a tertiary alcohol.

The presence of the polar hydroxyl group and the lipophilic Boc-protected piperidine ring gives the molecule a balance of hydrophilicity and hydrophobicity, influencing its solubility and potential for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 406235-30-1N/A
Molecular Formula C₁₁H₂₁NO₃N/A
Molecular Weight 215.29 g/mol N/A
Physical Form SolidN/A
Storage Temperature Room TemperatureN/A

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

Spectroscopy Type Observed Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.76-3.64 (m, 2H), 3.29-3.16 (m, 2H), 1.66 (s, 1H, -OH), 1.45 (s, 9H, Boc), 1.25 (s, 3H, -CH₃)
¹³C NMR Data not readily available in searched literature.
Infrared (IR) Data not readily available in searched literature.
Mass Spectrometry (MS) Data not readily available in searched literature.

Experimental Protocol: Synthesis

The most common and efficient method for the synthesis of this compound is through the Grignard reaction. This involves the nucleophilic addition of a methyl group to the carbonyl carbon of N-Boc-4-piperidone.

Materials and Reagents
  • N-Boc-4-piperidone

  • Methylmagnesium bromide (or chloride) solution in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

  • Ice bath

Reaction Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone dissolved in anhydrous diethyl ether (or THF).

  • Cooling: The flask is cooled to 0 °C using an ice bath.

  • Grignard Reagent Addition: The methylmagnesium halide solution is added dropwise to the stirred solution of N-Boc-4-piperidone via the dropping funnel under a nitrogen atmosphere. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically an oil or a solid, can be purified by column chromatography on silica gel if necessary.

Logical Workflow of the Synthesis

G Synthesis Workflow reagents N-Boc-4-piperidone + Methylmagnesium Halide reaction Grignard Reaction (Anhydrous Ether/THF, 0°C to RT) reagents->reaction quench Quenching (Saturated aq. NH4Cl) reaction->quench workup Extraction & Drying (Ether, Na2SO4) quench->workup product Tert-butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate workup->product

Caption: Synthesis of the target compound via Grignard reaction.

Applications in Drug Discovery and Development

While specific biological activities or direct applications in signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Piperidine rings are prevalent in many FDA-approved drugs due to their favorable pharmacokinetic properties.

The tertiary alcohol functionality at the 4-position, combined with the Boc-protected nitrogen, makes this compound a versatile intermediate for the synthesis of more complex molecules. It can serve as a scaffold to introduce additional diversity and functionality, which is a key strategy in the design of novel therapeutic agents.

The logical progression of its use in a drug discovery context can be visualized as follows:

G Role in Drug Discovery start Tert-butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate deprotection Boc Deprotection (Acidic Conditions) start->deprotection functionalization Functionalization of Piperidine Nitrogen or Hydroxyl Group start->functionalization deprotection->functionalization library Synthesis of Compound Library functionalization->library screening Biological Screening library->screening hit Hit Identification screening->hit

Caption: Potential workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the presence of versatile functional groups allow for its incorporation into a wide range of molecular scaffolds. While direct biological data for this specific compound is limited, its utility as a building block for creating novel chemical entities for biological screening is clear. Further research into the derivatization of this compound could lead to the discovery of new therapeutic agents.

In-Depth Technical Guide: Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 406235-30-1

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development.

Chemical Properties and Data

This compound is a heterocyclic compound featuring a piperidine core. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, and the 4-position is substituted with both a hydroxyl and a methyl group. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 406235-30-1[1][2]
Molecular Formula C₁₁H₂₁NO₃[1][3]
Molecular Weight 215.29 g/mol [3]
Appearance White to off-white solid[4]
Purity ≥96%[1]
Solubility Soluble in organic solvents[4]
Storage Room temperature[3]
SMILES CC(C)(C)OC(=O)N1CCC(C)(O)CC1[3]
InChI Key SWUCHJAQBNXPBO-UHFFFAOYSA-N[1]

Table 2: Computational Data

DescriptorValueSource
Topological Polar Surface Area (TPSA) 49.77 Ų[3]
logP 1.7683[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 0[3]

Synthesis and Experimental Protocol

The primary synthetic route to this compound involves the Grignard reaction, utilizing a commercially available starting material.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Anhydrous diethyl ether

  • Methylmagnesium bromide (3M solution in ether)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle (if necessary for drying)

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.[5]

  • Cool the solution to -10°C using an appropriate cooling bath.[5]

  • Slowly add a 3M solution of methylmagnesium bromide in ether (2.5 mL, 7.5 mmol) dropwise to the stirred solution.[5]

  • After the addition is complete, stir the reaction mixture for an additional 5 minutes at -10°C.[5]

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.[5]

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).[5]

  • Dilute the mixture with water (20 mL) and diethyl ether (20 mL).[5]

  • Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the aqueous phase with diethyl ether (2 x 30 mL).[5]

  • Combine the organic layers and wash with brine (50 mL).[5]

  • Dry the combined organic phase over anhydrous sodium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a colorless oil (Expected yield: ~1.05 g, 97%).[5]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.76-3.64 (m, 2H), 3.29 -3.16 (m, 2H), 1.66 (s, 1H), 1.45 (s, 9H), 1.25 (s, 3H).[5]

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the functional groups of this compound allow for diverse chemical modifications.

The Boc-protected nitrogen facilitates selective reactions at other positions of the molecule, and the hydroxyl group can be a handle for further functionalization, such as etherification, esterification, or substitution reactions. This versatility makes it a key component in the synthesis of novel compounds for various therapeutic areas.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow Start Start: N-Boc-4-piperidone Reaction Grignard Reaction (+ Methylmagnesium Bromide) Start->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (Drying & Concentration) Workup->Purification End Product: tert-Butyl 4-hydroxy-4- methylpiperidine-1-carboxylate Purification->End

Caption: Synthetic workflow for this compound.

Safety Information

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is essential to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

"Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry. This document details its molecular properties, a representative experimental protocol for its synthesis, and its role as a versatile intermediate in the development of novel therapeutics.

Core Molecular Data

This compound is a heterocyclic compound featuring a piperidine scaffold, which is a prevalent structural motif in a vast array of pharmaceutical agents. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step organic syntheses, allowing for controlled reactivity. The tertiary alcohol at the C4 position provides a valuable site for further chemical modification.

PropertyValue
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
IUPAC Name This compound
CAS Number 102066-82-6

Synthetic Protocol: A Representative Experimental Method

The synthesis of this compound can be effectively achieved through the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This protocol outlines the addition of a methylmagnesium halide to N-Boc-4-piperidone.

Materials:

  • N-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)

  • Methylmagnesium bromide (MeMgBr) or methylmagnesium chloride (MeMgCl) solution in THF (typically 3.0 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar and a dropping funnel, is charged with 1-Boc-4-piperidone and dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is then cooled to 0 °C using an ice bath.

  • Grignard Addition: The methylmagnesium halide solution is added dropwise to the stirred solution of 1-Boc-4-piperidone at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by silica gel column chromatography to afford the final product as a white solid.

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for the preparation of this compound from 1-Boc-4-piperidone via a Grignard reaction.

SynthesisWorkflow Start 1-Boc-4-piperidone (in anhydrous THF) Product Tert-butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate Start->Product Grignard Reaction Reagent 1. MeMgBr or MeMgCl 2. H₂O (Workup) Reagent->Product

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

Substituted piperidines are a cornerstone of modern medicinal chemistry, and this compound serves as a valuable intermediate in this domain. The Boc-protecting group allows for the selective modification of other parts of a molecule before its removal under acidic conditions to reveal the secondary amine of the piperidine ring. This amine can then be further functionalized, for instance, through reductive amination, acylation, or arylation, to build more complex molecular architectures.

The tertiary alcohol functionality also offers a handle for further synthetic transformations. It can be used to introduce other functional groups or to modulate the physicochemical properties, such as solubility and lipophilicity, of a lead compound. The methyl group at the C4 position can provide steric bulk, which may be crucial for optimizing ligand-receptor interactions and improving selectivity for a biological target. The rigid, non-aromatic nature of the piperidine ring is often employed as a scaffold to orient substituents in a defined three-dimensional space, which is critical for achieving high-affinity binding to enzymes and receptors.

A Technical Guide to Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and illustrates its application in the development of targeted therapeutics.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is also commonly known by other synonyms such as 1-Boc-4-hydroxy-4-methylpiperidine and tert-butyl 4-hydroxy-4-methyl-1-piperidinecarboxylate.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₁H₂₁NO₃PubChem
Molecular Weight 215.29 g/mol PubChem
CAS Number 406235-30-1Sigma-Aldrich[1]
Appearance SolidSigma-Aldrich[1]
Purity ≥97%Sigma-Aldrich[1]
InChI Key SWUCHJAQBNXPBO-UHFFFAOYSA-NSigma-Aldrich[1]
Storage Temperature Room TemperatureSigma-Aldrich[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Grignard reaction, utilizing the commercially available N-Boc-4-piperidone as the starting material.

Synthesis of this compound via Grignard Reaction

This protocol details the addition of a methyl group to the ketone functionality of N-Boc-4-piperidone using a methylmagnesium halide.

Materials:

  • N-Boc-4-piperidone

  • Methylmagnesium bromide (or chloride) solution in THF or diethyl ether

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone dissolved in anhydrous diethyl ether (or THF). The flask is then cooled in an ice bath.

  • Grignard Reagent Addition: The methylmagnesium bromide solution is added dropwise from the addition funnel to the stirred solution of N-Boc-4-piperidone. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Role in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors. The piperidine scaffold is a common motif in many approved drugs, and the functional groups on this intermediate allow for diverse chemical modifications.

Application in Kinase Inhibitor Synthesis

The hydroxyl and the protected amine functionalities of this compound serve as handles for the introduction of various pharmacophores. For instance, the hydroxyl group can be used to form ether or ester linkages, while the Boc-protected amine can be deprotected and subsequently functionalized. This versatility makes it a key component in the synthesis of complex molecules targeting protein kinases, which are crucial in cancer and inflammation signaling pathways. A notable example is its utility in the synthesis of Vandetanib, a potent inhibitor of VEGFR and EGFR tyrosine kinases.

Visualizations

Synthetic Workflow for Kinase Inhibitor Scaffolds

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor scaffold starting from N-Boc-4-piperidone, highlighting the central role of this compound.

G cluster_0 Synthesis of the Intermediate cluster_1 Functionalization and Coupling Start N-Boc-4-piperidone Grignard Grignard Reaction (e.g., with MeMgBr) Start->Grignard 1 Intermediate tert-butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate Grignard->Intermediate 2 Deprotection Boc Deprotection (e.g., with TFA or HCl) Intermediate->Deprotection 3 FunctionalizedPiperidine 4-hydroxy-4-methylpiperidine Deprotection->FunctionalizedPiperidine 4 Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) FunctionalizedPiperidine->Coupling 5 FinalProduct Kinase Inhibitor Scaffold Coupling->FinalProduct 6 ArylHalide Aryl/Heteroaryl Halide (Kinase Hinge Binder) ArylHalide->Coupling

Caption: Synthetic workflow from N-Boc-4-piperidone to a generic kinase inhibitor scaffold.

References

Spectroscopic Analysis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

PropertyValueSource
CAS Number 406235-30-1[1][2][3]
Molecular Formula C₁₁H₂₁NO₃[1][2][3]
Molecular Weight 215.29 g/mol [2]
Physical Form Solid
Purity Typically ≥96-97%[3]

Spectroscopic Data Summary

A comprehensive and verified set of spectroscopic data for Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is not available in publicly accessible, peer-reviewed literature. Commercial suppliers list the compound, but detailed analytical data is not consistently provided. The following tables are therefore presented as an illustrative guide to the expected spectroscopic characteristics based on the compound's structure. These values are predicted and should be confirmed by experimental data.

Table 1: Predicted ¹H-NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 3.6 - 3.8m2H-CH₂- (axial, piperidine ring)
~ 3.0 - 3.2m2H-CH₂- (equatorial, piperidine ring)
~ 1.6 - 1.8m2H-CH₂- (axial, piperidine ring)
~ 1.4 - 1.6m2H-CH₂- (equatorial, piperidine ring)
1.47s9H-C(CH₃)₃ (Boc group)
1.25s3H-CH₃ (at C4)
(variable)br s1H-OH
Table 2: Predicted ¹³C-NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~ 154.8C=O (Boc group)
~ 79.5-C(CH₃)₃ (Boc group)
~ 68.0C4 (quaternary carbon)
~ 40.0C2, C6 (piperidine ring)
~ 35.0C3, C5 (piperidine ring)
~ 28.4-C(CH₃)₃ (Boc group)
~ 25.0-CH₃ (at C4)
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, BroadO-H stretch (hydroxyl group)
~ 2970StrongC-H stretch (aliphatic)
~ 1690StrongC=O stretch (carbamate)
~ 1420MediumC-N stretch
~ 1160StrongC-O stretch
Table 4: Predicted Mass Spectrometry Data
m/zIon
216.1594[M+H]⁺
238.1413[M+Na]⁺
160.1226[M-C₄H₉O₂]⁺ (Loss of Boc group)
142.1121[M-C₄H₉O₂ - H₂O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H-NMR Acquisition: Obtain the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C-NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Instrumentation: Introduce the sample into a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). The mass range should be set to cover the expected molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis leading to the structural confirmation of a chemical compound.

References

"Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" 1H NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Analysis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are utilizing this compound in their work. This document presents a detailed breakdown of the proton NMR data, experimental protocols for obtaining such data, and visual representations of the molecular structure and analytical workflow.

Molecular Structure and Proton Environments

This compound is a substituted piperidine derivative containing a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The key structural features include a piperidine ring, a hydroxyl group, and a methyl group at the C4 position, and a bulky tert-butyl group. The distinct chemical environments of the protons in this molecule give rise to a characteristic ¹H NMR spectrum.

Figure 1: Molecular structure with key proton groups highlighted.

Quantitative ¹H NMR Data Analysis

The following table summarizes the proton NMR spectral data for this compound. The data is based on spectra obtained in deuterated chloroform (CDCl₃) at 400 MHz.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.64-3.76m2HH-2ax, H-6ax
3.20-3.27m2HH-2eq, H-6eq
1.50-1.58m4HH-3ax, H-5ax, H-3eq, H-5eq
1.46s9H-C(CH₃)₃ (Boc group)
1.27s3H-CH₃ (at C4)
1.66 (variable)s1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may appear as a broad singlet. Its integration is also dependent on sample conditions and purity.

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum is crucial for reproducibility and accurate analysis.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise ratio.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or to the TMS signal (δ = 0.00 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Workflow and Logical Relationships

The process of ¹H NMR analysis follows a structured workflow from sample preparation to final data interpretation.

A Sample Preparation B NMR Data Acquisition A->B Insert Sample into Spectrometer C Data Processing B->C Raw Data (FID) D Spectral Analysis C->D Processed Spectrum E Structure Elucidation / Confirmation D->E Assign Peaks

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its rigid piperidine core, coupled with the versatile Boc-protecting group and a tertiary alcohol, makes it a key intermediate in the synthesis of a wide array of biologically active molecules. Accurate characterization of this compound is paramount, and ¹³C NMR spectroscopy is a powerful tool for confirming its structure and purity. This guide will delve into the predicted ¹³C NMR chemical shifts, the underlying principles governing these shifts, and a general experimental protocol for their determination.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1. These predictions are derived from the analysis of ¹³C NMR data for structurally related N-Boc protected piperidines and foundational principles of NMR spectroscopy that correlate chemical environment with resonance frequency.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C1 (C=O)154-156The carbonyl carbon of the tert-butoxycarbonyl (Boc) group typically resonates in this downfield region.[1]
C2, C639-42These carbons are adjacent to the nitrogen atom and are expected to be in a typical range for N-Boc protected piperidines.
C3, C534-37These methylene carbons are beta to the nitrogen and alpha to the quaternary carbon, leading to a moderate downfield shift.
C468-71The quaternary carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.
C7 (C(CH₃)₃)79-81The quaternary carbon of the tert-butyl group is a characteristic peak in Boc-protected compounds.[1]
C8 (C(CH₃)₃)28-29The methyl carbons of the tert-butyl group are shielded and appear in the aliphatic region.[1]
C9 (4-CH₃)29-32The methyl group at the C4 position is in a typical aliphatic region, slightly deshielded by the adjacent hydroxyl group.

Structural and Electronic Effects on Chemical Shifts

The predicted chemical shifts are influenced by several key factors:

  • Electronegativity: The highly electronegative oxygen and nitrogen atoms induce a significant downfield shift (deshielding) on adjacent and nearby carbon atoms. This is most pronounced for C4 (attached to the hydroxyl group) and C2/C6 (adjacent to the nitrogen).

  • Inductive Effects: The electron-withdrawing nature of the carbamate group influences the chemical shifts of the piperidine ring carbons.

  • Steric Effects: The bulky tert-butyl group can influence the conformation of the piperidine ring, which in turn can have a subtle effect on the chemical shifts of the ring carbons.

  • Quaternary Carbons: The carbons of the Boc group (C1 and C7) and the C4 carbon of the piperidine ring are quaternary and will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a generalized experimental protocol for acquiring a ¹³C NMR spectrum of this compound.

4.1. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

4.2. Instrument Parameters

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended.

  • Nucleus: ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or more to achieve adequate signal-to-noise ratio, especially for quaternary carbons.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

  • Integrate the peaks (note: integration in ¹³C NMR is not always quantitative).

  • Perform peak picking to identify the chemical shifts.

Visualizations

Diagram 1: Chemical Structure and Atom Numbering

Structure of this compound

Diagram 2: Generalized ¹³C NMR Experimental Workflow

G A Sample Preparation (Dissolution in CDCl3 with TMS) B NMR Tube Loading A->B C Instrument Setup (Lock, Shim, Tune) B->C D Acquisition of FID (Proton Decoupled ¹³C Experiment) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Chemical Shift Assignment) E->F

A generalized workflow for acquiring a ¹³C NMR spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹³C NMR chemical shifts for this compound. The tabulated data, based on sound spectroscopic principles and comparative analysis, offers a reliable reference for researchers in the field. The provided experimental protocol outlines the necessary steps for the empirical determination of these chemical shifts. It is our hope that this guide will be a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel chemical entities for drug discovery and development.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in pharmaceutical synthesis. As drug development professionals and researchers, a thorough understanding of the spectroscopic characteristics of such intermediates is paramount for reaction monitoring, quality control, and structural elucidation. This document details the fundamental principles of IR spectroscopy as applied to this molecule, provides a validated experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting spectrum. We will correlate specific absorption bands to the molecule's functional groups, including the tertiary alcohol, the N-Boc protecting group, and the piperidine ring structure. This guide is designed to serve as a practical and authoritative resource, grounded in established spectroscopic principles and experimental best practices.

Introduction: The Significance of Spectroscopic Characterization

This compound is a heterocyclic compound whose structural features—a piperidine ring, a tertiary hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group—make it a versatile intermediate in the synthesis of complex nitrogen-containing molecules.[1][2] The Boc group, in particular, is a cornerstone of modern organic synthesis due to its stability and ease of introduction and removal.[2]

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present within a molecule, as each group has a characteristic vibrational frequency.[4] For a molecule like this compound, IR spectroscopy provides a rapid and reliable method to confirm its identity and purity by verifying the presence of its key functional moieties: the O-H of the alcohol, the C=O of the carbamate, and the C-N and C-O bonds.

This guide will walk through the process of obtaining and interpreting the IR spectrum of this compound, providing the causal logic behind experimental choices and data analysis to ensure scientific integrity and trustworthiness.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a clean, reproducible IR spectrum is critically dependent on proper sample preparation and instrument handling.[5] For a solid compound like this compound, several methods are available, each with its own advantages.[6]

Recommended Method: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) has become a dominant technique for solid and liquid samples due to its minimal sample preparation requirements.[3][6] The technique involves pressing the sample against a high-refractive-index crystal (commonly diamond or zinc selenide). An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption can occur.[3]

Step-by-Step Protocol for ATR-FTIR:

  • Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues from previous measurements. A clean crystal is essential for a flat baseline.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is a critical step to account for atmospheric H₂O and CO₂ absorptions, as well as any intrinsic instrumental signals, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is crucial for a strong, high-quality signal.[5]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Post-Acquisition Cleaning: Thoroughly clean the crystal surface and the pressure clamp tip after the measurement is complete.

Alternative Method: KBr Pellet

The Potassium Bromide (KBr) pellet technique is a traditional transmission method.[7] It involves grinding the sample with IR-transparent KBr powder and pressing the mixture into a thin, transparent pellet.[5][6]

Step-by-Step Protocol for KBr Pellet:

  • Grinding: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.[5] The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering (Christiansen effect).[7]

  • Pellet Pressing: Transfer the finely ground mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample holder should be run first.

  • Rationale for Preferring ATR: While the KBr method is effective, it is more labor-intensive and susceptible to issues like sample contamination with moisture (KBr is hygroscopic) and non-uniform pellet formation, which can affect spectral quality. ATR is faster, requires less sample, and often provides more reproducible results for routine analysis.[3]

Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. The analysis below dissects the spectrum into its constituent functional group vibrations.

Caption: Key functional groups and their characteristic IR vibrations.

The Hydroxyl (O-H) Region (3600-3200 cm⁻¹)
  • Observation: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ .[8]

  • Assignment: This band is unequivocally assigned to the O-H stretching vibration of the tertiary alcohol group.

  • Expertise & Causality: The breadth of this peak is a hallmark of intermolecular hydrogen bonding. In the solid or pure liquid state, the hydroxyl groups of adjacent molecules interact, creating a continuum of O-H bond strengths. This results in a wide range of absorption frequencies, which merge into a single broad band.[8][9] The position for a tertiary alcohol O-H stretch is typically around 3660 cm⁻¹ in its free, non-hydrogen-bonded state, but intermolecular forces shift this to a much lower frequency.[10]

The Aliphatic C-H Stretching Region (3000-2800 cm⁻¹)
  • Observation: Multiple sharp to medium-intensity peaks will appear in the range of 2975-2850 cm⁻¹ .

  • Assignment: These absorptions correspond to the symmetric and asymmetric C-H stretching vibrations of the various aliphatic groups in the molecule: the piperidine ring methylenes (-CH₂-), the tertiary methyl group (-CH₃), and the tert-butyl group (-C(CH₃)₃).[9]

  • Trustworthiness: The presence of strong absorptions just below 3000 cm⁻¹ is a reliable indicator of saturated (sp³) C-H bonds. The absence of any significant peaks above 3000 cm⁻¹ confirms the lack of aromatic or vinylic (sp²) C-H bonds.[11]

The Carbonyl (C=O) Region (1750-1650 cm⁻¹)
  • Observation: A very strong, sharp absorption band is expected between 1700-1670 cm⁻¹ .

  • Assignment: This is the characteristic C=O stretching vibration of the carbamate functional group (N-COO-) from the Boc protector.[12]

  • Expertise & Causality: The position of a carbonyl stretch is highly sensitive to its electronic environment. For carbamates, the resonance contribution from the nitrogen lone pair delocalizing onto the carbonyl group slightly weakens the C=O double bond character compared to a ketone (typically ~1715 cm⁻¹). This results in absorption at a slightly lower wavenumber.[13][14] The intensity of this peak is due to the large change in dipole moment during the stretching vibration, making it one of the most prominent features in the spectrum.[4]

The Fingerprint Region (1500-600 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations (scissoring, wagging, twisting) and C-C, C-N, and C-O single bond stretches. While individual peak assignment can be complex, several key features are diagnostic.

  • C-O Stretch (Tertiary Alcohol): A strong band should be present in the 1210-1140 cm⁻¹ range, corresponding to the C-O stretching vibration of the tertiary alcohol. The position of the C-O stretch is diagnostic for the type of alcohol: primary alcohols absorb at ~1050 cm⁻¹, secondary at ~1100 cm⁻¹, and tertiary at higher wavenumbers (~1150-1200 cm⁻¹).[8][15]

  • Carbamate C-N and C-O Stretches: The carbamate group also gives rise to strong C-N and C-O stretching vibrations. Look for a strong band around 1250-1150 cm⁻¹ , which often overlaps with other absorptions but is a key feature of the Boc group.

  • C-H Bending: Bending vibrations for CH₂ and CH₃ groups appear in the 1470-1365 cm⁻¹ range. A split peak around 1370 cm⁻¹ is often characteristic of a tert-butyl group.

Data Summary and Validation

The following table summarizes the expected key IR absorption bands for this compound. This table serves as a self-validating checklist when analyzing an experimental spectrum. The presence of all these key bands provides high confidence in the structural identity of the compound.

Wavenumber (cm⁻¹)IntensityShapeVibrational AssignmentFunctional Group
~3400StrongBroadO-H Stretch (H-bonded)Tertiary Alcohol
2975-2850Medium-StrongSharpC-H StretchAliphatic (Piperidine, Methyl, t-Butyl)
~1680Very StrongSharpC=O StretchCarbamate (Boc Group)
~1465MediumSharpCH₂ Scissoring / CH₃ BendingAliphatic
~1365MediumSharpCH₃ Bending (t-Butyl Umbrella Mode)tert-Butyl Group
~1170StrongSharpC-O Stretch / C-N StretchTertiary Alcohol & Carbamate

Conclusion: A Practical Tool for the Modern Scientist

Infrared spectroscopy is an indispensable tool for the structural verification of synthetic intermediates. For this compound, the IR spectrum provides a distinct and easily interpretable fingerprint. The simultaneous observation of a broad O-H stretch (~3400 cm⁻¹), strong aliphatic C-H stretches (<3000 cm⁻¹), a very strong carbamate C=O stretch (~1680 cm⁻¹), and a strong C-O stretch in the upper fingerprint region (~1170 cm⁻¹) constitutes definitive evidence of the compound's structure. This guide provides the necessary framework, from experimental execution to detailed spectral analysis, to empower researchers, scientists, and drug development professionals to confidently utilize IR spectroscopy for the characterization of this important chemical entity.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 48(2), 358-364.
  • Chen, J. T., & Benson, W. R. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Li, W., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. National Institutes of Health. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Rathee, N. (2025). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Bossa, J. B., et al. (2014). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. Retrieved from [Link]

  • AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared absorption bands and assignments of the products formed from a binary NH 3 :CO 2 =1:1. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Frasco, D. L. (1964). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 41(7), 2134-2139.
  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. WebBook. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The C=O stretching frequency. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in synthetic organic chemistry and pharmaceutical development. This document outlines the expected fragmentation patterns under common ionization techniques, provides detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents the anticipated quantitative data in a clear, tabular format.

Introduction

This compound (C₁₁H₂₁NO₃, Molar Mass: 215.29 g/mol ) is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group. The presence of the tertiary alcohol and the labile Boc group dictates its characteristic behavior in mass spectrometry. Understanding its fragmentation is crucial for its identification, purity assessment, and quality control in various research and development applications. This guide will explore its analysis primarily through Electrospray Ionization (ESI) and Electron Ionization (EI).

Predicted Mass Spectrometry Fragmentation

Under ESI, a soft ionization technique, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Subsequent fragmentation (MS/MS) of this precursor ion will likely involve the neutral loss of water (H₂O) from the tertiary alcohol and/or the loss of the Boc group.

Electron Ionization (EI), a higher-energy technique, is anticipated to induce more extensive fragmentation. The molecular ion may be weak or absent. Key fragmentation pathways are predicted to include:

  • Loss of a methyl group: α-cleavage at the tertiary carbon.

  • Loss of water: Dehydration of the tertiary alcohol.

  • Loss of isobutylene (56 Da): A characteristic fragmentation of the Boc group.

  • Loss of the Boc group (100 Da): Cleavage of the carbamate ester bond.

  • Ring cleavage: Opening of the piperidine ring.

Quantitative Data Summary

The following table summarizes the predicted and commonly observed m/z values for the major ions of this compound in both ESI-MS/MS and EI-MS.

Ionization ModePrecursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Neutral Loss
ESI 216.1198.1[M+H - H₂O]⁺
160.1[M+H - C₄H₈]⁺
116.1[M+H - Boc]⁺
EI 215.1 (M⁺˙)200.1[M - CH₃]⁺
197.1[M - H₂O]⁺˙
159.1[M - C₄H₈]⁺˙
115.1[M - Boc]⁺˙
57.1[C₄H₉]⁺

Note: The m/z values are monoisotopic masses. The relative abundances of these ions can vary depending on the specific instrument conditions.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of this compound, particularly for assessing its purity and identifying volatile byproducts.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 20:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS with ESI is a highly sensitive and specific method for the detection and quantification of this compound, especially in complex matrices.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of the initial mobile phase composition to create a 100 µg/mL stock solution. Further dilute as necessary.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-5 min: 5% to 95% B.

      • 5-7 min: 95% B.

      • 7.1-9 min: 5% B (re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Precursor Ion: m/z 216.1.

    • Collision Energy: Optimized for the transitions of interest (e.g., 10-25 eV).

    • Product Ions to Monitor: m/z 198.1, 160.1, 116.1.

Visualizations

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample Sample of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate dissolution Dissolution in appropriate solvent sample->dissolution lc_ms LC-MS/MS (ESI) dissolution->lc_ms Liquid Sample gc_ms GC-MS (EI) dissolution->gc_ms Volatile Sample data_acq Data Acquisition lc_ms->data_acq gc_ms->data_acq spec_interp Spectral Interpretation data_acq->spec_interp quant Quantification spec_interp->quant report report quant->report Final Report

Caption: Experimental workflow for MS analysis.

fragmentation_pathway parent [M+H]⁺ m/z = 216.1 frag1 [M+H - H₂O]⁺ m/z = 198.1 parent->frag1 - H₂O frag2 [M+H - C₄H₈]⁺ m/z = 160.1 parent->frag2 - C₄H₈ frag3 [M+H - Boc]⁺ m/z = 116.1 parent->frag3 - C₅H₉O₂ frag4 [M - CH₃]⁺ m/z = 200.1 (EI) parent->frag4 - CH₃ (EI) frag5 [C₄H₉]⁺ m/z = 57.1 (EI) parent->frag5 Boc fragmentation (EI)

Caption: Predicted ESI fragmentation pathway.

An In-depth Technical Guide on the Solubility Profile of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the absence of publicly available quantitative solubility data, this document outlines its expected solubility characteristics based on an analysis of its chemical structure. Furthermore, it details standardized experimental protocols for the precise determination of its solubility in various solvent systems, a critical parameter for drug design, formulation, and bioavailability studies. This guide is intended to serve as a foundational resource for researchers initiating work with this compound.

Introduction

This compound is a heterocyclic compound featuring a piperidine scaffold, which is a common structural motif in many biologically active molecules. The molecule is functionalized with a hydroxyl group and a methyl group at the 4-position, and the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. The interplay of these functional groups—the polar hydroxyl group, the nonpolar methyl and Boc groups, and the piperidine ring—governs its physicochemical properties, most notably its solubility. A thorough understanding of its solubility in aqueous and organic solvents is paramount for its application in medicinal chemistry, process development, and formulation science.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is dictated by its molecular structure. The key structural features of this compound and their predicted influence on its solubility are as follows:

  • N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is bulky and nonpolar. Its presence is expected to increase the compound's solubility in nonpolar organic solvents.

  • Piperidine Ring: The core piperidine ring is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure is largely nonpolar, contributing to solubility in organic solvents.

  • Hydroxyl Group: The tertiary alcohol at the 4-position is a polar functional group capable of acting as a hydrogen bond donor and acceptor. This group is anticipated to enhance solubility in polar solvents, particularly water and alcohols. The introduction of a hydroxyl group can significantly influence a molecule's behavior.

  • Methyl Group: The methyl group at the 4-position is a small, nonpolar alkyl group. It is expected to slightly increase the lipophilicity of the molecule, thereby potentially decreasing its aqueous solubility compared to its non-methylated counterpart.

Based on these structural considerations, a predicted solubility profile has been compiled. It is important to note that these are qualitative predictions, and experimental verification is essential.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe hydroxyl group allows for hydrogen bonding with protic solvents. The Boc group and piperidine ring may limit very high aqueous solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF)HighGood balance of polar (hydroxyl) and nonpolar (Boc, piperidine ring) features allows for favorable interactions with these solvents.
Nonpolar Toluene, Dichloromethane (DCM), ChloroformModerate to HighThe significant nonpolar character imparted by the Boc group and the hydrocarbon backbone of the piperidine ring should lead to good solubility.
Apolar Hexanes, HeptaneLow to InsolubleThe polarity of the hydroxyl group is likely to make the compound poorly soluble in highly nonpolar alkane solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are detailed methodologies for determining both thermodynamic (equilibrium) and kinetic solubility.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent system (e.g., purified water, phosphate-buffered saline pH 7.4, methanol, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). Prepare a calibration curve with standards of known concentrations to quantify the solubility.

  • Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO.

  • Serial Dilution: In a multi-well plate, add small volumes of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Allow the plate to incubate at a constant temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for the precipitation of the compound.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.

Visualizations

G cluster_structure Structural Features of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate cluster_properties Physicochemical Influence cluster_solubility Predicted Solubility Outcome Boc N-Boc Group Nonpolar Increases Nonpolar Character (Lipophilicity) Boc->Nonpolar Piperidine Piperidine Ring Piperidine->Nonpolar OH Hydroxyl Group Polar Increases Polar Character (Hydrophilicity) OH->Polar Me Methyl Group Me->Nonpolar OrgSol Good Solubility in Organic Solvents Nonpolar->OrgSol AqSol Moderate Solubility in Aqueous Solvents Nonpolar->AqSol Limits Polar->AqSol

Caption: Logical flow of structural features influencing solubility.

G start Start: Excess Compound + Solvent equilibration Equilibration (24-48h shaking at constant T) start->equilibration settling Settling of Undissolved Solid equilibration->settling filtration Filtration of Supernatant (0.22 µm filter) settling->filtration quantification Quantification (e.g., HPLC-UV) filtration->quantification result End: Equilibrium Solubility (mg/mL or mol/L) quantification->result

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

In-Depth Technical Guide: Stability and Storage of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is crucial for ensuring the integrity and purity of the compound throughout its lifecycle, from laboratory research to drug development and manufacturing.

Core Stability Profile

This compound is a solid compound at room temperature. Its stability is primarily dictated by the tert-butyloxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions. Under neutral, basic, and nucleophilic conditions, the molecule generally exhibits good stability.

Key Stability Considerations:
  • Acid Lability: The Boc group is susceptible to cleavage in the presence of strong acids, leading to the formation of the corresponding unprotected piperidine.

  • Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures may lead to degradation.

  • Oxidative Stress: As with many organic molecules, exposure to strong oxidizing agents should be avoided to prevent potential degradation of the piperidine ring or the tertiary alcohol.

  • Hygroscopicity: While not extensively documented, materials of this type can be hygroscopic. Appropriate storage in a dry environment is recommended.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

Storage DurationTemperatureAtmosphereContainer
Short-term Room TemperatureInert gas (e.g., Argon, Nitrogen) recommendedTightly sealed container
Long-term -20°CInert gas (e.g., Argon, Nitrogen)Tightly sealed container

Potential Degradation Pathways

The primary degradation pathway for this compound involves the acid-catalyzed removal of the Boc protecting group.

Potential Degradation Pathways Compound This compound Deprotected_Product 4-Methylpiperidine-4-ol Compound->Deprotected_Product Deprotection Other_Degradants Other Degradation Products Compound->Other_Degradants Degradation Acid Acidic Conditions (e.g., TFA, HCl) Acid->Deprotected_Product Heat Elevated Temperature Heat->Other_Degradants Oxidants Strong Oxidizing Agents Oxidants->Other_Degradants

Caption: Factors influencing the stability of the compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Protocol 1: Acidic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.1 M hydrochloric acid (HCl) to the solution.

  • Incubation: Incubate the mixture at 60°C for 24 hours.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and analyze by a validated stability-indicating HPLC method.

Protocol 2: Basic Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent at 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.1 M sodium hydroxide (NaOH) to the solution.

  • Incubation: Incubate the mixture at 60°C for 24 hours.

  • Analysis: At specified time points, withdraw an aliquot, neutralize with a suitable acid (e.g., 0.1 M hydrochloric acid), and analyze by HPLC.

Protocol 3: Oxidative Degradation
  • Preparation: Prepare a solution of the compound in a suitable solvent at 1 mg/mL.

  • Stress Condition: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the solution.

  • Incubation: Store the mixture at room temperature, protected from light, for 24 hours.

  • Analysis: At specified time points, withdraw an aliquot and analyze by HPLC.

Protocol 4: Thermal Degradation
  • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 60°C for 24 hours.

  • Solution State: Prepare a 1 mg/mL solution of the compound and incubate at 60°C for 24 hours.

  • Analysis: After the incubation period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.

Protocol 5: Photolytic Degradation
  • Preparation: Prepare both a solid sample and a 1 mg/mL solution of the compound.

  • Stress Condition: Expose the samples to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Solution Acid Acidic (0.1M HCl, 60°C) Prep->Acid Base Basic (0.1M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Thermal Thermal (60°C) Prep->Thermal Photo Photolytic (UV Light) Prep->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for assessing compound stability.

Summary of Stability Data (Qualitative)

ConditionExpected StabilityPrimary Degradation Product
Acidic (pH < 4) Labile4-Methylpiperidine-4-ol
Neutral (pH 6-8) Generally Stable-
Basic (pH > 10) Generally Stable-
Oxidative Potentially LabileOxidized derivatives
Thermal Potentially Labile at high temperaturesThermal decomposition products
Photolytic Requires specific testingPhotodegradation products

Conclusion

The stability of this compound is robust under standard handling and storage conditions. The primary liability is its sensitivity to acidic environments, which can lead to the cleavage of the Boc protecting group. For long-term storage, maintaining the compound at -20°C in a tightly sealed container under an inert atmosphere is the best practice to ensure its integrity. The provided experimental protocols offer a framework for researchers to conduct detailed stability studies tailored to their specific applications and regulatory requirements.

"Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" reactivity overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its value lies in the strategic placement of a stable tertiary alcohol and a labile N-Boc protecting group on a piperidine scaffold, a privileged structure in many pharmaceuticals. This guide offers a comprehensive analysis of the compound's core reactivity, providing researchers, scientists, and drug development professionals with a detailed understanding of its chemical behavior. We will explore reactions at the tertiary hydroxyl group, transformations involving the N-Boc group, and subsequent functionalization of the piperidine nitrogen. This document synthesizes established chemical principles with practical, field-proven insights to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: A Versatile Scaffold in Drug Discovery

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to improve physicochemical properties such as solubility and to introduce key pharmacophoric interactions. The subject of this guide, this compound, combines this valuable core with two orthogonal functional groups that dictate its synthetic utility.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group serves as an essential protecting group for the piperidine nitrogen. It deactivates the nitrogen towards nucleophilic and basic reactions, allowing for selective chemistry to be performed elsewhere on the molecule.[1][2] Crucially, the Boc group can be removed under mild acidic conditions, revealing the secondary amine for subsequent functionalization.[3]

  • The 4-hydroxy-4-methyl Moiety: This tertiary alcohol is sterically hindered and resistant to standard oxidation conditions. Its primary mode of reactivity is elimination (dehydration) to form an alkene, or potential involvement in SN1-type reactions under strongly acidic conditions that can stabilize the resulting tertiary carbocation.

The strategic combination of these features makes this compound a versatile intermediate for creating complex molecular architectures, particularly in the synthesis of enzyme inhibitors and modulators of receptors like the glucocorticoid receptor.[2]

Diagram 1: Core Reactivity Sites

digraph "Reactivity_Overview" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
  node [shape=box, style="filled", fontname="Helvetica", fontsize=10];
  edge [fontname="Helvetica", fontsize=9];

// Main Molecule mol [label="this compound", shape=plaintext, fontsize=12, pos="3.5,3!"];

// Nodes for reactive sites N_Boc [label="N-Boc Group", pos="0,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Tertiary_OH [label="Tertiary Alcohol", pos="7,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; Piperidine_N [label="Piperidine Nitrogen (post-deprotection)", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for reactions Deprotection [label="Deprotection\n(TFA, HCl)", pos="2.5,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration\n(Martin's Sulfurane, Burgess Reagent)", pos="4.5,0.75!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkylation [label="N-Alkylation / Arylation", pos="2.5,-0.75!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acylation [label="N-Acylation", pos="4.5,-0.75!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges N_Boc -> Deprotection [color="#EA4335", dir=forward]; Tertiary_OH -> Dehydration [color="#4285F4", dir=forward]; Deprotection -> Piperidine_N [style=dashed, color="#5F6368"]; Piperidine_N -> Alkylation [color="#34A853", dir=forward]; Piperidine_N -> Acylation [color="#FBBC05", dir=forward]; }

Caption: A typical two-step synthetic sequence.

  • Part A: Boc-Deprotection

    • Materials:

      • This compound (1.0 eq)

      • 4M HCl in 1,4-dioxane (5.0 eq)

      • Dichloromethane (DCM) or Methanol (5 vol)

    • Procedure:

      • Dissolve the starting material in a minimal amount of DCM or methanol.

      • Add the solution of 4M HCl in dioxane and stir the mixture at room temperature.

      • A precipitate of the hydrochloride salt should form.

      • After 2 hours, remove the solvent under reduced pressure to obtain the crude 4-methylpiperidin-4-ol hydrochloride salt, which can often be used in the next step without further purification.

  • Part B: Reductive Amination

    • Materials:

      • 4-methylpiperidin-4-ol hydrochloride (1.0 eq)

      • Aldehyde or Ketone (1.1 eq)

      • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

      • Triethylamine (NEt₃) (1.2 eq, to neutralize the HCl salt)

      • 1,2-Dichloroethane (DCE) or DCM (10 vol)

    • Procedure:

      • Suspend the amine hydrochloride salt in DCE.

      • Add the aldehyde/ketone and triethylamine and stir for 20 minutes.

      • Add sodium triacetoxyborohydride portion-wise to control any effervescence.

      • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Work-up and Purification:

      • Quench the reaction with saturated aqueous NaHCO₃ solution.

      • Separate the organic layer, and extract the aqueous layer twice with DCM.

      • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

      • Purify the crude product by flash column chromatography.

Conclusion

This compound is a strategically designed synthetic intermediate whose reactivity is well-defined and predictable. The orthogonality of the acid-labile N-Boc group and the dehydration-prone, oxidation-resistant tertiary alcohol provides chemists with a robust platform for constructing complex molecules. A thorough understanding of the principles outlined in this guide—from selective dehydration to controlled deprotection and subsequent N-functionalization—is essential for leveraging this versatile building block to its full potential in the pursuit of novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone. BenchChem.
  • BenchChem. (2025). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery. BenchChem.
  • BenchChem. (2025).

Sources

Synthesis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthesis mechanism, a detailed experimental protocol, and key quantitative data.

Overview and Mechanism of Synthesis

The synthesis of this compound is primarily achieved through a Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of a methyl group to the carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate.

The reaction is initiated by the formation of a methyl Grignard reagent, typically methylmagnesium bromide, from the reaction of methyl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The highly polarized carbon-magnesium bond of the Grignard reagent renders the methyl group strongly nucleophilic.

This nucleophilic methyl group then attacks the electrophilic carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate. The reaction proceeds through a tetrahedral intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product, this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with tert-butyl 4-oxopiperidine-1-carboxylate. The flask is sealed with a septum and purged with an inert gas (nitrogen or argon).

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added to the flask via a syringe to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

  • Grignard Reagent Addition: Methylmagnesium bromide solution (3.0 M in diethyl ether) is added dropwise to the stirred solution via a syringe. The addition should be performed slowly to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a white solid.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Yield

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
tert-Butyl 4-oxopiperidine-1-carboxylate199.251.01.0199 mg
Methylmagnesium bromide (3.0 M in Et₂O)-1.21.20.4 mL
Product 215.29 ---
Typical Yield---Approximately 85-95%

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR (500 MHz, CDCl₃) δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[1]
¹³C NMR (126 MHz, CDCl₃) δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[1]
Mass Spec. ESI-TOF: m/z calculated for C₁₁H₂₂NO₃ [M+H]⁺ 216.1594, found 216.1593.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the synthesis.

Experimental_Workflow setup 1. Reaction Setup - Add tert-Butyl 4-oxopiperidine-1-carboxylate to flask - Purge with N₂ dissolve 2. Dissolution - Add anhydrous THF setup->dissolve cool 3. Cooling - Cool to 0 °C dissolve->cool add_grignard 4. Grignard Addition - Add CH₃MgBr dropwise cool->add_grignard react 5. Reaction - Warm to RT, stir for 1-2h add_grignard->react quench 6. Quenching - Add saturated aq. NH₄Cl react->quench extract 7. Extraction - Extract with EtOAc - Wash with brine quench->extract dry 8. Drying & Concentration - Dry with MgSO₄ - Remove solvent extract->dry purify 9. Purification - Flash column chromatography dry->purify final_product Pure Product purify->final_product

References

Methodological & Application

Synthesis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves the nucleophilic addition of a methyl group to the carbonyl of tert-butyl 4-oxopiperidine-1-carboxylate using a Grignard reagent.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common scaffold in many biologically active molecules, and the tertiary alcohol functionality allows for further chemical modifications. The synthesis described herein is a robust and high-yielding procedure utilizing the Grignard reaction, a fundamental carbon-carbon bond-forming reaction.

Synthesis Overview

The synthesis of this compound is achieved through the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of a tertiary alcohol upon work-up.

Experimental Data

Two common protocols for the synthesis are summarized below, utilizing either methylmagnesium bromide or methylmagnesium chloride. The quantitative data for these reactions are presented in the following table for easy comparison.

ParameterProtocol 1Protocol 2
Starting Material tert-Butyl 4-oxopiperidine-1-carboxylatetert-Butyl 4-oxopiperidine-1-carboxylate
Reagent Methylmagnesium bromide (3M in ether)Methylmagnesium chloride
Solvent Anhydrous diethyl etherAnhydrous Tetrahydrofuran (THF)
Reaction Temperature -10°C to Room Temperature-78°C to 0°C
Reaction Time 2 hours2 hours
Yield 97%[1]>99%[1]

Experimental Protocols

Protocol 1: Using Methylmagnesium Bromide

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath (ice-salt or cryocooler)

  • Separatory funnel

Procedure: [1]

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL).

  • Cool the solution to -10°C using a cooling bath.

  • Slowly add the methylmagnesium bromide solution (3M in ether, 2.5 mL, 7.5 mmol) dropwise to the stirred solution.

  • After the addition is complete, stir the reaction mixture for an additional 5 minutes at -10°C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

  • Dilute the mixture with water (20 mL) and diethyl ether (20 mL).

  • Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (1.05 g, 97% yield).

Protocol 2: Using Methylmagnesium Chloride

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Methylmagnesium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath (dry ice/acetone)

  • Separatory funnel

Procedure: [1]

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry THF (25 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add methylmagnesium chloride (2.17 mL, 6.52 mmol) to the stirred solution.

  • Slowly warm the reaction mixture to 0°C and continue stirring for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate twice.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo to afford this compound as a colorless oil (1.08 g, >99% yield). The product can be used in the next step without further purification.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_ketone Tert-butyl 4-oxopiperidine-1-carboxylate reaction Grignard Reaction in Anhydrous Ether or THF start_ketone->reaction start_grignard Methyl Grignard Reagent (MeMgBr or MeMgCl) start_grignard->reaction quench Quench with sat. aq. NH4Cl reaction->quench Reaction Mixture extract Extraction with Organic Solvent quench->extract dry Drying and Concentration extract->dry product Tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate dry->product Purified Product

Caption: General workflow for the Grignard synthesis.

Reaction Scheme

The chemical transformation is depicted in the following reaction scheme.

Caption: Grignard reaction for synthesis.

References

Application Notes and Protocols: Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a valuable synthetic intermediate widely employed in medicinal chemistry and drug discovery.[1][2] Its piperidine scaffold is a common motif in a vast array of biologically active compounds, and the presence of a protected amine and a tertiary alcohol offers multiple avenues for synthetic modification.[1] The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for easy deprotection under acidic conditions. The tertiary hydroxyl group can be functionalized through various reactions, including ether synthesis and dehydration, making it a versatile building block for creating diverse molecular architectures. This document provides an overview of its synthetic applications and detailed protocols for its preparation and key transformations.

Synthetic Applications

This compound serves as a crucial intermediate in the synthesis of a range of complex molecules, including:

  • Inhibitors of HIV Replication: The hydroxyl group can be alkylated to introduce side chains that are key for antiviral activity.[3]

  • Dopamine D2 Receptor Ligands: Used in the development of therapeutics for neurological and psychiatric disorders.[4][5]

  • Inhibitors of Asparagine Methyltransferase: As potential anticancer agents.[6]

  • Potassium Channel Blockers: For the treatment of autoimmune diseases and other conditions.

  • PDE10 Inhibitors: Investigated for treating neuropsychiatric disorders like schizophrenia.[7]

The primary reactivity of this intermediate centers around the tertiary alcohol, which can undergo nucleophilic substitution (typically after activation or deprotonation) or elimination reactions.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentSolventReaction TimeYieldReference
Tert-butyl 4-oxopiperidine-1-carboxylateMethylmagnesium bromideDiethyl ether2 h97%[6]
Tert-butyl 4-oxopiperidine-1-carboxylateMethylmagnesium chlorideTetrahydrofuran2 h>99%[1]
Table 2: Representative Reactions of this compound
Reaction TypeReagentsProductReaction TimeYieldReference
O-Alkylation (Ether Synthesis)NaH, Allyl bromideTert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate3 hNot specified[3]
O-Arylation (Ether Synthesis)NaH, 1-fluoro-4-nitrobenzeneTert-butyl 4-methyl-4-(4-nitrophenoxy)piperidine-1-carboxylate18 hNot specified[2]
Boc DeprotectionHCl in Diethyl ether4-Methylpiperidin-4-ol4 hNot specified[7]
DehydrationTrifluoromethanesulfonic acidTert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate24 hNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis from tert-butyl 4-oxopiperidine-1-carboxylate using methylmagnesium bromide.

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Round-bottom flask and standard glassware

Procedure:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.[6]

  • Cool the solution to -10°C using an appropriate cooling bath.[6]

  • Slowly add methylmagnesium bromide (2.5 mL of a 3M solution in diethyl ether, 7.5 mmol) dropwise to the stirred solution.[6]

  • After the addition is complete, stir the reaction mixture for an additional 5 minutes at -10°C.[6]

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.[6]

  • Cool the reaction mixture to 0°C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).[6]

  • Dilute the mixture with water (20 mL) and diethyl ether (20 mL).[6]

  • Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether (2 x 30 mL).[6]

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.[6]

  • Filter the solution and concentrate under reduced pressure to afford the product as a colorless oil (1.05 g, 97% yield).[6]

Characterization Data (¹H NMR):

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.76-3.64 (m, 2H), 3.29-3.16 (m, 2H), 1.66 (s, 1H), 1.45 (s, 9H), 1.25 (s, 3H).

Protocol 2: O-Alkylation - Synthesis of Tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate

This protocol details the etherification of the tertiary alcohol.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Allyl bromide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of this compound (4.30 g, 20.0 mmol) in anhydrous DMF (50 mL) at 0°C, add sodium hydride (1.60 g of 60% dispersion, 39.9 mmol) portionwise.[3]

  • Stir the resulting mixture at room temperature for 2 hours.[3]

  • Slowly add allyl bromide (8.64 mL, 100 mmol) over 5 minutes.[3]

  • Stir the reaction mixture at room temperature for 3 hours.[3]

  • Cool the reaction to 0°C and quench with saturated aqueous ammonium chloride solution.[3]

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure to yield the desired ether.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group under acidic conditions.

Materials:

  • This compound

  • Hydrogen chloride (1.0 M solution in diethyl ether)

Procedure:

  • To a solution of this compound (1.0 g, 4.6 mmol), add hydrogen chloride (4.6 mL of a 1.0 M solution in diethyl ether, 4.6 mmol).[7]

  • Stir the reaction mixture at room temperature for 4 hours.[7]

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of 4-methylpiperidin-4-ol as a yellow oil.[7] This product can often be used in the next step without further purification.

Visualizations

Synthesis_of_Intermediate start Tert-butyl 4-oxopiperidine-1-carboxylate reagent 1. MeMgBr, Et2O, -10°C to rt 2. Sat. aq. NH4Cl start->reagent product This compound reagent->product

Caption: Synthesis of the title compound via Grignard reaction.

Reaction_Pathways cluster_alkylation O-Alkylation cluster_arylation O-Arylation cluster_deprotection Boc Deprotection start Tert-butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate reagent1 NaH, Allyl Bromide, DMF start->reagent1 reagent2 NaH, 1-fluoro-4-nitrobenzene, THF start->reagent2 reagent3 HCl, Diethyl ether start->reagent3 product1 Tert-butyl 4-(allyloxy)-4-methyl- piperidine-1-carboxylate reagent1->product1 product2 Tert-butyl 4-methyl-4-(4-nitrophenoxy)- piperidine-1-carboxylate reagent2->product2 product3 4-Methylpiperidin-4-ol reagent3->product3

Caption: Key synthetic transformations of the intermediate.

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_functionalization Functionalization (e.g., O-Alkylation) s1 Dissolve Ketone in Anhydrous Ether s2 Cool to -10°C s1->s2 s3 Add Grignard Reagent Dropwise s2->s3 s4 Warm to RT, Stir for 2h s3->s4 s5 Quench with Sat. aq. NH4Cl s4->s5 s6 Workup and Purification s5->s6 f1 Dissolve Alcohol in Anhydrous DMF s6->f1 Proceed to Functionalization f2 Add NaH at 0°C f1->f2 f3 Stir at RT for 2h f2->f3 f4 Add Alkyl Halide f3->f4 f5 Stir at RT for 3h f4->f5 f6 Quench and Purify f5->f6

Caption: General experimental workflow for synthesis and functionalization.

References

Application Notes and Protocols: Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid piperidine core, featuring a tertiary alcohol and a Boc-protected nitrogen, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the tertiary alcohol at the 4-position introduces a key stereocenter and a point for further functionalization, while the Boc protecting group allows for controlled manipulation of the piperidine nitrogen. This combination of features makes it an attractive starting material for the development of novel therapeutics across various disease areas.

This document provides detailed application notes on the utility of this compound in drug discovery, along with experimental protocols for its synthesis and potential downstream applications.

Key Applications in Drug Discovery

The this compound scaffold and its derivatives are integral to the synthesis of a range of biologically active molecules, including:

  • Kinase Inhibitors: The piperidine moiety can serve as a key structural element in molecules designed to target protein kinases, which are critical regulators of cell signaling and are often implicated in cancer and inflammatory diseases.

  • G-Protein Coupled Receptor (GPCR) Modulators: As allosteric modulators of GPCRs gain prominence in drug discovery for central nervous system (CNS) disorders, the piperidine scaffold offers a framework for developing ligands with enhanced subtype selectivity.[1][2]

  • Neurokinin-1 (NK1) Receptor Antagonists: Piperidine derivatives are a common feature in NK1 receptor antagonists, which have applications as antiemetics and potential therapies for other CNS conditions.[3][4][5]

  • Enzyme Inhibitors: The structural features of this building block are suited for the design of inhibitors for various enzymes implicated in diseases such as tumors, obesity, and hypertension.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from the commercially available starting material, 1-Boc-4-piperidone, via a Grignard reaction.

Reaction Scheme:

G start 1-Boc-4-piperidone reagent + CH3MgBr (in Diethyl Ether) start->reagent 1. product This compound reagent->product 2. Quench (aq. NH4Cl)

Caption: Synthesis of the target compound via Grignard reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1-Boc-4-piperidone199.262.09 g10.5
Methylmagnesium bromide (3 M in diethyl ether)-3.5 mL10.5
Anhydrous Diethyl Ether74.1220 mL-
Saturated aqueous Ammonium Chloride (NH₄Cl)53.4910 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--
Ethyl Acetate88.11--
Hexanes---

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-piperidone (2.09 g, 10.5 mmol) and dissolve in anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (3.5 mL of a 3 M solution in diethyl ether, 10.5 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: >90%

Case Study: Application of a Structurally Related Scaffold in the Synthesis of Tofacitinib

While a specific, publicly available synthesis of a marketed drug from this compound is not readily found, the critical role of a closely related structural isomer, tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate , in an asymmetric synthesis of the Janus kinase (JAK) inhibitor Tofacitinib highlights the importance of this chemical scaffold.[3][4] Tofacitinib is used in the treatment of autoimmune diseases like rheumatoid arthritis.[6][7][8]

The synthesis of Tofacitinib showcases a multi-step process where the chiral piperidine derivative is a key intermediate. This underscores the value of having robust methods to synthesize such substituted piperidines.

G cluster_0 Synthesis of Chiral Piperidine Intermediate cluster_1 Tofacitinib Synthesis start (5S)-5-hydroxypiperidin-2-one step1 Protection Steps start->step1 intermediate tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate step1->intermediate mitsunobu Mitsunobu Reaction with 6-methylamino-7-deazapurine intermediate->mitsunobu deprotection Boc Deprotection mitsunobu->deprotection amidation Amidation with cyanoacetic acid deprotection->amidation tofacitinib Tofacitinib amidation->tofacitinib

Caption: Simplified workflow for the asymmetric synthesis of Tofacitinib.

Signaling Pathway: JAK-STAT Pathway Inhibition by Tofacitinib

Tofacitinib functions by inhibiting Janus kinases (JAKs), which are intracellular tyrosine kinases that play a crucial role in the signaling of numerous cytokines and growth factors involved in inflammation and the immune response.[5][9] The signaling cascade, known as the JAK-STAT pathway, is a primary target for the treatment of autoimmune diseases.[10]

Mechanism of Action:

  • Cytokine Binding: Cytokines bind to their specific receptors on the cell surface, leading to receptor dimerization.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization and Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes, many of which are involved in inflammation and immune cell function.

Tofacitinib, by inhibiting JAKs, prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade and reducing the inflammatory response.

G cluster_cell Cell Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation dna DNA gene Inflammatory Gene Transcription dna->gene Binding tofacitinib Tofacitinib tofacitinib->jak Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Conclusion

This compound is a foundational building block in drug discovery, offering a synthetically tractable scaffold for creating diverse and complex molecules. While direct incorporation into a marketed drug is not prominently documented, the significance of its structural motifs is clearly demonstrated in the synthesis of important therapeutics like Tofacitinib. The protocols and application notes provided herein offer a valuable resource for researchers engaged in the design and synthesis of novel drug candidates.

References

Application Notes and Protocols: Synthesis of Vandetanib Utilizing tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is a potent once-daily oral multi-kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2] These pathways are critically involved in tumor angiogenesis, proliferation, and survival.[1][2] Its targeted action makes it a significant therapeutic agent, particularly in the treatment of certain types of cancer, such as medullary thyroid carcinoma.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of Vandetanib, with a key focus on the utilization of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate as a pivotal intermediate. The Boc-protected piperidine moiety is a crucial building block in constructing the side chain of the final drug molecule.

Vandetanib's Mechanism of Action

Vandetanib exerts its anti-tumor effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and vascularization. By targeting VEGFR, it impedes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] Its inhibition of EGFR disrupts signaling pathways that promote cell proliferation and survival.[1][2] Furthermore, in specific cancers like medullary thyroid carcinoma where RET mutations are common, Vandetanib's inhibition of RET kinase activity is a key mechanism of its therapeutic efficacy.[1]

Below is a diagram illustrating the signaling pathways inhibited by Vandetanib.

Vandetanib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC EGFR EGFR EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK RET RET RET->PI3K_AKT RET->RAS_RAF_MEK_ERK Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits Transcription Gene Transcription PI3K_AKT->Transcription Survival Cell Survival PI3K_AKT->Survival RAS_RAF_MEK_ERK->Transcription Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Transcription->Proliferation Transcription->Survival

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Synthetic Pathway Overview

The synthesis of Vandetanib from this compound involves a multi-step process. A plausible synthetic route, compiled from various literature sources, is outlined below. The initial step involves the activation of the hydroxyl group of the piperidine derivative, followed by a nucleophilic substitution with the quinazoline core. Subsequent deprotection of the Boc group and N-methylation yield the final Vandetanib product.

Vandetanib_Synthesis A tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate B Activated Piperidine Intermediate (e.g., Tosylate or Mesylate) A->B Activation (e.g., TsCl, Pyridine) D tert-butyl 4-(((4-((4-bromo-2-fluorophenyl)amino) -6-methoxyquinazolin-7-yl)oxy)methyl) -4-methylpiperidine-1-carboxylate B->D Etherification (Base, Solvent) C 4-((4-bromo-2-fluorophenyl)amino) -6-methoxyquinazolin-7-ol C->D E 4-(((4-((4-bromo-2-fluorophenyl)amino) -6-methoxyquinazolin-7-yl)oxy)methyl) -4-methylpiperidine D->E Boc Deprotection (e.g., TFA, DCM) F Vandetanib E->F Reductive Amination (Formaldehyde, NaBH(OAc)3)

Caption: Synthetic pathway for Vandetanib.

Experimental Protocols

Note: These protocols are compiled from literature sources and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Step 1: Activation of this compound

This step involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, to facilitate the subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or TEA (1.5 eq) to the solution.

  • Slowly add p-toluenesulfonyl chloride or methanesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude activated piperidine intermediate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Etherification with 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

This key step forms the ether linkage between the piperidine side chain and the quinazoline core.

Materials:

  • Activated piperidine intermediate from Step 1

  • 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (1.0 eq) in DMF or ACN, add potassium carbonate or cesium carbonate (2.0 eq).

  • Add the activated piperidine intermediate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield tert-butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)-4-methylpiperidine-1-carboxylate.

Step 3: Boc Deprotection

Removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

Materials:

  • Boc-protected intermediate from Step 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and neutralize by washing with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the deprotected piperidine derivative.

Step 4: N-Methylation to Vandetanib

The final step involves the methylation of the secondary amine on the piperidine ring.

Materials:

  • Deprotected piperidine intermediate from Step 3

  • Aqueous formaldehyde (37%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the deprotected piperidine intermediate (1.0 eq) in DCE or methanol.

  • Add aqueous formaldehyde (1.5 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Vandetanib.

Data Presentation

The following table summarizes typical yields for the key synthetic steps leading to Vandetanib, as compiled from various literature sources. Actual yields may vary depending on reaction scale and optimization.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1ActivationThis compoundActivated Piperidine IntermediateTsCl, Pyridine85-95
2EtherificationActivated Piperidine Intermediate + Quinazoline CoreBoc-protected Vandetanib PrecursorK₂CO₃, DMF70-85
3DeprotectionBoc-protected Vandetanib PrecursorDeprotected Piperidine IntermediateTFA, DCM90-98
4N-MethylationDeprotected Piperidine IntermediateVandetanibFormaldehyde, NaBH(OAc)₃80-90

Characterization Data

The final product, Vandetanib, and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point (MP): For solid compounds.

Expected Vandetanib Characterization:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₂₂H₂₄BrFN₄O₂

  • Molecular Weight: 475.36 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.55 (s, 1H), 8.39 (s, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.82 (dd, J = 9.2, 2.4 Hz, 1H), 7.45 (t, J = 8.8 Hz, 1H), 7.21 (s, 1H), 7.15 (s, 1H), 4.14 (d, J = 6.0 Hz, 2H), 3.94 (s, 3H), 2.85 (d, J = 11.2 Hz, 2H), 2.21 (s, 3H), 1.95 (t, J = 10.8 Hz, 2H), 1.78 (m, 1H), 1.55 (d, J = 12.0 Hz, 2H), 1.35 (m, 2H).

  • MS (ESI+): m/z 475.1, 477.1 [M+H]⁺.

Conclusion

The synthesis of Vandetanib is a multi-step process that relies on the strategic use of protecting groups and key coupling reactions. The use of this compound as a starting material provides a versatile and efficient route to introduce the required piperidine side chain. The protocols and data presented here offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful execution and optimization of these steps are crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols: Synthesis of a Key Crizotinib Intermediate Using a Piperidine Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib is a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases. It is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) with specific genetic alterations. The synthesis of Crizotinib involves the coupling of a chiral aminopyridine core with a pyrazole-piperidine moiety. While various synthetic routes have been developed, this document focuses on a key intermediate derived from a piperidine building block.

Although direct synthesis of Crizotinib using tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is not widely documented in peer-reviewed literature, a closely related analogue, tert-butyl 4-hydroxypiperidine-1-carboxylate , serves as a crucial starting material for a key pyrazole-piperidine intermediate. This application note will detail the synthesis and application of this established precursor, providing a framework that could be adapted for structurally similar synthons. The protocols outlined below are based on established synthetic transformations for Crizotinib intermediates.

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

A critical intermediate in many Crizotinib syntheses is tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.[1][2] This compound is prepared in a multi-step synthesis starting from tert-butyl-4-hydroxypiperidine-1-carboxylate. The overall yield for this three-step process is approximately 49.9%.[2]

Experimental Protocol: Synthesis of the Key Piperidine-Pyrazole Intermediate

This protocol is adapted from published procedures for the synthesis of the aforementioned boronate ester intermediate.

Step 1: Synthesis of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM), add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Synthesis of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

  • To a solution of pyrazole (1.2 eq.) in dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq.) in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Step 3: Synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • In a suitable reaction vessel, dissolve tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq.) in tetrahydrofuran (THF).

  • Add bis(pinacolato)diboron (1.1 eq.), potassium acetate (2.5 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 eq.).

  • Degas the mixture and purge with nitrogen.

  • Heat the reaction to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired boronate ester intermediate.

Application in Crizotinib Synthesis: Suzuki Coupling

The synthesized piperidine-pyrazole boronate ester is a key component for a Suzuki coupling reaction to form the core structure of Crizotinib. This reaction couples the pyrazole-piperidine moiety with a suitably functionalized pyridine derivative.

Experimental Protocol: Suzuki Coupling for Crizotinib Precursor

  • To a degassed mixture of 5-bromo-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-aminopyridine (1.0 eq.) and tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.1 eq.) in a mixture of toluene and water, add a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base such as sodium carbonate (2.0 eq.).

  • Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected Crizotinib precursor.

Final Step: Deprotection

The final step in the synthesis is the removal of the Boc protecting group to yield Crizotinib.

  • Dissolve the Boc-protected Crizotinib precursor in a suitable solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified by crystallization or chromatography to yield Crizotinib.

Data Presentation

Table 1: Summary of a Representative Synthesis of the Key Boronate Intermediate

StepReactantProductReagentsSolventYield
1tert-butyl 4-hydroxypiperidine-1-carboxylatetert-butyl 4-(tosyloxy)piperidine-1-carboxylatep-TsCl, Et₃NDCMHigh
2tert-butyl 4-(tosyloxy)piperidine-1-carboxylatetert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylatePyrazole, NaHDMFGood
3tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylatetert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylateBis(pinacolato)diboron, Pd(dppf)Cl₂, KOAcTHF~50%

Visualizations

Crizotinib Synthesis Workflow

G cluster_0 Synthesis of Piperidine-Pyrazole Intermediate cluster_1 Final Assembly of Crizotinib tert-butyl 4-hydroxypiperidine-1-carboxylate tert-butyl 4-hydroxypiperidine-1-carboxylate Tosylation Tosylation tert-butyl 4-hydroxypiperidine-1-carboxylate->Tosylation tert-butyl 4-(tosyloxy)piperidine-1-carboxylate tert-butyl 4-(tosyloxy)piperidine-1-carboxylate Tosylation->tert-butyl 4-(tosyloxy)piperidine-1-carboxylate Pyrazole Addition Pyrazole Addition tert-butyl 4-(tosyloxy)piperidine-1-carboxylate->Pyrazole Addition tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate Pyrazole Addition->tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate Borylation Borylation tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate->Borylation Key Boronate Intermediate Key Boronate Intermediate Borylation->Key Boronate Intermediate Suzuki Coupling Suzuki Coupling Key Boronate Intermediate->Suzuki Coupling Pyridine Derivative Pyridine Derivative Pyridine Derivative->Suzuki Coupling Boc-Protected Crizotinib Boc-Protected Crizotinib Suzuki Coupling->Boc-Protected Crizotinib Deprotection Deprotection Boc-Protected Crizotinib->Deprotection Crizotinib Crizotinib Deprotection->Crizotinib G ALK/c-MET Receptor ALK/c-MET Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation ALK/c-MET Receptor->Dimerization & Autophosphorylation Crizotinib Crizotinib Crizotinib->ALK/c-MET Receptor Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway Downstream Signaling->RAS-RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Downstream Signaling->PI3K-AKT-mTOR Pathway JAK-STAT Pathway JAK-STAT Pathway Downstream Signaling->JAK-STAT Pathway Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK Pathway->Cell Proliferation Survival Survival PI3K-AKT-mTOR Pathway->Survival Angiogenesis Angiogenesis JAK-STAT Pathway->Angiogenesis Metastasis Metastasis JAK-STAT Pathway->Metastasis Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Survival->Tumor Growth Angiogenesis->Tumor Growth Metastasis->Tumor Growth

References

Application of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate in PROTAC Linker Synthesis: A Technical Overview and Proposed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, offering the ability to selectively degrade target proteins by hijacking the cell's natural ubiquitin-proteasome system. The architecture of a PROTAC is tripartite, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase. Piperidine and piperazine moieties are increasingly incorporated into PROTAC linkers to provide a degree of rigidity, which can be advantageous for ternary complex formation.[1] This document provides a detailed technical guide on the synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a potential building block for rigid PROTAC linkers, and proposes a representative workflow for its incorporation into a PROTAC scaffold.

Synthesis of this compound

While direct protocols for the integration of this compound into PROTAC linkers are not extensively documented in peer-reviewed literature, its synthesis is well-established. The following protocol is based on a representative synthetic methodology.

Experimental Protocol: Grignard Addition to 1-Boc-4-piperidone

This synthesis involves the addition of a methyl group to the ketone of tert-butyl 4-oxopiperidine-1-carboxylate using a Grignard reagent.

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate

  • Methylmagnesium bromide (3 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -10°C using an appropriate cooling bath.

  • Add methylmagnesium bromide solution (2.5 mL, 7.5 mmol, 3 M in Et₂O) dropwise to the stirred solution, maintaining the temperature at -10°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 5 minutes at -10°C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Synthesis Data
ReactantReagentSolventReaction TimeYieldPurityReference
tert-Butyl 4-oxopiperidine-1-carboxylateMethylmagnesium bromideDiethyl ether~15 minutes>99%N/A

Note: The provided data is based on a patent disclosure and may not reflect optimized laboratory conditions. Purity was not specified.

Proposed Workflow for Incorporation into PROTAC Linkers

The tertiary alcohol of this compound presents a synthetic challenge for direct attachment to linker moieties. However, recent advances in the functionalization of tertiary alcohols offer potential solutions.[2][3][4] The following is a proposed, hypothetical workflow for the derivatization of this building block and its subsequent use in PROTAC synthesis.

Step 1: Functionalization of the Tertiary Alcohol

A plausible strategy for functionalizing the tertiary alcohol is through a deoxygenative coupling reaction. This would replace the hydroxyl group with a moiety suitable for further elaboration, such as an azide or an alkyne for "click" chemistry, or a halide for nucleophilic substitution.

Proposed Protocol: Deoxygenative Azidation (Hypothetical)

  • To a solution of this compound in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable Lewis acid catalyst.

  • Add an azidating agent, such as azidotrimethylsilane.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the resulting tert-butyl 4-azido-4-methylpiperidine-1-carboxylate by column chromatography.

Step 2: PROTAC Linker Elongation and Conjugation

With a functional handle in place, the piperidine moiety can be incorporated into a PROTAC linker. The following illustrates a potential "click" chemistry approach.

Proposed Protocol: Click Chemistry Conjugation (Hypothetical)

  • Boc Deprotection: Remove the Boc protecting group from the piperidine nitrogen of the azido-functionalized intermediate using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Amide Coupling to POI Ligand: Couple the resulting secondary amine with a carboxylic acid-functionalized POI ligand using a standard peptide coupling reagent (e.g., HATU, HOBt).

  • Click Reaction with E3 Ligase Ligand: React the azide-containing intermediate with an alkyne-functionalized E3 ligase ligand (or a linker attached to it) under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the final PROTAC.

Visualizing the Synthetic Pathways

Synthesis_of_Starting_Material start tert-Butyl 4-oxopiperidine-1-carboxylate reagent_label Methylmagnesium bromide, Diethyl ether product This compound reagent_label->product

Caption: Synthesis of the piperidine building block.

Proposed_PROTAC_Synthesis_Workflow start tert-Butyl 4-hydroxy-4- methylpiperidine-1-carboxylate step1 Functionalization (e.g., Deoxygenative Azidation) start->step1 intermediate1 tert-Butyl 4-azido-4- methylpiperidine-1-carboxylate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 4-Azido-4-methylpiperidine step2->intermediate2 step3 Amide Coupling with POI Ligand intermediate2->step3 intermediate3 POI-Linker-Azide step3->intermediate3 step4 Click Chemistry with Alkyne-E3 Ligand intermediate3->step4 final_protac Final PROTAC step4->final_protac

Caption: Proposed workflow for PROTAC synthesis.

Concluding Remarks

This compound serves as a valuable, albeit challenging, building block for the introduction of a rigid, substituted piperidine motif into PROTAC linkers. While direct incorporation of the tertiary alcohol is not straightforward, modern synthetic methodologies for the functionalization of such groups open up viable pathways for its use. The proposed workflow provides a conceptual framework for the rational design and synthesis of novel PROTACs leveraging this specific chemical scaffold. Researchers are encouraged to adapt and optimize these proposed protocols based on the specific requirements of their target protein and chosen E3 ligase.

References

"Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" reaction with Grignard reagents

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Reactivity of Grignard Reagents with tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Introduction: The Duality of Grignard Reagents and Tertiary Alcohols

In the landscape of modern medicinal chemistry, piperidine scaffolds are ubiquitous, forming the core of numerous pharmacologically active agents.[1] The molecule this compound is a valuable building block, featuring a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and a tertiary alcohol at the C4 position.[2] The Boc group effectively shields the amine from unwanted reactions, allowing for selective chemistry at other sites.

A frequent query in synthetic chemistry involves the potential for carbon-carbon bond formation by reacting such building blocks with organometallic reagents. Grignard reagents (R-MgX) are renowned for their prowess as both potent carbon-based nucleophiles and exceptionally strong bases.[3][4] This dual nature dictates their reactivity. This application note provides a detailed exploration of the interaction between Grignard reagents and this compound, clarifying the primary reaction pathway and guiding researchers toward synthetically viable strategies for functionalizing the piperidine ring at the C4 position.

Part I: The Predominant Pathway: Acid-Base Chemistry

When a Grignard reagent is introduced to a molecule containing an acidic proton, such as the hydroxyl group of an alcohol, an acid-base reaction is almost invariably the first and fastest process to occur.[4]

Mechanistic Analysis

The carbon atom in a Grignard reagent is highly nucleophilic and basic due to the polarized carbon-magnesium bond. The hydrogen atom of the hydroxyl group in this compound is acidic. Consequently, the Grignard reagent will readily deprotonate the alcohol to form a magnesium alkoxide and a corresponding hydrocarbon (R-H).[5]

This reaction consumes one full equivalent of the Grignard reagent for every equivalent of alcohol. From a synthetic standpoint, this is often considered a "non-productive" pathway if the goal is to form a new C-C bond at a different site. It effectively "quenches" the Grignard reagent.[4]

Piperidine This compound Alkoxide Magnesium Alkoxide Intermediate Piperidine->Alkoxide  R-MgX (1 equiv.) Grignard Grignard Reagent (R-MgX) Alkane Alkane (R-H) Mechanism Mechanism: The Grignard reagent acts as a strong base, abstracting the acidic proton from the hydroxyl group. Start N-Boc-4-piperidone (Ketone Precursor) Step1 1) Add Grignard Reagent (R-MgX) in Anhydrous Ether or THF at -78 to 0°C Start->Step1 Intermediate Magnesium Alkoxide Intermediate Step1->Intermediate Step2 2) Aqueous Workup (e.g., sat. aq. NH4Cl) Intermediate->Step2 Product tert-Butyl 4-hydroxy-4-alkyl/aryl -piperidine-1-carboxylate (Tertiary Alcohol) Step2->Product

References

Application Notes and Protocols for Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in medicinal chemistry. The following sections detail its synthesis, application as a synthetic intermediate, and the biological activity of its derivatives.

Introduction

This compound is a heterocyclic compound widely employed as an intermediate in the synthesis of complex organic molecules and pharmacologically active agents. Its piperidine core is a prevalent scaffold in numerous approved drugs, and the presence of a Boc-protecting group on the nitrogen atom allows for controlled, stepwise synthetic modifications. The hydroxyl and methyl groups at the 4-position offer further opportunities for functionalization, making it a versatile precursor in drug discovery programs targeting a range of conditions, including viral infections, neurological disorders, and autoimmune diseases.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Grignard reaction of a commercially available starting material, tert-butyl 4-oxopiperidine-1-carboxylate, with a methylmagnesium halide.

Experimental Protocol: Grignard Reaction

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate

  • Methylmagnesium chloride (or bromide), 3M solution in diethyl ether or THF

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -10°C using an ice-salt bath.

  • Slowly add a 3M solution of methylmagnesium bromide in diethyl ether (2.5 mL, 7.5 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Dilute the mixture with water (20 mL) and diethyl ether (20 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.

Quantitative Data:

Starting MaterialReagentSolventReaction TimeTemperatureYieldReference
Tert-butyl 4-oxopiperidine-1-carboxylate (5.0 mmol)Methylmagnesium bromide (7.5 mmol)Et₂O2 hours-10°C to RT~97%[1]
Tert-butyl 4-oxopiperidine-1-carboxylate (5.02 mmol)Methylmagnesium chloride (6.52 mmol)THF2 hours-78°C to 0°C>99%

Applications in Organic Synthesis

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The hydroxyl group can be functionalized through etherification or other substitution reactions, and the Boc-protecting group can be removed under acidic conditions to allow for further modification at the nitrogen atom.

Experimental Protocol: O-Alkylation with Allyl Bromide

This protocol describes the synthesis of tert-butyl 4-(allyloxy)-4-methylpiperidine-1-carboxylate, an intermediate used in the development of HIV replication inhibitors.[2]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Nitrogen gas source

Procedure:

  • To a solution of this compound (4.30 g, 20.0 mmol) in anhydrous DMF (50 mL) at 0°C, add sodium hydride (1.60 g of 60% dispersion, 39.9 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add allyl bromide (8.64 mL, 100 mmol) over 5 minutes.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Cool the reaction to 0°C and quench with saturated aqueous NH₄Cl solution.

  • The crude product can then be purified by column chromatography.

Experimental Protocol: Boc-Deprotection

The tert-butyloxycarbonyl (Boc) protecting group can be readily removed to liberate the piperidine nitrogen for subsequent reactions.

Materials:

  • This compound

  • Hydrogen chloride (HCl), 1.0 M solution in diethyl ether

Procedure:

  • To this compound (1.0 g, 4.6 mmol), add a 1.0 M solution of hydrogen chloride in diethyl ether (4.6 mL, 4.6 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of 4-methylpiperidin-4-ol as a yellow oil.[3]

Biological Activity of Derivatives

Derivatives of this compound have been investigated for their potential as therapeutic agents. Notably, they have been explored as inhibitors of phosphodiesterase 10 (PDE10), which is a target for the treatment of neurological and psychiatric disorders such as schizophrenia and bipolar disorder.

Quantitative Data: PDE10 Inhibition

The following table summarizes the in vitro inhibitory activity (IC₅₀) of exemplary compounds derived from this compound against PDE10.

Compound ID (from source)StructureAverage IC₅₀ (nM)Reference
I-32-(4-(4-methyl-1,4'-bipiperidin-1'-yl)phenyl)-5,7-dimethyl-3H-imidazo[5,1-f][2][3][4]triazin-4(8H)-one1.1[3]
I-232-(4'-(6-methoxypyridin-2-yl)-4-methyl-1,4'-bipiperidin-1'-yl)-5,7-dimethyl-3H-imidazo[5,1-f][2][3][4]triazin-4(8H)-one0.4[3]
I-355,7-dimethyl-2-(4-methyl-1'-(pyrimidin-2-yl)-1,4'-bipiperidin-4-yl)phenyl)-3H-imidazo[5,1-f][2][3][4]triazin-4(8H)-one0.3[3]

Signaling Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the general synthetic workflow starting from the synthesis of this compound and its subsequent modification.

G cluster_modification Further Modifications start Tert-butyl 4-oxopiperidine-1-carboxylate product This compound start->product Grignard Reaction reagent1 Methylmagnesium Halide reagent1->product deprotection Boc-Deprotection (e.g., HCl) product->deprotection alkylation O-Alkylation (e.g., NaH, Allyl Bromide) product->alkylation deprotected_product 4-Methylpiperidin-4-ol deprotection->deprotected_product alkylated_product O-Alkylated Derivative alkylation->alkylated_product final_product1 Final Biologically Active Compounds (e.g., PDE10 inhibitors) deprotected_product->final_product1 final_product2 Advanced Intermediates (e.g., for HIV inhibitors) alkylated_product->final_product2

Caption: Synthetic pathway for this compound and its derivatives.

Role of Kv1.3 Potassium Channels in T-Cell Activation

Derivatives of substituted piperidines are also being investigated as blockers of the Kv1.3 potassium channel, a target for autoimmune diseases. The diagram below illustrates the role of Kv1.3 in T-cell activation.

G cluster_cell T-Cell cluster_membrane Plasma Membrane TCR T-Cell Receptor (TCR) Activation PLC Phospholipase C (PLC) Activation TCR->PLC IP3 IP₃ Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release IP₃ binds Calcineurin Calcineurin Activation Ca_release->Calcineurin Kv13 Kv1.3 Channel K_efflux K⁺ Efflux Kv13->K_efflux CRAC CRAC Channel Ca_influx Ca²⁺ Influx CRAC->Ca_influx K_efflux->Ca_influx Maintains membrane potential Ca_influx->Calcineurin NFAT NFAT Activation Calcineurin->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression

Caption: Simplified signaling cascade of T-cell activation highlighting the role of the Kv1.3 channel.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with therapeutic potential. The protocols provided herein offer a starting point for its synthesis and derivatization. The demonstrated biological activity of its derivatives, particularly as PDE10 inhibitors, underscores its importance in modern drug discovery and development. Further exploration of this scaffold may lead to the identification of new drug candidates for a variety of diseases.

References

Application Notes and Protocols: Boc Deprotection of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its stability across a range of chemical conditions and its straightforward removal under acidic conditions make it highly valuable.[1][2] This document provides detailed protocols for the deprotection of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate to yield 4-methylpiperidin-4-ol, a key intermediate in medicinal chemistry. The removal of the Boc group is a critical step, typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] These methods, while effective, can present challenges such as incomplete reactions and the formation of side products.[3] This application note offers two common and effective protocols using TFA in dichloromethane (DCM) and HCl in dioxane, along with a summary of reaction parameters to guide optimization.

Reaction Scheme

The deprotection reaction proceeds by acid-catalyzed cleavage of the Boc group, liberating the free piperidine, carbon dioxide, and tert-butyl cation.

Caption: Boc deprotection of the piperidine nitrogen.

Comparative Data of Deprotection Protocols

The selection of the deprotection agent can influence reaction time, work-up procedure, and the final salt form of the product. The following table summarizes typical conditions for the two most common protocols.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol[5]
Typical Concentration 20-50% v/v TFA in DCM[3][6]4M solution[5][7]
Temperature 0 °C to Room Temperature[1][8]Room Temperature[5][7]
Reaction Time 1 - 4 hours[1][3]1 - 2 hours (can be longer)[5][6]
Product Salt Form Trifluoroacetate SaltHydrochloride Salt[9]
Work-up Evaporation, optional base wash[8][10]Evaporation, trituration[5]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is widely used due to the high volatility of both the solvent and excess acid, which simplifies purification.[2]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[1][2]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution to achieve a final concentration of 25-50% (v/v).[3][8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up (Option A - Isolate Salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting crude trifluoroacetate salt can often be used without further purification.[8][10]

  • Work-up (Option B - Isolate Free Amine):

    • Concentrate the reaction mixture under reduced pressure.

    • Carefully dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, followed by brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[8]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative, often yielding a crystalline hydrochloride salt that can be easily isolated by filtration.[5][9]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, for solubility)

  • Diethyl ether or Ethyl acetate (for trituration)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 equivalent) in a minimal amount of a co-solvent like methanol or DCM if necessary, then add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).[3][5] Alternatively, suspend the starting material directly in the 4M HCl/dioxane solution.[5]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours but may require longer stirring (up to 24 hours) for less reactive substrates.[5][6]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Often, the desired hydrochloride salt will precipitate out of the solution during the reaction.[3]

  • Work-up:

    • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[5]

    • Triturate the resulting solid residue with a solvent like diethyl ether or ethyl acetate to remove non-polar impurities.[5]

    • Filter the solid and wash with additional ether, then dry under vacuum to yield the pure 4-methylpiperidin-4-ol hydrochloride salt.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for Boc deprotection and the decision-making process for troubleshooting common issues.

Experimental_Workflow start_node Start: Boc-Protected Amine dissolve 1. Dissolve Substrate in Anhydrous Solvent (DCM or Dioxane) start_node->dissolve process_node process_node decision_node decision_node output_node output_node cool 2. Cool to 0 °C (TFA Protocol) dissolve->cool add_acid 3. Add Acid (TFA or 4M HCl/Dioxane) dissolve->add_acid HCl Protocol cool->add_acid react 4. Stir at RT (1-4 hours) add_acid->react monitor 5. Monitor Reaction (TLC or LC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No workup 6. Work-up complete->workup Yes isolate 7. Isolate Product (Salt or Free Base) workup->isolate end_node Final Product: Deprotected Amine isolate->end_node

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Deprotection cluster_side_products Troubleshooting Side Product Formation problem_node problem_node cause_node cause_node solution_node solution_node incomplete Problem: Incomplete Reaction cause1 Insufficient Acid Strength/Concentration incomplete->cause1 cause2 Short Reaction Time or Low Temperature incomplete->cause2 side_products Problem: Side Products cause3 Acid-Sensitive Functional Groups side_products->cause3 cause4 Tert-butylation Side Reaction side_products->cause4 solution1 Increase Acid Conc. (e.g., use neat TFA) or switch to 4M HCl. cause1->solution1 solution2 Extend Reaction Time or warm gently. Monitor by TLC/LCMS. cause2->solution2 solution3 Use Milder Conditions: Lower acid conc., lower temperature. cause3->solution3 solution4 Add a Scavenger (e.g., Triethylsilane) cause4->solution4

Caption: Troubleshooting guide for common deprotection issues.

Conclusion

The Boc deprotection of this compound is a fundamental transformation that can be achieved with high efficiency using standard acidic protocols.[6] The choice between TFA/DCM and HCl/dioxane depends on the substrate's sensitivity, the desired final salt form, and downstream processing requirements.[9] Careful monitoring and optimization of reaction conditions are key to achieving high yields and purity.[3] The protocols and data provided herein serve as a comprehensive guide for researchers performing this critical synthetic step.

References

Application Notes and Protocols: Synthesis of Substituted Piperidines from Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methyl-4-hydroxypiperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability to drug candidates.[1] The strategic introduction of substituents onto this core structure allows for the fine-tuning of a molecule's pharmacological activity. Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate has emerged as a particularly valuable starting material for the synthesis of diverse substituted piperidines. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom facilitates controlled, regioselective reactions, while the tertiary hydroxyl group at the 4-position, along with the adjacent methyl group, presents unique opportunities and challenges for synthetic diversification.[2]

This guide provides an in-depth exploration of synthetic strategies to leverage the reactivity of this compound, focusing on two key transformations: dehydration to the corresponding tetrahydropyridine and direct nucleophilic substitution of the tertiary hydroxyl group. These pathways open avenues to a wide array of functionalized piperidines, including those with exocyclic double bonds for further elaboration and those bearing novel substituents at the sterically hindered C4 position. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-tested protocols for their execution.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of this compound stems from the strategic manipulation of its key functional groups. The presence of the methyl group at the C4 position precludes oxidation of the tertiary alcohol to a ketone, a common transformation for the analogous non-methylated compound. This structural feature directs the synthetic routes towards elimination and substitution pathways.

G A Tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate B Dehydration A->B D Nucleophilic Substitution A->D C Tert-butyl 4-methyl-3,6-dihydro- 2H-pyridine-1-carboxylate B->C F Further Functionalization (e.g., dihydroxylation, epoxidation) C->F E 4-Substituted-4-methylpiperidine Derivatives D->E G Diverse Piperidine Scaffolds E->G F->G

Caption: Key synthetic pathways from the title compound.

Part 1: Dehydration to Tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

Dehydration of the tertiary alcohol in this compound provides a valuable intermediate, tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate. This tetrahydropyridine derivative, with its endocyclic double bond, is primed for a variety of subsequent functionalization reactions, including hydrogenation, dihydroxylation, epoxidation, and Heck coupling, thus serving as a gateway to a diverse range of substituted piperidines.

Protocol 1: Dehydration using the Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent that is particularly effective for the dehydration of secondary and tertiary alcohols. The reaction proceeds via a syn-elimination mechanism.[3][4]

Reaction Scheme:

Materials:

ReagentM.W.QuantityMoles
This compound215.291.0 g4.64 mmol
Burgess Reagent238.301.33 g5.57 mmol
Anhydrous Benzene78.1120 mL-

Step-by-Step Protocol:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 4.64 mmol).

  • Dissolve the starting material in anhydrous benzene (20 mL).

  • Add the Burgess reagent (1.33 g, 5.57 mmol, 1.2 equivalents) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by thin-layer chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate as a colorless oil.

Expected Yield: ~85-95%

Characterization Data for Tert-butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate :

  • ¹H NMR (400 MHz, CDCl₃): δ 5.35 (br s, 1H), 3.95 (q, J = 2.8 Hz, 2H), 3.48 (t, J = 5.6 Hz, 2H), 2.25 (br s, 2H), 1.70 (s, 3H), 1.47 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.8, 131.5, 119.3, 79.2, 43.1, 41.0, 29.8, 28.5, 23.6.

  • MS (ESI): m/z 198.1 [M+H]⁺.

Part 2: Nucleophilic Substitution of the Tertiary Hydroxyl Group

Direct nucleophilic substitution of a tertiary hydroxyl group is a challenging transformation due to steric hindrance and the poor leaving group nature of the hydroxide ion. However, specific methodologies have been developed to overcome these hurdles, enabling the introduction of various nucleophiles at the C4 position.

Protocol 2: Ritter Reaction for the Synthesis of 4-Acetamido-4-methylpiperidine Derivatives

The Ritter reaction provides a powerful method for the direct conversion of tertiary alcohols into N-alkyl amides using a nitrile in the presence of a strong acid.[5][6] This reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by the nitrile, followed by hydrolysis to the corresponding amide.

Reaction Scheme:

Materials:

ReagentM.W.QuantityMoles
This compound215.291.0 g4.64 mmol
Acetonitrile41.0510 mL-
Concentrated Sulfuric Acid (98%)98.081.0 mL~18.4 mmol

Step-by-Step Protocol:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.64 mmol).

  • Add acetonitrile (10 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirred solution. Caution: Highly exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours at room temperature. Monitor the reaction by TLC (Eluent: 5% methanol in dichloromethane).

  • Carefully pour the reaction mixture into a beaker containing ice water (50 mL).

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5%) to afford tert-butyl 4-acetamido-4-methylpiperidine-1-carboxylate as a white solid.

Expected Yield: ~60-75%

Characterization Data for Tert-butyl 4-acetamido-4-methylpiperidine-1-carboxylate :

  • ¹H NMR (400 MHz, CDCl₃): δ 5.30 (s, 1H), 3.85-3.75 (m, 2H), 3.25-3.15 (m, 2H), 2.05-1.95 (m, 2H), 1.98 (s, 3H), 1.60-1.50 (m, 2H), 1.45 (s, 9H), 1.35 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.5, 154.9, 79.5, 55.2, 39.8, 35.1, 28.4, 25.0, 24.2.

  • MS (ESI): m/z 257.2 [M+H]⁺.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations described in this guide.

G cluster_0 Dehydration Pathway A Tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate B Burgess Reagent Benzene, Reflux A->B C Tert-butyl 4-methyl-3,6-dihydro- 2H-pyridine-1-carboxylate B->C

Caption: Dehydration of the title compound.

G cluster_1 Ritter Reaction Pathway D Tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate E CH₃CN, H₂SO₄ Room Temperature D->E F Tert-butyl 4-acetamido-4- methylpiperidine-1-carboxylate E->F

Sources

Application Note: Synthesis of a Novel Spiro[piperidine-4,1'-isochroman] Scaffold via Acid-Catalyzed Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of Spirocyclic Compounds Using Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis and medicinal chemistry.

Abstract: This document outlines a detailed protocol for the synthesis of a spirocyclic ether, specifically a spiro[piperidine-4,1'-isochroman] derivative, utilizing this compound as a key starting material. The synthetic strategy involves the preparation of a tethered phenolic precursor followed by an efficient acid-catalyzed intramolecular cyclization, analogous to the oxa-Pictet-Spengler reaction. This approach provides a reliable method for accessing complex three-dimensional scaffolds that are of significant interest in modern drug discovery.

Introduction

Spiropiperidines, compounds featuring a piperidine ring fused to another ring system at a single carbon atom, have gained considerable attention in medicinal chemistry. Their rigid, three-dimensional structures allow for precise spatial orientation of substituents, making them valuable scaffolds for exploring new areas of chemical space and developing novel therapeutic agents. This application note details a robust synthetic route to a spiro[piperidine-4,1'-isochroman] system, a class of compounds with potential applications as central nervous system agents and beyond.

The synthesis leverages the commercially available this compound. The key transformation is an acid-catalyzed intramolecular cyclization of a tertiary alcohol, a reaction analogous to the oxa-Pictet-Spengler cyclization, which is a powerful method for constructing oxygen-containing heterocyclic systems.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the synthesis of a suitable precursor by tethering a phenethyl alcohol moiety to the piperidine ring. The second stage is the pivotal acid-catalyzed spirocyclization to yield the final spirocyclic product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocyclization A tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate B Activation of 4-position (e.g., via conversion to 4-methylene) A->B C Intermediate: tert-butyl 4-methylenepiperidine-1-carboxylate B->C E Acid-catalyzed etherification C->E D 2-phenylethanol D->E F Cyclization Precursor: tert-butyl 4-((2-phenylethoxy)methyl)-4-methylpiperidine-1-carboxylate E->F G Cyclization Precursor H Acid-Catalyzed Intramolecular Cyclization (Oxa-Pictet-Spengler) G->H I Final Product: tert-butyl 3',4'-dihydrospiro[piperidine-4,1'-isochroman]-1-carboxylate H->I

Figure 1: Overall synthetic workflow for the preparation of the spiro[piperidine-4,1'-isochroman] scaffold.

Experimental Protocols

Stage 1: Synthesis of Cyclization Precursor

This stage involves the conversion of the starting tertiary alcohol into a suitable precursor for the key cyclization step. A common strategy for such transformations is the formation of an ether linkage with a phenolic or alcoholic partner that contains the arene for the subsequent cyclization. An efficient way to achieve this is through the formation of an intermediate alkene followed by an etherification.

Protocol 1.1: Synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate

  • To a stirred solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add Burgess reagent (1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired alkene.

Protocol 1.2: Synthesis of the Cyclization Precursor

  • To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq.) and 2-phenylethanol (1.5 eq.) in anhydrous DCM (0.3 M) at 0 °C, add a catalytic amount of a strong acid such as trifluoroacetic acid (TFA, 0.1 eq.).

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the cyclization precursor.

Stage 2: Acid-Catalyzed Spirocyclization

This is the key step where the spirocyclic core is formed. The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by the formation of a stable tertiary carbocation.

Protocol 2.1: Synthesis of tert-butyl 3',4'-dihydrospiro[piperidine-4,1'-isochroman]-1-carboxylate

  • Dissolve the cyclization precursor (1.0 eq.) in a suitable solvent such as DCM or 1,2-dichloroethane (0.1 M).

  • Add a strong acid catalyst. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or triflic acid are often effective for this type of cyclization. Start with 1.1 equivalents of the acid.

  • Stir the mixture at room temperature, or gently heat to 40-50 °C if necessary, for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture into an ice-cold saturated solution of sodium bicarbonate to quench the acid.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography on silica gel to obtain the final spirocyclic product.

Data Presentation

The following tables summarize representative data for the key reaction steps. Yields are based on analogous transformations found in the literature.

Table 1: Synthesis of Cyclization Precursor

Entry Starting Alkene Alcohol Acid Catalyst Time (h) Yield (%)
1 tert-butyl 4-methylenepiperidine-1-carboxylate 2-phenylethanol TFA (0.1 eq) 16 ~75%

| 2 | tert-butyl 4-methylenepiperidine-1-carboxylate | 2-(4-methoxyphenyl)ethanol | TfOH (0.05 eq) | 12 | ~80% |

Table 2: Acid-Catalyzed Spirocyclization

Entry Precursor Acid Catalyst Temperature (°C) Time (h) Yield (%)
1 Unsubstituted Phenyl Eaton's Reagent 25 3 ~85%
2 Unsubstituted Phenyl Triflic Acid 25 2 ~90%

| 3 | 4-Methoxyphenyl | Eaton's Reagent | 25 | 2 | ~92% |

Visualization of Reaction Mechanism

The key spirocyclization step is proposed to proceed through the following mechanistic pathway, which is a variant of the oxa-Pictet-Spengler reaction.

G cluster_mech Proposed Reaction Mechanism A 1. Protonation of Ether Oxygen B 2. Formation of Tertiary Carbocation (Rate-Determining Step) A->B - 2-phenylethanol C 3. Intramolecular Electrophilic Aromatic Substitution B->C D 4. Deprotonation to Restore Aromaticity C->D - H+ E Final Spirocyclic Product D->E

Figure 2: Proposed mechanism for the acid-catalyzed spirocyclization.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of a novel spiro[piperidine-4,1'-isochroman] scaffold from this compound. The described protocols are robust and can likely be adapted to a range of substituted precursors, thereby enabling access to a library of structurally diverse spirocyclic compounds for applications in drug discovery and chemical biology. The key acid-catalyzed cyclization step is efficient and proceeds under relatively mild conditions, making this an attractive route for the synthesis of these complex molecules.

Application Notes: Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with a tertiary alcohol and a Boc-protected amine, offers a unique platform for the synthesis of complex and biologically active molecules. While direct literature examples of this specific compound in multi-component reactions (MCRs) are not extensively documented, its structural features make it an intriguing candidate for such reactions, particularly after deprotection of the amine. These application notes will explore the potential of this versatile building block in the Ugi and Passerini multi-component reactions, providing detailed hypothetical protocols and expected outcomes. The piperidine moiety is a common feature in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, regioselective reactions, and its facile removal under acidic conditions reveals a secondary amine ready for further functionalization.

Structural Features and Reactivity

The key to the application of this compound in MCRs lies in its functional groups:

  • N-Boc Protected Amine: The Boc group provides stability and allows for purification of the parent molecule.[1] It can be readily removed under acidic conditions to yield the free secondary amine of 4-methylpiperidin-4-ol, which can then participate as the amine component in MCRs.

  • Tertiary Hydroxyl Group: The tertiary alcohol at the C4 position is a potential nucleophile and can introduce a key structural element into the final product. While less acidic than carboxylic acids, alcohols have been used as the acidic component in Passerini-type reactions.

Hypothetical Application in the Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido carboxamide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[2] The deprotected form of this compound, namely 4-methylpiperidin-4-ol, can serve as the amine component in this reaction.

Experimental Workflow for Ugi Reaction

Ugi_Workflow start Start: this compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection amine 4-Methylpiperidin-4-ol (Amine Component) deprotection->amine ugireaction Ugi Four-Component Reaction (U-4CR) (e.g., in Methanol) amine->ugireaction reactants Aldehyde Carboxylic Acid Isocyanide reactants->ugireaction product α-Acetamido Carboxamide Product ugireaction->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Workflow for the Ugi reaction using the deprotected piperidine derivative.

Proposed Experimental Protocol for Ugi Reaction
  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).

    • Add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize with a saturated solution of NaHCO₃ and extract the aqueous layer with DCM (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-methylpiperidin-4-ol.

  • Ugi Four-Component Reaction:

    • To a solution of the aldehyde (1.0 eq) in methanol (0.5 M), add 4-methylpiperidin-4-ol (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acetamido carboxamide.

Table of Potential Reactants and Products for Ugi Reaction
AldehydeCarboxylic AcidIsocyanideExpected Product Structure
BenzaldehydeAcetic Acidtert-Butyl isocyanide2-acetamido-N-(tert-butyl)-2-phenyl-1-(4-hydroxy-4-methylpiperidin-1-yl)ethan-1-one
IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide2-(benzamido)-N-cyclohexyl-3-methyl-1-(4-hydroxy-4-methylpiperidin-1-yl)butan-1-one
4-ChlorobenzaldehydePropionic AcidBenzyl isocyanideN-benzyl-2-(4-chlorophenyl)-1-(4-hydroxy-4-methylpiperidin-1-yl)-2-propionamidopropan-1-one

Hypothetical Application in the Passerini Three-Component Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3][4] While less common, alcohols can sometimes act as the acidic component, particularly in the presence of a Lewis acid catalyst. In this hypothetical scenario, the tertiary hydroxyl group of this compound could potentially participate in a Passerini-type reaction.

Logical Pathway for a Passerini-Type Reaction

Passerini_Pathway start Start: this compound passerini Passerini-Type Three-Component Reaction start->passerini reactants Aldehyde Isocyanide Lewis Acid (optional) reactants->passerini intermediate Intermediate Adduct passerini->intermediate rearrangement Mumm-type Rearrangement intermediate->rearrangement product α-Acyloxy Carboxamide Analog rearrangement->product end End Product product->end

Caption: Proposed pathway for a Passerini-type reaction.

Proposed Experimental Protocol for Passerini-Type Reaction
  • To a solution of this compound (1.0 eq) and an aldehyde (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF, 0.5 M), add the isocyanide (1.2 eq).

  • If required, a Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃, 0.1 eq) can be added at 0 °C.

  • Stir the reaction mixture at room temperature for 48-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with the reaction solvent (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table of Potential Reactants and Products for Passerini-Type Reaction
AldehydeIsocyanideExpected Product Structure
Benzaldehydetert-Butyl isocyanidetert-butyl 4-((2-(tert-butylamino)-1-oxo-2-phenylethoxy)carbonyl)-4-methylpiperidine-1-carboxylate
CyclohexanecarboxaldehydeCyclohexyl isocyanidetert-butyl 4-((2-(cyclohexylamino)-1-cyclohexyl-2-oxoethoxy)carbonyl)-4-methylpiperidine-1-carboxylate
4-MethoxybenzaldehydeBenzyl isocyanidetert-butyl 4-((2-(benzylamino)-1-(4-methoxyphenyl)-2-oxoethoxy)carbonyl)-4-methylpiperidine-1-carboxylate

Conclusion

This compound represents a versatile building block with significant potential for the synthesis of novel and complex molecules through multi-component reactions. By leveraging the reactivity of its protected amine (after deprotection) and its tertiary hydroxyl group, researchers can access a diverse range of piperidine-containing scaffolds. The protocols and potential reactant combinations outlined in these application notes provide a solid foundation for exploring the utility of this compound in the Ugi and Passerini reactions, paving the way for the discovery of new chemical entities with potential applications in drug development and materials science. Further experimental validation is encouraged to fully elucidate the scope and limitations of these proposed transformations.

References

Application Note: A Robust and Scalable Synthesis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a scalable and efficient protocol for the synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The described method utilizes the readily available N-Boc-4-piperidone and a methyl Grignard reagent, offering high yield and purity. This protocol is designed to be adaptable for scale-up operations, providing critical parameters for researchers in the pharmaceutical and chemical industries.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its piperidine core, substituted with a protected amine and a tertiary alcohol, makes it a versatile scaffold for accessing a wide range of molecular architectures. The increasing demand for this intermediate necessitates the development of robust and scalable synthetic routes. This document provides a detailed protocol for a Grignard reaction-based synthesis, suitable for larger-scale production.

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of a methyl Grignard reagent to N-Boc-4-piperidone.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is designed for a nominal 100 g scale of the starting material, N-Boc-4-piperidone.

Materials and Equipment:

  • Reactors: A multi-neck, round-bottom flask of appropriate volume (e.g., 5 L) equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Reagents:

    • N-Boc-4-piperidone (1 equivalent)

    • Methylmagnesium bromide (3.0 M solution in diethyl ether) or Methylmagnesium chloride (3.0 M solution in THF) (1.3 - 1.5 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for work-up and purification.

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge the reactor with N-Boc-4-piperidone (1.00 eq).

  • Dissolution: Add anhydrous THF to the reactor to dissolve the starting material completely. The recommended concentration is typically around 0.2-0.5 M.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Reagent Addition: Slowly add the methylmagnesium bromide or methylmagnesium chloride solution (1.3-1.5 eq) to the reaction mixture via an addition funnel. Maintain the internal temperature below -60 °C during the addition.

  • Reaction Monitoring: After the addition is complete, slowly warm the reaction mixture to 0 °C and stir for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (if necessary): The crude product, typically a colorless oil or a white solid, is often of high purity.[1][2] If further purification is required, column chromatography on silica gel can be performed.

Data Presentation

Table 1: Reagent Quantities for Scale-up Synthesis

ReagentMolecular Weight ( g/mol )MolesQuantityEquivalents
N-Boc-4-piperidone199.250.502100 g1.0
Methylmagnesium chloride (3.0 M in THF)-0.652217 mL1.3
Anhydrous THF--2 L-
Saturated aq. NH₄Cl--~500 mL-
Ethyl Acetate--~2 L-
Brine--~500 mL-
Anhydrous Na₂SO₄--As needed-

Table 2: Reaction Parameters and Expected Outcome

ParameterValue
Reaction Temperature-78 °C to 0 °C
Reaction Time~2 hours
Expected Yield>95%[1]
Product AppearanceColorless oil or white solid[1][2]
Purity (crude)Typically >95%

Process Workflow

workflow start Start setup Reactor Setup: N-Boc-4-piperidone in THF under N2 start->setup cooling Cooling to -78 °C setup->cooling addition Slow Addition of Grignard Reagent cooling->addition reaction Reaction at 0 °C for 2h addition->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction If incomplete quench Quenching with sat. aq. NH4Cl monitoring->quench If complete extraction Extraction with EtOAc quench->extraction washing Washing with Water and Brine extraction->washing drying Drying over Na2SO4 washing->drying concentration Concentration in vacuo drying->concentration purification Purification (if necessary) concentration->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis.

Safety Considerations

  • Grignard Reagents: Methylmagnesium bromide and chloride are highly reactive, flammable, and corrosive. Handle them with extreme care under an inert atmosphere.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed container.

  • Exothermic Reaction: The addition of the Grignard reagent and the quenching step are exothermic. Maintain strict temperature control to avoid runaway reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this procedure.

Conclusion

The presented protocol for the synthesis of this compound is a reliable and high-yielding method suitable for scale-up. The use of commercially available starting materials and straightforward reaction conditions makes this procedure attractive for industrial applications. Careful control of reaction parameters, especially temperature, is crucial for ensuring a safe and successful synthesis on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yields in this Grignard reaction can stem from several factors. The most common issues are related to the quality of the reagents and the reaction conditions.

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Any water present in the glassware, solvent, or starting materials will quench the Grignard reagent, reducing the amount available to react with the ketone.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Use anhydrous solvents, and ensure the N-Boc-4-piperidone is dry.

  • Poor Quality Grignard Reagent: The commercially available Grignard reagent may have degraded over time, or if prepared in-house, the formation may have been inefficient.

    • Solution: Use a freshly opened bottle of the Grignard reagent or titrate an older bottle to determine its exact molarity. If preparing in-house, ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and that the reaction is performed under a strict inert atmosphere (nitrogen or argon).

  • Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will lead to incomplete conversion of the starting material.

    • Solution: Use a slight excess of the Grignard reagent (typically 1.3 to 1.5 equivalents) to ensure the reaction goes to completion.

  • Suboptimal Reaction Temperature: The temperature at which the reaction is carried out can significantly impact the yield.

    • Solution: The addition of the Grignard reagent to the ketone is typically performed at a low temperature (e.g., -78 °C to 0 °C) to control the exothermic reaction and minimize side reactions. Allowing the reaction to slowly warm to room temperature can then drive it to completion.

Question 2: My reaction mixture turned dark brown/black. Is this normal?

Answer: While some color change is expected, a very dark or black reaction mixture can indicate side reactions or the presence of impurities.

  • Overheating: Localized overheating during the addition of the Grignard reagent can lead to decomposition and the formation of colored byproducts.

    • Solution: Add the Grignard reagent slowly and dropwise to a cooled solution of the N-Boc-4-piperidone with efficient stirring to dissipate the heat of reaction.

  • Impurities in Starting Materials: Impurities in the N-Boc-4-piperidone or the Grignard reagent can lead to the formation of colored species.

    • Solution: Use high-purity starting materials. The N-Boc-4-piperidone can be purified by recrystallization if necessary.

Question 3: After quenching the reaction, I have a thick, unmanageable precipitate. What should I do?

Answer: The formation of magnesium salts upon quenching the reaction is normal. However, if they form a very thick precipitate, it can make the workup difficult.

  • Insufficient Quenching Solution: Not adding enough of the quenching solution (e.g., saturated aqueous ammonium chloride) can result in a thick slurry.

    • Solution: Add a sufficient volume of the quenching solution with vigorous stirring. If the precipitate is still very thick, you can add more of the aqueous solution and/or the organic solvent to dilute the mixture.

  • Inefficient Stirring: Poor stirring during the quench can lead to the formation of large clumps of magnesium salts.

    • Solution: Ensure the reaction mixture is vigorously stirred during the addition of the quenching solution.

Question 4: How can I confirm my reaction has gone to completion?

Answer: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • TLC Analysis: Take a small aliquot of the reaction mixture (before quenching), carefully quench it with a drop of saturated aqueous ammonium chloride, extract with a small amount of ethyl acetate, and spot it on a TLC plate.

    • Visualization: The starting material (N-Boc-4-piperidone) is a ketone and can be visualized with a potassium permanganate stain. The product is a tertiary alcohol and will also be visible. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for this synthesis?

A1: The synthesis involves the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to the carbonyl group of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This is followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol product.

Q2: Which solvent is best for this reaction?

A2: Both anhydrous diethyl ether and tetrahydrofuran (THF) are commonly used and effective solvents for this Grignard reaction.[1] THF is often preferred as it can help to stabilize the Grignard reagent.[1]

Q3: What is the purpose of the Boc protecting group?

A3: The tert-butyloxycarbonyl (Boc) group protects the nitrogen of the piperidine ring. This prevents the Grignard reagent, which is a strong base, from deprotonating the secondary amine, which would lead to unwanted side reactions.

Q4: How should I purify the final product?

A4: The product, this compound, is typically a colorless oil or a low-melting solid.[1] After the aqueous workup and extraction, the crude product can often be obtained in high purity by simply removing the solvent under reduced pressure.[1] If further purification is necessary, flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is a suitable method.

Data Presentation

The following table summarizes the reaction parameters from two successful, high-yielding protocols for the synthesis of this compound.

ParameterProtocol 1Protocol 2
Starting Ketone N-Boc-4-piperidonetert-butyl 4-oxopiperidine-1-carboxylate
Grignard Reagent Methylmagnesium bromide (3M in ether)Methylmagnesium chloride
Equivalents of Grignard 1.51.3
Solvent Anhydrous diethyl etherDry THF
Reaction Temperature -10 °C to room temperature-78 °C to 0 °C
Reaction Time 2 hours2 hours
Quenching Agent Saturated aqueous ammonium chlorideSaturated aqueous ammonium chloride
Reported Yield 97%[1]>99%[1]

Experimental Protocols

Protocol 1: Synthesis using Methylmagnesium Bromide in Diethyl Ether [1]

  • Dissolve N-Boc-4-piperidone (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add a 3M solution of methylmagnesium bromide in diethyl ether (2.5 mL, 7.5 mmol) dropwise to the stirred solution.

  • After the addition is complete, stir the reaction mixture for 5 minutes at -10 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2 hours at room temperature.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Dilute the mixture with water (20 mL) and diethyl ether (20 mL).

  • Separate the aqueous phase and extract it with diethyl ether (2 x 30 mL).

  • Combine the organic phases, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to afford this compound as a colorless oil (1.05 g, 97% yield).

Protocol 2: Synthesis using Methylmagnesium Chloride in THF [1]

  • In a flame-dried flask under an inert atmosphere, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry THF (25 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium chloride (2.17 mL, 6.52 mmol) to the cooled solution.

  • Slowly warm the reaction mixture to 0 °C while stirring over a period of 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture twice with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford this compound (1.08 g, >99%) as a colorless oil.

Visualizations

Caption: Reaction mechanism for the synthesis.

Troubleshooting_Workflow decision decision issue issue check_moisture Check for Moisture (Glassware, Solvents) issue->check_moisture start Start Synthesis check_yield Low Yield? start->check_yield check_yield->issue Yes success High Yield Achieved check_yield->success No check_reagent Check Grignard Reagent (Titrate/New Bottle) check_moisture->check_reagent check_stoichiometry Verify Stoichiometry (1.3-1.5 eq Grignard) check_reagent->check_stoichiometry check_temp Review Temperature Control (Low temp addition) check_stoichiometry->check_temp check_temp->start Re-run Experiment

Caption: Troubleshooting workflow for low yield.

Logical_Relationships yield Optimal Yield anhydrous Anhydrous Conditions anhydrous->yield inert Inert Atmosphere inert->yield grignard_quality High Quality Grignard Reagent grignard_quality->yield temp_control Proper Temperature Control temp_control->yield stoichiometry Correct Stoichiometry stoichiometry->yield

Caption: Key parameters for optimal yield.

References

Purification of "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "this compound" by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of polar compounds like this compound. Due to the basic nature of the piperidine nitrogen, it is advisable to use silica gel that has been deactivated to minimize tailing and potential degradation of the compound.

Q2: How do I choose an appropriate solvent system for the purification?

A2: A good starting point for developing a solvent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] For polar compounds, 100% ethyl acetate or a mixture of methanol and dichloromethane (e.g., 5% MeOH in DCM) can be effective.[1] It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides a good separation of your target compound from impurities, ideally with an Rf value between 0.2 and 0.4 for the desired product.[2]

Q3: My compound is streaking on the TLC plate and the column. What can I do to prevent this?

A3: Streaking is a common issue when purifying amines on silica gel due to the interaction between the basic nitrogen and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent.[2] This will deactivate the silica gel and lead to sharper bands and better separation.

Q4: Is this compound stable on silica gel?

A4: While many N-Boc protected amines are relatively stable, some can be sensitive to the acidic nature of silica gel, which can potentially lead to the partial deprotection of the Boc group.[2] To assess the stability of your compound, you can perform a simple test by spotting your crude material on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots (impurities) have formed. If degradation is observed, using a deactivated silica gel or an alternative stationary phase like alumina is recommended.

Q5: How can I effectively remove the solvent after collecting the fractions?

A5: The purified fractions are typically concentrated using a rotary evaporator. It is important to use a moderate temperature for the water bath (e.g., 30-40°C) to avoid any potential degradation of the compound. For final drying to remove residual solvent, placing the sample under high vacuum is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or no recovery of the compound 1. The compound is too polar and is irreversibly adsorbed onto the silica gel.[2] 2. The compound degraded on the column. 3. The chosen eluent is not polar enough to elute the compound.1. Deactivate the silica gel with triethylamine (0.1-1% v/v) in the eluent.[2] 2. Perform a stability test on a TLC plate. If unstable, consider using a less acidic stationary phase like alumina. 3. Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution ending with a solvent system like 5-10% methanol in dichloromethane might be necessary.[1]
Poor separation of the compound from impurities 1. The chosen solvent system is not optimal. 2. The column was overloaded with the crude material. 3. The column was not packed properly, leading to channeling.1. Systematically screen different solvent systems using TLC to find one that provides better separation. 2. Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight). 3. Ensure the column is packed uniformly without any air bubbles or cracks.
The compound elutes with the solvent front The eluent is too polar.Start with a less polar solvent system. For example, if you are using 50% ethyl acetate in hexanes, try starting with 10% or 20% ethyl acetate.
The compound is taking too long to elute or is not eluting at all The eluent is not polar enough.Gradually increase the polarity of the eluent. You can switch to a more polar solvent mixture once the less polar impurities have been washed off the column.
Multiple spots observed on TLC after purification 1. Co-eluting impurity with a similar polarity. 2. Degradation of the product on the TLC plate. 3. Partial removal of the Boc protecting group.[2]1. Try a different solvent system for both the column and the TLC analysis.[2] 2. Use TLC plates that have been treated with a base if degradation is suspected.[2] 3. Check the pH of your sample and the eluent. Avoid acidic conditions.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of "this compound". Optimization may be required based on the specific impurity profile of the crude material.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (e.g., 50g for 1g of crude material).

  • Add the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes) to the silica gel to form a slurry.

  • Stir the slurry gently with a glass rod to remove any air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • Pour the silica gel slurry into the column.

  • Continuously tap the side of the column to ensure even packing and prevent the formation of air bubbles.

  • Once the silica has settled, add another layer of sand on top of the silica bed.

  • Continuously run the eluent through the column, ensuring the solvent level never drops below the top of the silica bed.[3]

3. Loading the Sample:

  • Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the dissolved sample onto the top of the silica bed using a pipette.[3]

  • Allow the sample to be absorbed into the silica bed by draining the solvent until it reaches the top of the sand layer.

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • If a gradient elution is required, gradually increase the polarity of the solvent system (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the desired compound.[3]

5. Analysis and Isolation:

  • Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system.

  • Visualize the spots under a UV lamp or by using a suitable staining agent (e.g., potassium permanganate).

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified "this compound".

Visualizations

Troubleshooting_Workflow cluster_poor_separation Issue: Poor Separation cluster_no_elution Issue: No Elution cluster_streaking Issue: Streaking/Tailing start_node Start Purification poor_sep Poor Separation on TLC/Column? start_node->poor_sep problem_node problem_node solution_node solution_node end_node Pure Compound optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent Yes no_elution Compound Not Eluting? poor_sep->no_elution No check_loading Check Column Loading optimize_solvent->check_loading repack_column Repack Column check_loading->repack_column repack_column->no_elution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes streaking Streaking on TLC/Column? no_elution->streaking No check_stability Check Compound Stability on Silica increase_polarity->check_stability deactivate_silica Deactivate Silica (add Et3N) check_stability->deactivate_silica deactivate_silica->streaking streaking->end_node No add_base Add Triethylamine (0.1-1%) to Eluent streaking->add_base Yes add_base->end_node

Caption: Troubleshooting workflow for the column chromatography purification.

References

Technical Support Center: Synthesis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Grignard reaction between N-Boc-4-piperidone and a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium chloride).

Issue 1: Low or No Product Yield

  • Answer: Low to no yield in a Grignard reaction can stem from several factors. A primary concern is the deactivation of the Grignard reagent by protic sources. Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous. The starting material, N-Boc-4-piperidone, should also be anhydrous. Another potential issue is the quality of the magnesium turnings used to prepare the Grignard reagent; they can develop an oxide layer that prevents reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can be effective. Additionally, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen. Side reactions such as enolization of the ketone can also lead to lower yields of the desired tertiary alcohol.[1][2]

Issue 2: Presence of Impurities and Side Products

  • Question: My final product is impure. What are the likely side products, and how can I minimize their formation?

  • Answer: The most common side reactions in the Grignard addition to N-Boc-4-piperidone are enolization of the ketone and reduction of the carbonyl group.

    • Enolization: The Grignard reagent can act as a base, abstracting a proton from the α-carbon of the piperidone to form an enolate. Upon aqueous workup, this enolate will revert to the starting ketone, N-Boc-4-piperidone. This is more likely with sterically hindered Grignard reagents or at elevated temperatures. Using a less hindered Grignard reagent (methylmagnesium bromide is ideal) and maintaining a low reaction temperature (e.g., 0°C to room temperature) can minimize enolization.[2][3]

    • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol, tert-butyl 4-hydroxy-piperidine-1-carboxylate. While methyl Grignard reagents lack β-hydrogens, impurities in the Grignard reagent or the starting materials could potentially lead to reduction products.

    • Unreacted Starting Material: Incomplete reaction will result in the presence of N-Boc-4-piperidone in the final product. This can be addressed by ensuring the Grignard reagent is added in a slight excess and allowing for sufficient reaction time.

    • Wurtz Coupling Products: The formation of biphenyl-like structures from the coupling of the Grignard reagent can occur, especially at higher temperatures.

    Purification via column chromatography on silica gel is typically effective in separating the desired product from these impurities.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating the pure product after the reaction workup. What is the recommended procedure?

  • Answer: A standard workup for a Grignard reaction involves quenching the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate the magnesium alkoxide and precipitate magnesium salts, which can then be removed by filtration. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic extracts should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product is often an oil or a solid and can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for this Grignard reaction?

    • A1: The reaction is typically carried out at a low temperature initially, around -78°C to 0°C, during the addition of the Grignard reagent to the solution of N-Boc-4-piperidone. After the addition is complete, the reaction mixture is often allowed to slowly warm to room temperature and stirred for a few hours to ensure the reaction goes to completion.

  • Q2: Which solvent is best for this reaction?

    • A2: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent.

  • Q3: How can I confirm the formation of my product?

    • A3: The formation of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The ¹H NMR spectrum should show a characteristic singlet for the newly introduced methyl group and the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum, with the appearance of a new signal for the quaternary carbon bearing the hydroxyl group.

  • Q4: What is the expected yield for this synthesis?

    • A4: Reported yields for this reaction are typically high, often in the range of 90-99%. However, the actual yield will depend on the specific reaction conditions, the purity of the reagents, and the efficiency of the workup and purification procedures.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material N-Boc-4-piperidone
Reagent Methylmagnesium bromide or Methylmagnesium chloride
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
Stoichiometry (Grignard:Ketone) 1.3 to 1.5 equivalents of Grignard reagent
Reaction Temperature -78°C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 97% - >99%
Purity (after purification) >95%

Experimental Protocols

1. Synthesis of this compound

  • Materials:

    • N-Boc-4-piperidone

    • Methylmagnesium bromide (3.0 M solution in Et₂O) or Methylmagnesium chloride (3.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and dissolve it in anhydrous THF or Et₂O.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add the methylmagnesium bromide or methylmagnesium chloride solution (1.3 - 1.5 eq) dropwise to the stirred solution of N-Boc-4-piperidone.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

2. Analytical Protocol for Product Characterization (¹H NMR)

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Procedure:

    • Dissolve a small sample of the purified product in CDCl₃.

    • Acquire a ¹H NMR spectrum.

  • Expected ¹H NMR Data (400 MHz, CDCl₃): δ 3.76-3.64 (m, 2H), 3.29 -3.16 (m, 2H), 1.66 (s, 1H, -OH), 1.58-1.50 (m, 4H), 1.45 (s, 9H, Boc), 1.25 (s, 3H, -CH₃). Note: Peak positions and multiplicities may vary slightly.

Visualizations

Synthesis_Pathway cluster_reagents Reagents and Conditions N-Boc-4-piperidone N-Boc-4-piperidone Product This compound N-Boc-4-piperidone->Product Methylmagnesium_bromide 1) CH3MgBr, THF, -78°C to rt Workup 2) aq. NH4Cl

Caption: Main synthetic pathway for the target compound.

Side_Reactions N-Boc-4-piperidone N-Boc-4-piperidone Desired_Product Tertiary Alcohol (Desired Product) N-Boc-4-piperidone->Desired_Product Nucleophilic Addition Enolate Enolate Intermediate N-Boc-4-piperidone->Enolate Deprotonation (Side Reaction) Grignard_Reagent CH3MgBr Grignard_Reagent->Desired_Product Grignard_Reagent->Enolate Starting_Ketone Starting Ketone (after workup) Enolate->Starting_Ketone Protonation

Caption: Competing reaction pathways: nucleophilic addition vs. enolization.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh Grignard)? Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, inert atmosphere)? Check_Reagents->Check_Conditions Analyze_Impurities Analyze Byproducts (NMR, GC-MS) Check_Conditions->Analyze_Impurities Impurity_ID Identify Major Impurity Analyze_Impurities->Impurity_ID Starting_Material Unreacted Starting Material? Impurity_ID->Starting_Material Enolate_Product Enolization Product? Impurity_ID->Enolate_Product Optimize_Stoichiometry Optimize Grignard Stoichiometry and Reaction Time Starting_Material->Optimize_Stoichiometry Yes Purify Purify via Column Chromatography Starting_Material->Purify No Optimize_Temp Lower Reaction Temperature Enolate_Product->Optimize_Temp Yes Enolate_Product->Purify No Optimize_Stoichiometry->Purify Optimize_Temp->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the nucleophilic addition of a methyl Grignard reagent (such as methylmagnesium bromide or methylmagnesium chloride) to the ketone group of tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone). This reaction is a standard Grignard reaction with a ketone to form a tertiary alcohol.

Q2: What are the potential side reactions and byproducts I should be aware of during this synthesis?

A2: Several side reactions can occur, potentially leading to the formation of byproducts and a reduction in the yield of the desired product. The most common issues include:

  • Enolization of the starting ketone: The Grignard reagent, being a strong base, can deprotonate the alpha-carbon of the N-Boc-4-piperidone. This forms an enolate intermediate, which, upon acidic workup, will revert to the starting ketone. This is a major cause of reduced product yield.

  • Unreacted starting material: Incomplete reaction can lead to the presence of the starting ketone, N-Boc-4-piperidone, in the final product mixture.

  • Byproducts from Grignard reagent preparation: If the methyl Grignard reagent is prepared in-house, impurities from its synthesis can carry over. For instance, Wurtz-type coupling of the methyl halide with magnesium can produce ethane, though this is volatile and unlikely to contaminate the final product.

  • Reaction with the Boc protecting group: While the ketone is significantly more reactive, there is a small possibility of the Grignard reagent attacking the carbonyl of the tert-butoxycarbonyl (Boc) group. This is generally not a major concern under typical reaction conditions.

Q3: How can I minimize the formation of the enolization byproduct and maximize the yield of the desired tertiary alcohol?

A3: Minimizing enolization is crucial for achieving a high yield. Here are some key strategies:

  • Control the reaction temperature: Adding the N-Boc-4-piperidone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or even -78 °C) can significantly favor the nucleophilic addition over the enolization reaction.

  • Use a slight excess of the Grignard reagent: Employing a small excess (typically 1.1 to 1.5 equivalents) of the methyl Grignard reagent can help to ensure the complete consumption of the starting ketone.

  • Ensure anhydrous conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

Q4: What are the recommended purification methods for the crude product?

A4: The primary methods for purifying this compound are:

  • Column chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from the unreacted starting material and other less polar byproducts. A typical eluent system would be a mixture of hexanes and ethyl acetate, with a gradient of increasing ethyl acetate polarity.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective way to obtain a highly pure product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product Poor quality or low concentration of the Grignard reagent. Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine). Use high-quality, anhydrous solvents and reagents. Consider titrating the Grignard reagent before use to determine its exact concentration.
Presence of water in the reaction. Flame-dry all glassware and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether).
Significant enolization of the starting ketone. Perform the addition of the N-Boc-4-piperidone to the Grignard reagent at low temperatures (0 °C to -78 °C).
Presence of a significant amount of starting material (N-Boc-4-piperidone) in the final product Insufficient Grignard reagent. Use a slight excess (1.1-1.5 equivalents) of the methyl Grignard reagent.
Inefficient reaction conditions. Ensure adequate stirring and a sufficient reaction time. Monitor the reaction progress by TLC.
Product appears oily or difficult to crystallize Presence of impurities. Purify the crude product using silica gel column chromatography to remove baseline impurities.
The product is inherently an oil or low-melting solid. Confirm the physical state of the pure compound from literature data. If it is an oil, purification by chromatography is the best approach.

Experimental Protocols

Synthesis of this compound

Materials:

  • N-Boc-4-piperidone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_alkoxide Magnesium alkoxide intermediate N-Boc-4-piperidone->Intermediate_alkoxide Nucleophilic attack Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Intermediate_alkoxide Workup Aqueous workup (e.g., NH4Cl) Intermediate_alkoxide->Workup Product tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate Workup->Product

Caption: Main synthetic pathway for this compound.

Side_Reaction_Pathway N-Boc-4-piperidone N-Boc-4-piperidone Enolate Enolate intermediate N-Boc-4-piperidone->Enolate Deprotonation (α-proton abstraction) Methylmagnesium bromide Methylmagnesium bromide Methylmagnesium bromide->Enolate Workup Aqueous workup Enolate->Workup Starting_material_regenerated N-Boc-4-piperidone (regenerated) Workup->Starting_material_regenerated

Caption: Enolization side reaction leading to regeneration of starting material.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check quality and concentration of Grignard reagent start->check_reagents check_conditions Verify anhydrous reaction conditions start->check_conditions check_temp Review reaction temperature control start->check_temp check_workup Examine workup and extraction procedure check_reagents->check_workup check_conditions->check_workup check_temp->check_workup purification Optimize purification method (chromatography/recrystallization) check_workup->purification success Improved Yield and Purity purification->success

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Troubleshooting Failed "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The primary route to this molecule involves the nucleophilic addition of a methyl Grignard reagent to the ketone of N-Boc-4-piperidone. While a robust reaction, its success is highly sensitive to specific experimental conditions. This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the complete failure of the Grignard reaction?

A1: The most frequent cause of reaction failure is the presence of moisture or other protic sources in the reaction setup. Grignard reagents are potent nucleophiles but are also extremely strong bases.[1] They will react with any compound containing an acidic proton, such as water, alcohols, or even trace acidic impurities on glassware. This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone, leading to the quenching of the Grignard reagent and failure of the synthesis.

Core Directive: Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried overnight is recommended), and use anhydrous solvents for the reaction.[2]

Q2: My reaction has started, but the yield of the desired tertiary alcohol is significantly lower than expected. What are the likely causes?

A2: Low yields can stem from several factors, often related to side reactions that consume the starting material or product. The two most common side reactions in this synthesis are enolization and reduction of the starting ketone, N-Boc-4-piperidone.

  • Enolization: The Grignard reagent can act as a base, abstracting a proton from the α-carbon of the ketone to form an enolate.[3] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone. This is more prevalent with sterically hindered Grignard reagents, but can still occur with methylmagnesium bromide.

  • Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol (tert-butyl 4-hydroxy-piperidine-1-carboxylate). While methyl Grignard does not have β-hydrogens, impurities in the Grignard reagent or the use of a different Grignard reagent by mistake could lead to this side product.

Another potential issue is incomplete formation of the Grignard reagent itself, which can be addressed by titrating the reagent before use to determine its exact concentration.

Troubleshooting Guide

Problem 1: The Grignard Reaction Fails to Initiate

Symptom: After adding the methyl halide to the magnesium turnings, there is no observable change (e.g., no bubbling, color change, or exotherm).

Potential Cause Explanation Recommended Solution
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.Activate the magnesium surface by gently crushing the turnings, adding a small crystal of iodine (the color will disappear upon activation), or a few drops of 1,2-dibromoethane.[3][4]
Wet or Impure Reagents/Solvents Traces of water in the solvent (e.g., THF or diethyl ether) or on the glassware will quench the Grignard reagent as it forms.Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled, anhydrous solvents.
Poor Quality Methyl Halide The methyl iodide or bromide may have degraded over time.Use a fresh bottle of the methyl halide or distill it before use.
Problem 2: Low Conversion of Starting Material (N-Boc-4-piperidone)

Symptom: TLC analysis of the crude reaction mixture shows a significant amount of unreacted N-Boc-4-piperidone.

Diagnostic Workflow:

G start Low Conversion of Ketone check_grignard Was the Grignard reagent titrated? start->check_grignard titrate Titrate Grignard to determine concentration. Increase equivalents if necessary. check_grignard->titrate Yes no_titrate Assume low concentration. Prepare fresh or titrate. check_grignard->no_titrate No check_temp Was the reaction temperature controlled? titrate->check_temp no_titrate->check_temp low_temp Maintain low temperature (-78°C to 0°C) during Grignard addition. check_temp->low_temp Yes high_temp High temperature can favor enolization. Repeat at lower temperature. check_temp->high_temp No check_addition How was the ketone added? low_temp->check_addition high_temp->check_addition ketone_to_grignard Slowly add ketone solution to the Grignard reagent to maintain an excess of the nucleophile. check_addition->ketone_to_grignard To Grignard grignard_to_ketone This is acceptable, but ensure slow addition to control the exotherm. check_addition->grignard_to_ketone Grignard to Ketone G start Start of Reaction spot_tlc Spot TLC plate with starting material (SM) and reaction mixture (RM) start->spot_tlc develop_tlc Develop TLC plate in Ethyl Acetate/Hexane mixture spot_tlc->develop_tlc visualize_tlc Visualize under UV light and/or with a potassium permanganate stain develop_tlc->visualize_tlc analyze_tlc Analyze TLC plate visualize_tlc->analyze_tlc sm_present Starting material spot is still intense. Continue reaction. analyze_tlc->sm_present product_spot A new, lower Rf spot has appeared. Product is forming. analyze_tlc->product_spot sm_gone Starting material spot is gone or very faint. Reaction is complete. analyze_tlc->sm_gone sm_present->start Continue stirring and monitoring product_spot->start Continue stirring and monitoring workup Proceed to aqueous workup. sm_gone->workup

Sources

Common impurities in commercial "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate". The information provided addresses common impurities and analytical challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on the common synthetic route, which involves the reaction of 1-Boc-4-piperidone with a methyl Grignard reagent (e.g., methylmagnesium bromide), the following impurities are most likely to be present:

  • Process-Related Impurities:

    • Unreacted Starting Materials:

      • 1-Boc-4-piperidone

    • By-products from the Grignard Reaction:

      • Tert-butanol: Formed from the quenching of the Grignard reagent with trace amounts of water.

      • Ethane: Formed from the reaction of the Grignard reagent with any protic source.

      • Magnesium salts (e.g., MgBr₂): Residual inorganic salts from the reaction workup.

    • By-products from the Boc-protection step (if the piperidine is synthesized prior to methylation):

      • Di-tert-butyl dicarbonate ((Boc)₂O)

      • 4-hydroxy-4-methylpiperidine (unprotected)

  • Degradation Products:

    • While generally stable, prolonged exposure to strong acidic conditions can lead to the cleavage of the Boc protecting group, resulting in 4-hydroxy-4-methylpiperidine.

Q2: How can I detect these impurities in my sample?

A2: The most common analytical techniques for identifying and quantifying these impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Ideal for separating and quantifying non-volatile organic impurities like unreacted 1-Boc-4-piperidone.

  • GC-MS: Suitable for identifying volatile impurities such as tert-butanol.

  • NMR: Provides structural information and can be used to identify and quantify all major components, including the active pharmaceutical ingredient (API) and any significant impurities.

Q3: What are the acceptable limits for these impurities?

A3: Acceptable impurity limits are dictated by the specific application (e.g., early-stage research vs. GMP manufacturing for clinical trials) and the relevant regulatory guidelines (e.g., ICH). For research purposes, impurity levels are often less critical, but for drug development, they must be carefully controlled and quantified. A summary of typical purity levels for different grades is provided in the table below.

Data Presentation: Purity and Impurity Specifications

GradePurity SpecificationTypical Impurity Profile
Research Grade >95%Higher levels of starting materials and by-products may be present.
Pharmaceutical Intermediate Grade >98%Tightly controlled levels of specific impurities.
High Purity / cGMP Grade >99.5%Very low levels of all impurities, with full characterization and documentation.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol between injections.
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase. 2. Column overload.1. Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) to reduce silanol interactions. 2. Reduce the injection volume or sample concentration.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Column degradation.1. Optimize the gradient or isocratic conditions. 2. Replace the analytical column.
Inaccurate Quantification 1. Non-linear detector response. 2. Inconsistent injection volumes.1. Ensure the analyte concentration is within the linear range of the detector. 2. Service the autosampler to ensure precise injections.
NMR Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Unexpected Signals 1. Presence of residual solvents from purification (e.g., ethyl acetate, hexanes). 2. Water peak obscuring analyte signals.1. Identify common solvent peaks using a reference chart. 2. Use a deuterated solvent with a water suppression pulse sequence.
Broad Peaks 1. Sample aggregation. 2. Paramagnetic impurities.1. Dilute the sample or gently heat it. 2. Filter the sample to remove any particulate matter.
Incorrect Integration 1. Poor phasing of the spectrum. 2. Overlapping peaks.1. Carefully phase the spectrum manually. 2. Use a higher field strength NMR or a different deuterated solvent to improve signal separation.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph with a Mass Spectrometer detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

Visualizations

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 1-Boc-4-piperidone 1-Boc-4-piperidone Reaction Reaction 1-Boc-4-piperidone->Reaction Methyl Grignard Reagent Methyl Grignard Reagent Methyl Grignard Reagent->Reaction Grignard_Byproduct Tert-butanol Methyl Grignard Reagent->Grignard_Byproduct Reaction with H2O Product This compound Reaction->Product Unreacted_Starting_Material Unreacted 1-Boc-4-piperidone Reaction->Unreacted_Starting_Material Incomplete Reaction Deprotection_Product 4-hydroxy-4-methylpiperidine Product->Deprotection_Product Acidic Conditions Start Sample Analysis HPLC_Analysis HPLC Analysis Start->HPLC_Analysis Non-volatile impurities GCMS_Analysis GC-MS Analysis Start->GCMS_Analysis Volatile impurities NMR_Analysis NMR Analysis Start->NMR_Analysis Structural confirmation & quantification Data_Integration Integrate Data HPLC_Analysis->Data_Integration GCMS_Analysis->Data_Integration NMR_Analysis->Data_Integration Purity_Assessment Final Purity Assessment Data_Integration->Purity_Assessment

Challenges in the scale-up of "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the critical Grignard reaction step with N-Boc-4-piperidone and a methylmagnesium halide.

Problem Potential Cause Recommended Solution
Grignard reaction fails to initiate. Presence of moisture or other protic impurities in the reaction setup.Ensure all glassware is rigorously dried, and use anhydrous solvents.[1][2]
Passivation of magnesium turnings by an oxide layer.Gently crush the magnesium turnings under an inert atmosphere before use to expose a fresh surface. A small amount of iodine or 1,2-dibromoethane can be used as an initiator.
Low yield of the desired product. Inaccurate concentration of the Grignard reagent.Titrate a sample of the prepared Grignard reagent to determine its exact concentration before adding it to the reaction mixture.
Enolization of the N-Boc-4-piperidone starting material.This can occur if the Grignard reagent is sterically hindered or if the ketone has acidic alpha-protons.[1] While less common with methyl Grignard, ensure slow addition of the reagent at a low temperature.
Incomplete reaction.Monitor the reaction progress using an appropriate analytical technique such as TLC or in-situ IR spectroscopy.[2]
Formation of significant byproducts. Wurtz coupling of the Grignard reagent.This can lead to the formation of ethane and finely divided metal, which may darken the reaction mixture.[1] Ensure the reaction is not overheated.
Reaction with atmospheric carbon dioxide.Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Product is difficult to purify. Presence of unreacted starting material or magnesium salts.Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.[3] Perform aqueous work-up and extractions to remove water-soluble impurities.
Oily product that does not crystallize.Attempt to crystallize the product from a non-polar solvent like petroleum ether or n-hexane after concentrating the organic phase.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or chloride) to N-(tert-Butoxycarbonyl)-4-piperidone.[3] This reaction directly forms the desired tertiary alcohol.

Q2: Why are anhydrous conditions so critical for the Grignard reaction?

A2: Grignard reagents are highly basic and will react with acidic protons from sources like water, alcohols, or carboxylic acids.[1] This acid-base reaction is much faster than the desired addition to the ketone, and it will consume the Grignard reagent, leading to a failed or low-yielding reaction.[1]

Q3: How can I prepare the starting material, N-Boc-4-piperidone?

A3: N-Boc-4-piperidone is typically synthesized by protecting 4-piperidone with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[5][6]

Q4: What are some of the key safety considerations when scaling up this synthesis?

A4: The Grignard reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[2][7] The use of flammable solvents like diethyl ether or THF also poses a fire hazard. Proper temperature control, slow addition of reagents, and adequate cooling capacity are essential for a safe scale-up.[8]

Q5: Can other organometallic reagents be used instead of a Grignard reagent?

A5: While Grignard reagents are common, other organometallic reagents like organolithium compounds could potentially be used. However, Grignard reagents are often preferred in industrial settings due to their relatively lower cost and reactivity, which can sometimes lead to better selectivity.

Quantitative Data

Table 1: Reported Yields for the Synthesis of N-Boc-4-hydroxypiperidine and N-Boc-4-piperidone

Product Starting Material Reagents Yield Purity Reference
N-Boc-4-hydroxypiperidine4-hydroxypiperidineBoc anhydride, K2CO3Near-quantitativeNot specified[5]
N-Boc-4-hydroxypiperidine4-piperidone hydrochlorideNaBH4, Boc anhydrideNot specified99.5% (GC)[4]
N-Boc-4-piperidone4-piperidone hydrate hydrochlorideNaOH, (Boc)2O90.6%99.4% (GC)[9]

Table 2: Reported Yields for the Grignard Reaction to form this compound

Starting Material Grignard Reagent Solvent Yield Purity Reference
N-Boc-4-piperidoneMethylmagnesium bromideDiethyl ether97%Not specified[3]
Tert-butyl 4-oxopiperidine-1-carboxylateMethylmagnesium chlorideTHF>99%Used without further purification[3]

Experimental Protocols

Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)-4-piperidone

  • To a solution of 4-piperidone hydrochloride hydrate in water, add a 20% aqueous solution of sodium hydroxide at a controlled temperature of 20-30°C.

  • After stirring for 20 minutes, add di-tert-butyl dicarbonate ((Boc)2O).

  • Continue stirring at 20-30°C for approximately 12 hours, monitoring the reaction by TLC until the starting material is consumed.[9]

  • Cool the reaction mixture and filter the solid product.

  • The crude product can be recrystallized from ethanol to yield N-Boc-4-piperidone as a white solid.[9]

Protocol 2: Synthesis of this compound

  • Dissolve N-(tert-Butoxycarbonyl)-4-piperidone in an anhydrous solvent such as diethyl ether or THF in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen).[3]

  • Cool the solution to between -78°C and 0°C.[3]

  • Slowly add a solution of methylmagnesium bromide or methylmagnesium chloride dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.[3]

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[3]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Boc Protection cluster_intermediate Intermediate cluster_step2 Step 2: Grignard Reaction cluster_final Final Product 4-piperidone 4-piperidone N-Boc-4-piperidone_synthesis Boc Protection 4-piperidone->N-Boc-4-piperidone_synthesis (Boc)2O, Base N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone_synthesis->N-Boc-4-piperidone Grignard_reaction Grignard Reaction with MeMgX N-Boc-4-piperidone->Grignard_reaction Final_Product Tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate Grignard_reaction->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_flowchart start Problem Encountered low_yield Low Yield? start->low_yield initiation_failure Reaction Initiation Failure? start->initiation_failure impurity_issues Impurity Issues? start->impurity_issues check_reagent Check Grignard Reagent Concentration (Titration) low_yield->check_reagent Yes check_conditions Verify Anhydrous Conditions initiation_failure->check_conditions Yes optimize_workup Optimize Aqueous Workup and Purification impurity_issues->optimize_workup Yes solution Problem Resolved check_reagent->solution activate_mg Activate Magnesium (e.g., with iodine) check_conditions->activate_mg activate_mg->solution optimize_workup->solution

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., N-Boc-4-piperidone), reagents, and byproducts from the synthesis. The specific impurities will depend on the synthetic route used.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

A2: Unexpected peaks in the NMR spectrum could correspond to residual solvents from the reaction or purification, byproducts, or unreacted starting materials. It is recommended to consult the synthetic scheme to predict potential impurities and compare their known spectra if available.

Q3: What is the recommended first-pass purification method for this compound?

A3: For many related compounds, silica gel column chromatography is a common and effective method for initial purification.[1][2] The choice of eluent will be critical for good separation.

Q4: Can I use recrystallization to purify this compound?

A4: While product pages list the compound as a solid, its solubility in common recrystallization solvents needs to be determined empirically.[3] Recrystallization can be a highly effective method for removing minor impurities if a suitable solvent system is found. A related piperazine derivative has been successfully recrystallized from ethyl acetate.[4]

Q5: How can I assess the purity of my final product?

A5: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods for determining percentage purity. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used for a highly accurate assessment against a certified internal standard.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield After Column Chromatography - Compound is highly soluble in the eluent. - Compound is adsorbing irreversibly to the silica gel. - Inappropriate solvent system.- Use a less polar solvent system. - Add a small amount of a more polar solvent or a base (like triethylamine) to the eluent if the compound is basic. - Perform a small-scale test to optimize the solvent system using Thin Layer Chromatography (TLC).
Product is an Oil Instead of a Solid - Presence of impurities, especially residual solvent.- Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce crystallization. - Re-purify using column chromatography.
Co-elution of Impurities During Chromatography - Similar polarity of the product and impurities.- Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. - Consider using a different stationary phase (e.g., alumina) or a different chromatography technique (e.g., reversed-phase chromatography).
Broad Peaks in HPLC/GC Analysis - Poor solubility in the mobile phase. - Interaction with the column. - Sample overload.- Ensure the sample is fully dissolved in the mobile phase or injection solvent. - Modify the mobile phase (e.g., change pH or ionic strength). - Inject a smaller volume or a more dilute sample.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to separate the compounds. The optimal solvent system should be determined beforehand using TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a reversed-phase HPLC method for assessing the purity of the final product.

  • Instrumentation: HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, potentially with a modifier like 0.1% formic acid or trifluoroacetic acid. A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the compound has absorbance (e.g., 210 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate purity using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Data Presentation

Table 1: Expected Purity Levels from Different Methods

Purification MethodExpected PuritySource
Commercial Product97%[3]
Column Chromatography>95% (typical)General laboratory practice
Recrystallization>99% (if successful)General laboratory practice

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Eluent Fractions Collect Fractions Column->Fractions TLC2 TLC Analysis of Fractions Fractions->TLC2 Combine Combine Pure Fractions TLC2->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure Purity_Analysis Purity Assessment (HPLC/GC/NMR) Pure->Purity_Analysis

Caption: Purification workflow for this compound.

TroubleshootingLogic Start Purification Attempt CheckPurity Assess Purity Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield Purity OK Impure Impurities Present? CheckPurity->Impure Purity Not OK Success Successful Purification LowYield->Success No AdjustEluent Adjust Eluent Polarity LowYield->AdjustEluent Yes Impure->Success No OptimizeMethod Optimize Chromatography Method Impure->OptimizeMethod Yes CheckAdsorption Check for Irreversible Adsorption AdjustEluent->CheckAdsorption Recrystallize Attempt Recrystallization OptimizeMethod->Recrystallize

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Grignard Reactions with Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving Boc-protected piperidines.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with N-Boc-4-piperidone is resulting in low to no yield of the desired tertiary alcohol, and I am recovering my starting material. What are the potential causes?

Several factors could be contributing to the failure of your Grignard reaction. The most common issues are related to the Grignard reagent itself or competing side reactions.

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[1] Exposure to even trace amounts of water will quench the reagent, converting it into an alkane and rendering it inactive for nucleophilic addition.[1] Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[2] Solvents must be anhydrous.[1] It is also recommended to titrate the Grignard reagent to determine its exact concentration before use.[1]

  • Enolization of the Piperidone: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, forming an enolate.[1][3] This is especially prevalent with sterically hindered ketones or bulky Grignard reagents.[1] The Boc group on the piperidine can also influence the acidity of these protons. Subsequent acidic workup will protonate the enolate, leading to the recovery of the starting N-Boc-4-piperidone.

  • Poor Quality Magnesium: The magnesium turnings used to prepare the Grignard reagent should be fresh and not heavily oxidized (dull in color).[2] Activation of the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[1][2]

Q2: I am observing the formation of a significant amount of a homocoupled product from my alkyl/aryl halide. How can I minimize this side reaction?

The formation of a homocoupled product (e.g., biphenyl from phenyl bromide) is likely due to a Wurtz-type coupling reaction. This is a major side reaction, particularly when using primary or benzylic halides.[2]

To minimize this, consider the following:

  • Slow Addition: Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[2]

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for synthesizing Grignard reagents as it provides better stabilization of the reagent.[2]

  • Reaction Temperature: Avoid excessively high temperatures during the formation of the Grignard reagent. Refluxing for extended periods can sometimes lead to decomposition and side reactions.[2]

Q3: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?

A darkening of the reaction mixture during Grignard reagent formation can indicate decomposition or the presence of impurities.[1] Finely divided metal from side reactions can also cause this observation.[1] While a color change is expected, a very dark or black solution may suggest issues with the quality of the reagents or the reaction conditions.

Q4: Can the Boc protecting group interfere with the Grignard reaction?

The tert-butoxycarbonyl (Boc) group is generally stable under the basic conditions of a Grignard reaction and is an excellent choice for protecting the nitrogen of the piperidine ring.[4][5] Its primary role is to prevent the acidic N-H proton (if unprotected) from reacting with the Grignard reagent, which would quench it.[6] The Boc group also prevents the nitrogen from acting as a nucleophile.

However, the steric bulk of the Boc group can influence the stereochemical outcome of the reaction and may contribute to the propensity for enolization, as discussed in Q1.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in Grignard reactions with Boc-protected piperidines.

TroubleshootingWorkflow Start Reaction Failure: Low Yield / No Product CheckReagent 1. Verify Grignard Reagent Activity Start->CheckReagent CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckSubstrate 3. Evaluate Substrate & Side Reactions Start->CheckSubstrate Anhydrous Strictly Anhydrous? (Glassware, Solvents) CheckReagent->Anhydrous TempControl Correct Temperature? CheckConditions->TempControl Enolization Evidence of Enolization? (Starting Material Recovered) CheckSubstrate->Enolization Titration Reagent Titrated? Anhydrous->Titration Yes Solution1 Solution: - Flame-dry glassware - Use anhydrous solvents Anhydrous->Solution1 No MgActivation Magnesium Activated? Titration->MgActivation Yes Solution2 Solution: - Titrate reagent before use Titration->Solution2 No Solution3 Solution: - Use fresh Mg - Add iodine crystal MgActivation->Solution3 No AdditionRate Slow Addition of Halide? TempControl->AdditionRate Yes Solution4 Solution: - Use lower temperature (e.g., -78°C for addition) TempControl->Solution4 No Solution5 Solution: - Add halide dropwise AdditionRate->Solution5 No Wurtz Wurtz Coupling Observed? Enolization->Wurtz No Solution6 Solution: - Use less bulky Grignard - Change solvent Enolization->Solution6 Yes Solution7 Solution: - Optimize addition rate and temperature Wurtz->Solution7 Yes

Caption: Troubleshooting flowchart for Grignard reactions.

Experimental Protocols

Protocol 1: Synthesis of N-tert-butoxycarbonyl-2-benzylpiperidine

This protocol is adapted from a standard procedure for the synthesis of 2-substituted piperidines.[4]

Step 1: N-protection of 2-piperidone

  • Dissolve 2-piperidone in dichloromethane (CH₂Cl₂).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Work up the reaction and purify by column chromatography to yield N-Boc-2-piperidone.

Step 2: Grignard Reaction with N-Boc-2-piperidone

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare the benzylmagnesium chloride Grignard reagent from magnesium turnings and benzyl chloride in anhydrous THF.

  • In a separate flame-dried flask, dissolve N-Boc-2-piperidone in anhydrous THF.

  • Cool the solution of N-Boc-2-piperidone to -78 °C using a dry ice/acetone bath.[4]

  • Slowly add the freshly prepared benzylmagnesium chloride solution (1.2 eq) to the cooled solution of the lactam via syringe or cannula.[4]

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir for an additional 12 hours.[4]

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.[4]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting hemiaminal/enamine intermediate is often used in the next step without further purification.[4]

Step 3: Reduction to N-Boc-2-benzylpiperidine

  • Dissolve the crude intermediate from Step 2 in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.[4]

  • Stir the reaction at room temperature for 4-6 hours.[4]

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to obtain N-Boc-2-benzylpiperidine.

Protocol 2: Titration of the Grignard Reagent

This protocol allows for the determination of the active Grignard reagent concentration.[1]

  • Dry a small vial and add a stir bar.

  • Accurately weigh a small amount of iodine (I₂) and dissolve it in anhydrous THF.

  • Cool the vial to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously until the brown color of the iodine disappears.

  • Record the volume of the Grignard reagent added.

  • The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.[1]

Data Summary

The success of a Grignard reaction is highly dependent on precise experimental parameters. The following table summarizes key reaction parameters for the Grignard reaction step (Protocol 1, Step 2).

ParameterRecommended ConditionRationale / Notes
Temperature -78 °C initially, then warm to RTLow temperature can help control the reaction rate and minimize side reactions like enolization.
Equivalents of Grignard 1.2 eqA slight excess of the Grignard reagent is used to ensure complete consumption of the starting material.
Solvent Anhydrous THFTHF is generally preferred for its ability to stabilize the Grignard reagent.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents the highly reactive Grignard reagent from being quenched by atmospheric oxygen or moisture.[4]
Quenching Agent Saturated aq. NH₄ClA mild acidic quench is used to protonate the alkoxide intermediate without being harsh enough to cause unwanted side reactions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a 2-substituted piperidine using a Grignard reaction.

ExperimentalWorkflow Start Start: 2-Piperidone Protection N-Protection (Boc₂O, DMAP) Start->Protection Lactam N-Boc-2-Piperidone Protection->Lactam Grignard Grignard Reaction (R-MgX, THF, -78°C) Lactam->Grignard Intermediate Hemiaminal/ Enamine Intermediate Grignard->Intermediate Reduction Reduction (NaBH₄, MeOH) Intermediate->Reduction Product N-Boc-2-Substituted Piperidine Reduction->Product Deprotection Deprotection (e.g., TFA) Product->Deprotection FinalProduct Final Product: 2-Substituted Piperidine Deprotection->FinalProduct

Caption: Synthetic workflow for 2-substituted piperidines.

References

Preventing decomposition of "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns are the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group and the potential for acid-catalyzed dehydration of the tertiary alcohol. Exposure to acidic conditions can lead to the cleavage of the Boc group, and stronger acids or heat can promote the elimination of the hydroxyl group to form an alkene. The compound may also be susceptible to oxidation and degradation upon prolonged exposure to high temperatures and light.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a well-sealed container in a dry atmosphere. For long-term storage, temperatures between 2-8°C are recommended. Some sources also indicate that storage at room temperature is acceptable for shorter periods if the compound is kept dry.

Q3: What solvents are suitable for dissolving this compound?

A3: Based on its structure, this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. When preparing solutions for experiments, it is crucial to use anhydrous solvents to prevent hydrolysis.

Q4: Are there any known incompatibilities with other common laboratory reagents?

A4: Yes, strong acids, strong oxidizing agents, and strong bases should be avoided. Strong acids will cause the deprotection of the Boc group. Strong oxidizing agents could potentially oxidize the piperidine ring or the tertiary alcohol, although tertiary alcohols are generally resistant to oxidation under standard conditions. While the Boc group is generally stable to bases, strong bases could potentially lead to other reactions.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Troubleshooting Steps
Inconsistent experimental results or loss of activity. Degradation of the compound.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from moisture and light. 2. Assess Purity: Analyze the purity of the starting material using a suitable analytical method such as HPLC or NMR. 3. Check Experimental Conditions: Ensure all solvents and reagents used are free from acidic contaminants. Avoid high temperatures unless the reaction specifically requires it.
Appearance of a new, less polar spot on TLC or a new peak in HPLC. Cleavage of the Boc protecting group.1. Identify the Degradant: Use LC-MS to determine the mass of the impurity. The de-Boc protected product, 4-methylpiperidine-4-ol, would be a likely candidate. 2. Control pH: Buffer the reaction mixture if possible to maintain a neutral or slightly basic pH. Avoid acidic workup conditions if the Boc group needs to be retained.
Formation of an unknown, more non-polar impurity, especially under heated acidic conditions. Dehydration of the tertiary alcohol to form an alkene.1. Analyze by GC-MS or LC-MS: Identify the mass of the impurity to confirm the loss of water. 2. Modify Reaction Conditions: If dehydration is undesirable, avoid high temperatures and strong acids. Consider alternative synthetic routes that do not require harsh acidic conditions.

Potential Decomposition Pathways

The primary decomposition pathways for this compound involve the Boc protecting group and the tertiary alcohol.

Decomposition of this compound A Tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate B 4-Methylpiperidine-4-ol (Boc Deprotection) A->B  Acidic Conditions (e.g., TFA, HCl) C Tert-butyl 4-methyl-1,2,3,6- tetrahydropyridine-1-carboxylate (Dehydration Product) A->C  Strong Acid + Heat (e.g., H2SO4, Δ)

Caption: Potential decomposition pathways of the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.[1][2][3]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Heating block or oven

  • UV lamp

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a portion of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a portion of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Before and after stressing, dilute an aliquot of each sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using the HPLC method described in Protocol 2.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

Protocol 2: HPLC Method for Purity and Degradation Analysis

This protocol describes a reversed-phase HPLC method for the analysis of this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % A % B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: UV at 210 nm Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL.

Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. The percentage of degradation products can be similarly quantified.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting a forced degradation study and analyzing the results.

Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (80°C Solid, 60°C Solution) prep->thermal photo Photolytic (UV light, RT) prep->photo hplc HPLC Analysis (Protocol 2) acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Reaction Condition Optimization for Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and effective method for synthesizing this compound is through the nucleophilic addition of a methyl Grignard reagent (such as methylmagnesium bromide or methylmagnesium chloride) to the ketone functional group of tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone).

Q2: Why is it crucial to use anhydrous conditions for this reaction?

Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents, including water. Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing its effective concentration and leading to lower yields of the desired product. Therefore, the use of flame-dried glassware and anhydrous solvents is essential for the success of the reaction.

Q3: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the N-Boc-4-piperidone, leading to the formation of an enolate and reducing the yield of the desired tertiary alcohol.

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted methyl halide present in the solution, forming ethane.

  • Reaction with the Boc protecting group: While the Boc group is generally stable under these conditions, highly reactive Grignard reagents or elevated temperatures could potentially lead to its cleavage.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (N-Boc-4-piperidone). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm observed). 1. Wet glassware or solvents. 2. Inactive magnesium surface. 3. Impure starting materials.1. Ensure all glassware is rigorously flame-dried under vacuum and use freshly distilled anhydrous solvents. 2. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Crushing the magnesium turnings can also expose a fresh surface. 3. Purify the N-Boc-4-piperidone and methyl halide before use.
Low yield of the desired product. 1. Incomplete formation of the Grignard reagent. 2. Significant side reactions (e.g., enolization). 3. Quenching of the Grignard reagent by moisture. 4. Inefficient work-up and product isolation.1. Ensure complete consumption of magnesium during the Grignard reagent formation. 2. Add the N-Boc-4-piperidone solution slowly to the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to minimize enolization. 3. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 4. Optimize the extraction and purification steps to minimize product loss.
Formation of a significant amount of byproduct. 1. Enolization of the N-Boc-4-piperidone. 2. Wurtz coupling of the Grignard reagent.1. Perform the addition of the ketone at a lower temperature. 2. Ensure slow and controlled addition of the methyl halide during the preparation of the Grignard reagent.

Data Presentation: High-Yield Reaction Conditions

The following table summarizes two successful, high-yield reaction conditions for the synthesis of this compound. These serve as excellent starting points for reaction optimization.

Parameter Condition 1 Condition 2
Grignard Reagent Methylmagnesium bromide (MeMgBr)Methylmagnesium chloride (MeMgCl)
Solvent Anhydrous diethyl etherAnhydrous Tetrahydrofuran (THF)
Temperature -10 °C to room temperature-78 °C to 0 °C
Equivalents of Grignard 1.51.3
Reaction Time 2 hours2 hours
Reported Yield 97%[2]>99%[2]

Experimental Protocols

Protocol 1: Synthesis using Methylmagnesium Bromide in Diethyl Ether

Materials:

  • N-Boc-4-piperidone

  • Methylmagnesium bromide (3M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 g, 5.0 mmol) in anhydrous diethyl ether (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.[2]

  • Cool the solution to -10 °C using an ice-salt bath.[2]

  • Slowly add a 3M solution of methylmagnesium bromide in diethyl ether (2.5 mL, 7.5 mmol) dropwise to the stirred solution.[2]

  • After the addition is complete, stir the reaction mixture for 5 minutes at -10 °C.[2]

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature, then continue stirring for 2 hours.[2]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).[2]

  • Dilute the mixture with water (20 mL) and diethyl ether (20 mL).[2]

  • Separate the aqueous layer and extract it with diethyl ether (2 x 30 mL).[2]

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a colorless oil.[2]

Protocol 2: Synthesis using Methylmagnesium Chloride in THF

Materials:

  • tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

  • Methylmagnesium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.00 g, 5.02 mmol) in dry THF (25 mL) in a flame-dried flask, add methylmagnesium chloride (2.17 mL, 6.52 mmol) at -78 °C.[2]

  • Slowly warm the reaction mixture to 0 °C while stirring for 2 hours.[2]

  • Quench the reaction with saturated aqueous NH₄Cl.[2]

  • Extract the mixture with EtOAc twice.[2]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the product as a colorless oil.[2]

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_Alkoxide Intermediate Alkoxide N-Boc-4-piperidone->Intermediate_Alkoxide Nucleophilic Addition Methyl_Grignard CH3MgX Methyl_Grignard->Intermediate_Alkoxide Product This compound Intermediate_Alkoxide->Product Protonation Aqueous_Workup Aqueous Workup (e.g., NH4Cl) Aqueous_Workup->Product

Caption: Synthetic pathway for the target molecule.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conditions Check Anhydrous Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_temp Evaluate Reaction Temperature start->check_temp optimize_addition Optimize Addition Rate start->optimize_addition solution1 Flame-dry glassware, use anhydrous solvents check_conditions->solution1 solution2 Activate Mg, purify starting materials check_reagents->solution2 solution3 Lower temperature during ketone addition check_temp->solution3 solution4 Slow, dropwise addition of ketone optimize_addition->solution4

Caption: Troubleshooting guide for low reaction yield.

Logical_Relationships Key Parameter Relationships Temp Reaction Temperature Enolization Enolization Side Reaction Temp->Enolization Increases Yield Product Yield Enolization->Yield Decreases Anhydrous Anhydrous Conditions Grignard_Activity Grignard Reagent Activity Anhydrous->Grignard_Activity Maintains Grignard_Activity->Yield Increases

References

Technical Support Center: Purification of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (CAS 406235-30-1), a key building block in modern medicinal chemistry.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common purification challenges associated with this versatile piperidine derivative. Here, we provide field-proven insights, step-by-step protocols, and troubleshooting advice to ensure you obtain your target compound with the highest possible purity.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The primary synthesis route to our target compound involves the Grignard reaction of methylmagnesium chloride or bromide with tert-butyl 4-oxopiperidine-1-carboxylate.[2][3] This reaction, while generally high-yielding, can introduce specific impurities that must be addressed.

FAQ: What are the most common impurities I might encounter?

The impurity profile is typically dominated by unreacted starting materials and over-alkylation or side-reaction products. Below is a summary of the most likely contaminants.

Impurity NameSource / Reason for PresenceTypical Analytical Signature (TLC)
Tert-butyl 4-oxopiperidine-1-carboxylate Unreacted starting material from incomplete Grignard reaction.More polar spot (lower Rf) than the product.
4-Methylpiperidin-4-ol Incomplete Boc-protection of the starting material or accidental deprotection during workup.Very polar, may streak from the baseline.
Magnesium Salts (e.g., MgCl₂, MgBr₂) Remnants from the Grignard reagent and aqueous workup.Insoluble in most organic solvents; will not elute on TLC.
Solvent Adducts / Dimers Potential side reactions under specific conditions.Varies, but typically observed as minor spots near the product on TLC.

Section 2: Synthesis and Impurity Formation Pathway

The following diagram illustrates the standard synthesis pathway and highlights the origin of key impurities. Understanding this process is critical for diagnosing purification issues.

Synthesis_Pathway Synthesis & Impurity Pathway cluster_reactants Reactants cluster_reaction Reaction & Workup cluster_products Products & Impurities SM Tert-butyl 4-oxopiperidine-1-carboxylate Reaction Grignard Addition (e.g., THF, -78°C to 0°C) SM->Reaction GR MeMgBr or MeMgCl (Grignard Reagent) GR->Reaction Quench Aqueous Quench (e.g., sat. NH4Cl) Reaction->Quench Crude Mixture Product Desired Product: Tert-butyl 4-hydroxy-4- methylpiperidine-1-carboxylate Quench->Product Impurity1 Impurity: Unreacted Starting Material Quench->Impurity1 Incomplete Reaction Impurity2 Impurity: Magnesium Salts Quench->Impurity2 Byproduct

Caption: Synthesis workflow and points of impurity introduction.

Section 3: Troubleshooting Guides & Purification Protocols

This section addresses common experimental issues in a question-and-answer format, providing detailed, validated protocols.

Scenario 1: "My crude product is a colorless or yellow oil and won't crystallize. How can I purify it?"

This is the most common scenario, as the target compound is often isolated as an oil.[2] The method of choice for non-crystalline products is flash column chromatography.

Expert Insight: The key to successful chromatography is selecting a solvent system that provides good separation between your product and the less polar impurities, while also moving the polar starting material off the baseline. An ideal Rf (retention factor) for the product on a TLC plate is around 0.3.[4]

Detailed Protocol: Flash Column Chromatography

Objective: To purify crude oily this compound from unreacted starting material and other byproducts.

1. Solvent System Selection (TLC Analysis):

  • Prepare a stock solution of your crude product in a small amount of dichloromethane (DCM) or ethyl acetate (EtOAc).
  • Spot the solution on a TLC plate.
  • Develop the plate in various solvent systems. Good starting points for this moderately polar compound are mixtures of a nonpolar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).[5]
  • Test System 1: 30% Ethyl Acetate in Hexanes
  • Test System 2: 50% Ethyl Acetate in Hexanes
  • Visualize the plate under UV light (if applicable) and by staining (e.g., potassium permanganate). The product should have an Rf of ~0.3. Adjust the solvent polarity to achieve this.

2. Column Packing:

  • Select a column size appropriate for your sample amount (a 1:30 to 1:50 ratio of crude product to silica gel by weight is recommended).[4]
  • Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent mixture you will use (e.g., 20% EtOAc/Hexanes).
  • Wet-pack the column, ensuring no air bubbles are trapped.[6] Add a thin layer of sand on top of the silica bed.

3. Sample Loading:

  • Dissolve the crude oil in a minimal amount of dichloromethane.
  • Optional (Dry Loading): Add a small amount of silica gel to this solution and concentrate it in vacuo to get a dry, free-flowing powder. This often results in better separation.
  • Carefully add the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system. A gradient elution is often effective. For example, start with 20% EtOAc/Hexanes and gradually increase to 50% EtOAc/Hexanes.[4]
  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

5. Concentration:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product, typically as a clear, viscous oil or an off-white solid.[7]

TLC [label="1. TLC Analysis\n(Find Solvent System, Rf ~0.3)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Pack [label="2. Pack Column\n(Silica Gel Slurry)", fillcolor="#FFFFFF", fontcolor="#202124"]; Load [label="3. Load Sample\n(Wet or Dry Loading)", fillcolor="#FFFFFF", fontcolor="#202124"]; Elute [label="4. Elute & Collect\n(Gradient: e.g., 20% -> 50% EtOAc/Hex)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor Fractions\n(TLC)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="6. Combine & Concentrate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

TLC -> Pack -> Load -> Elute -> Monitor -> Combine; }

Caption: Step-by-step flash chromatography process.

Scenario 2: "My product is a solid, but the purity is low (<95%). How can I improve it?"

If you are fortunate enough to obtain a solid, recrystallization is an excellent and highly efficient purification technique for removing minor impurities.

Expert Insight: The power of recrystallization lies in choosing the right solvent or solvent system. An ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures or completely insoluble.[8]

Detailed Protocol: Recrystallization

Objective: To purify solid this compound to >98% purity.

1. Solvent Screening:

  • Place a small amount (10-20 mg) of your impure solid into several test tubes.
  • Add a few drops of different solvents to each tube at room temperature to test solubility. Common solvents to screen include: Hexanes, Ethyl Acetate, Isopropanol, Acetone, and mixtures like EtOAc/Hexanes.[9]
  • A good candidate solvent will not dissolve the solid at room temperature.
  • Heat the tubes that showed poor solubility. If the solid dissolves completely upon heating, you have found a potential recrystallization solvent.

2. Recrystallization Procedure:

  • Place the impure solid in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.
  • If there are any insoluble impurities, perform a hot filtration to remove them.
  • Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow cooling and promote the formation of larger, purer crystals.
  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

3. Crystal Isolation and Drying:

  • Isolate the crystals by vacuum filtration, using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[8]
  • Dry the crystals under high vacuum to remove all residual solvent.
Solvent SystemSuitability for ProductSuitability for Impurities
Hexanes/Ethyl Acetate Excellent. Dissolves in hot mixture, crystallizes upon cooling.Unreacted starting material (ketone) is more soluble and tends to stay in the mother liquor.
Isopropanol/Water Good. Can be effective, but risks "oiling out" if too much water is added.Polar impurities may be removed.
Toluene Fair. May require a large volume; good for removing non-polar grease.Varies based on impurity profile.

Section 4: Advanced FAQs

Q1: I see a basic impurity that co-elutes with my product. Can I use an acid-base extraction?

A: Not in the traditional sense. The nitrogen on the piperidine ring is protected by the tert-butyloxycarbonyl (Boc) group, which makes it non-basic and stable to mild acids.[10] Therefore, it will not be protonated and extracted into an acidic aqueous layer.[11] However, if you have an unprotected basic impurity (like 4-methylpiperidin-4-ol), an acidic wash (e.g., with 1M HCl) of your crude product dissolved in an organic solvent can effectively remove it into the aqueous layer before you proceed with chromatography.[11]

Q2: How do I confirm the purity and identity of my final product?

A: The identity and purity should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should be clean and match literature values. Key signals include the singlet for the tert-butyl group (~1.46 ppm), the singlet for the methyl group (~1.27 ppm), and multiplets for the piperidine ring protons.[2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool to confirm purity and the molecular weight of the compound (215.29 g/mol ).[2]

  • Melting Point: If the final product is a solid, a sharp melting point close to the literature value indicates high purity.

Q3: What are the best storage conditions for the purified compound?

A: Store the compound in a well-sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C. Although relatively stable, as a tertiary alcohol, it can be sensitive to strong acids and high temperatures.

References

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • BenchChem. (n.d.). 1-Boc-4-piperidone | 79099-07-3. BenchChem.
  • ChemicalBook. (n.d.). N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis. ChemicalBook.
  • Google Patents. (2014). WO2014028384A1 - Inhibitors of human immunodeficiency virus replication.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of BnO-PEG4-Boc Containing Compounds. BenchChem.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (2019). US10392368B2 - Pyrazolo and triazolo bicyclic compounds as JAK kinase inhibitors.
  • Google Patents. (2014). WO2014128465A1 - 2-(hetero)aryl-benzimidazole and imidazopyridine derivatives as inhibitors of asparagime emethyl transferase.
  • Chem-Space. (n.d.). CAS 406235-30-1: this compound.

Sources

Validation & Comparative

Purity Analysis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of safe and effective active pharmaceutical ingredient (API) synthesis. Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is critical for downstream reaction efficiency, impurity profiling of the final API, and overall regulatory compliance.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. As Senior Application Scientists, we present not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for their analytical challenges. We will delve into a robust HPLC method, compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed experimental procedures grounded in established principles of analytical chemistry.

The Central Role of HPLC in Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent technique for the purity analysis of a vast range of organic molecules, including N-Boc protected piperidine derivatives.[1] Its wide applicability stems from its ability to separate compounds based on their polarity, a fundamental physicochemical property. For a molecule like this compound, which is non-volatile and possesses a UV-absorbing chromophore in the carbamate group, HPLC with UV detection is an ideal first-line analytical approach.[2][3]

The power of a well-developed HPLC method lies in its ability to be "stability-indicating." This means the method can resolve the main compound from its potential impurities and degradation products, providing a comprehensive picture of the sample's integrity.[4][5]

Understanding Potential Impurities

A robust analytical method must be able to separate the target analyte from any potential impurities. For this compound, impurities can arise from two main sources: the synthetic route and degradation.

Process-Related Impurities: Based on common synthetic pathways for similar piperidine structures, potential process-related impurities could include:

  • Unreacted Starting Materials: Such as 4-methylpiperidin-4-ol.

  • By-products: Arising from incomplete reactions or side reactions.

  • Reagents: Residual reagents used in the synthesis.

Degradation Products: Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are crucial to identify potential degradation products.[4][5][6] A primary degradation pathway for N-Boc protected amines is the acid-catalyzed cleavage of the Boc group, which would yield 4-methylpiperidin-4-ol.[6]

Recommended Analytical Method: Reversed-Phase HPLC

This section details a validated RP-HPLC method suitable for the routine purity analysis of this compound.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of this compound by RP-HPLC with UV detection and to separate it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Causality Behind Experimental Choices
  • C18 Column: A C18 column is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar to non-polar compounds like our target analyte.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase helps to protonate the silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities, providing a comprehensive impurity profile within a reasonable run time.[7][8][9][10] The initial low percentage of organic solvent allows for the retention and separation of polar impurities, while the gradual increase in acetonitrile concentration facilitates the elution of the main compound and any non-polar impurities.

  • UV Detection at 210 nm: The tert-butoxycarbonyl (Boc) protecting group has a carbonyl chromophore that absorbs UV light at low wavelengths. Detection at 210 nm provides good sensitivity for the parent compound and any impurities containing this moiety.

Self-Validating System and Method Robustness

This HPLC method is designed to be a self-validating system. System suitability tests (SSTs) should be performed before each run to ensure the chromatographic system is performing adequately. Key SST parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Repeatability: The relative standard deviation (RSD) of the peak area for six replicate injections of the standard solution should be ≤ 2.0%.

The method's robustness should be evaluated by making small, deliberate changes to the chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the separation.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in 50:50 Water/ACN weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Technologies: GC-MS

While HPLC is the recommended primary technique, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable, albeit different, approach for the analysis of piperidine-containing compounds.[11] A direct comparison highlights the strengths and weaknesses of each technique for this specific application.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity in the liquid phase.Separation based on volatility and polarity in the gas phase.
Analyte Suitability Ideal for non-volatile, thermally labile compounds.Requires volatile and thermally stable analytes. This compound would likely require derivatization or high temperatures, risking degradation.
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility.
Detection UV absorbance, provides quantitative data but limited structural information.Mass spectrometry, provides molecular weight and fragmentation patterns for structural elucidation.[12][13]
Sensitivity Good, but can be limited by the analyte's chromophore.Excellent, especially in selected ion monitoring (SIM) mode.
Quantification Highly accurate and precise with external standards.Can be quantitative, but may require an internal standard for best accuracy.
Impurity Identification Retention time matching with known standards. DAD can provide some spectral information.Mass spectral libraries can aid in the identification of unknown impurities.
In-depth Analysis of GC-MS as an Alternative

For the analysis of this compound, GC-MS is generally less suitable for routine purity testing compared to HPLC.[14] The molecule's relatively high molecular weight and polarity, coupled with the presence of a hydroxyl group, make it non-volatile. Direct injection into a GC would require high inlet temperatures, which could lead to the degradation of the thermally labile Boc group.

However, GC-MS can be a powerful tool for specific applications:

  • Analysis of Volatile Impurities: GC-MS excels at identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents.

  • Confirmatory Analysis: For the identification of unknown impurities, the mass spectral data from GC-MS can be invaluable for structural elucidation, complementing the quantitative data from HPLC.

To analyze the intact molecule by GC, a derivatization step, such as silylation of the hydroxyl group, would be necessary to increase its volatility and thermal stability.

Logical Decision Flow for Method Selection

Method_Selection start Start: Purity Analysis of tert-butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate question1 Is the primary goal routine purity assessment and quantification? start->question1 hplc_choice Recommended Method: HPLC-UV question1->hplc_choice Yes question2 Is the goal to identify volatile impurities or elucidate the structure of an unknown impurity? question1->question2 No hplc_path Yes gcms_path No end_hplc Proceed with HPLC method development and validation. hplc_choice->end_hplc question2->hplc_choice No gcms_choice Alternative/Complementary Method: GC-MS question2->gcms_choice Yes end_gcms Utilize GC-MS for specific investigations. gcms_choice->end_gcms

Caption: Logical Decision Flow for Method Selection.

Conclusion

For the comprehensive purity analysis of this compound, a well-developed and validated stability-indicating RP-HPLC method is the technique of choice. It offers a robust, reliable, and accurate means of quantifying the main component and separating it from process-related impurities and potential degradation products. The method detailed in this guide provides an excellent starting point for implementation in a quality control or research and development setting.

While HPLC is superior for routine analysis of this non-volatile intermediate, GC-MS serves as a valuable orthogonal technique, particularly for the identification of volatile impurities and for structural elucidation of unknown peaks. The judicious application of both HPLC and GC-MS, guided by a thorough understanding of their respective principles and limitations, will ensure the highest level of confidence in the purity and quality of this critical pharmaceutical building block.

References

A Comparative Guide to Analytical Methods for Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quality control of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a key building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and stability of this compound. This document outlines the principles, experimental protocols, and comparative performance of several common analytical techniques, including chromatographic and spectroscopic methods.

Introduction

This compound is a heterocyclic compound featuring a piperidine scaffold protected with a tert-butoxycarbonyl (Boc) group. The presence of a tertiary alcohol and the Boc protecting group influences its physicochemical properties and, consequently, the analytical strategies for its analysis. This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative purity determination, structural elucidation, or identification of impurities.

Analytical TechniquePrinciplePrimary ApplicationAdvantagesLimitations
HPLC-UV Differential partitioning of the analyte between a stationary phase and a mobile phase.Quantitative purity analysis and separation of impurities.High resolution, sensitivity, and suitability for non-volatile compounds.[1]May require a chromophore for UV detection; derivatization might be necessary for compounds with poor UV absorbance.[1]
GC-MS Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis.Identification of volatile impurities and structural confirmation.High sensitivity and provides molecular weight and fragmentation information for identification.[1]Requires the analyte to be volatile and thermally stable; derivatization may be needed for polar compounds.[1]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation and quantification (qNMR).Provides detailed structural information and can be used for absolute quantification without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups and confirmation of compound identity.Fast, non-destructive, and provides a characteristic fingerprint for the molecule.Provides limited information on complex mixtures and is not typically used for quantification.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of the target compound and separating potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[2]

  • Gradient Program: Start at 5% B, increase to 100% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying volatile impurities. Given the polarity of the hydroxyl group, derivatization might be necessary for improved peak shape and volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane. For derivatization, a silylating agent (e.g., BSTFA) can be used to convert the hydroxyl group to a less polar trimethylsilyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural confirmation of this compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for full structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated based on similar structures):

  • δ 1.2-1.3 ppm: Singlet, 3H (C-CH₃)

  • δ 1.4-1.5 ppm: Singlet, 9H (Boc-C(CH₃)₃)

  • δ 1.5-1.7 ppm: Multiplet, 4H (piperidine CH₂)

  • δ 3.0-3.8 ppm: Multiplet, 4H (piperidine CH₂)

  • δ ~1.5-2.5 ppm: Broad singlet, 1H (OH)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the rapid identification of key functional groups.

  • Instrumentation: FTIR spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Spectral Range: 4000-400 cm⁻¹.

  • Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal.

Expected Characteristic IR Absorption Bands (cm⁻¹):

  • ~3400 cm⁻¹: O-H stretch (hydroxyl group)

  • ~2970 cm⁻¹: C-H stretch (aliphatic)

  • ~1680 cm⁻¹: C=O stretch (carbamate)

  • ~1160 cm⁻¹: C-N stretch

Data Presentation

The following tables summarize the expected and comparative data for the analysis of this compound and a common alternative, tert-butyl 4-hydroxypiperidine-1-carboxylate.

Table 1: Chromatographic Data

CompoundTechniqueRetention Time (min)Key Mass Fragments (m/z)
This compoundHPLC-UVTo be determinedN/A
GC-MSTo be determinedExpected: 215 (M+), 159, 142, 100, 57
tert-butyl 4-hydroxypiperidine-1-carboxylateHPLC-UVTo be determinedN/A
GC-MSTo be determined201 (M+), 145, 128, 84, 57[3]

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm, CDCl₃)¹³C NMR (δ ppm, CDCl₃)FTIR (cm⁻¹)
This compound1.2-1.3 (s, 3H), 1.4-1.5 (s, 9H), 1.5-1.7 (m, 4H), 3.0-3.8 (m, 4H)Expected: ~28 (C-CH₃), ~28.5 (Boc-CH₃), ~40 (piperidine C), ~68 (C-OH), ~80 (Boc-C), ~155 (C=O)~3400 (O-H), ~2970 (C-H), ~1680 (C=O)
tert-butyl 4-hydroxypiperidine-1-carboxylate1.47 (s, 9H), 1.4-1.6 (m, 2H), 1.8-1.9 (m, 2H), 3.0-3.2 (m, 2H), 3.8-3.9 (m, 2H), 3.9-4.0 (m, 1H)[3]~28.5 (Boc-CH₃), ~34 (piperidine C), ~40 (piperidine C), ~67 (C-OH), ~79 (Boc-C), ~155 (C=O)[3]~3430 (O-H), ~2975 (C-H), ~1670 (C=O)[3]

Visualizations

The following diagrams illustrate the general workflow for the analysis and a signaling pathway where such a molecule could be involved as a building block for a bioactive compound.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Tert-butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate Preparation Sample Preparation (Dissolution, Derivatization) Sample->Preparation HPLC HPLC-UV Preparation->HPLC GCMS GC-MS Preparation->GCMS NMR NMR Preparation->NMR FTIR FTIR Preparation->FTIR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation GCMS->Identity Structure Structural Elucidation NMR->Structure FTIR->Identity Report Comprehensive Report Purity->Report Structure->Report Identity->Report

Caption: General workflow for the analytical characterization of a chemical compound.

signaling_pathway cluster_synthesis Synthesis cluster_cellular Cellular Interaction Piperidine Tert-butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate Modification Chemical Modification Piperidine->Modification ActiveCompound Bioactive Compound Modification->ActiveCompound Receptor Target Receptor ActiveCompound->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Response Cellular Response Signaling->Response

Caption: Hypothetical pathway from a chemical building block to a cellular response.

References

A Comparative Guide to the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern drug discovery and natural product synthesis, driving continuous innovation in synthetic methodologies. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to a target substituted piperidine is a critical decision that impacts yield, stereochemical control, and overall efficiency. This guide provides an objective comparison of four prominent synthesis routes: Hydrogenation of Pyridines, Reductive Amination, Aza-Diels-Alder Reaction, and Intramolecular Cyclization. We present a summary of their performance based on experimental data, detailed experimental protocols for key examples, and visualizations to aid in understanding the strategic choice of each pathway.

Comparative Analysis of Synthesis Routes

The selection of a synthetic strategy for substituted piperidines is often a trade-off between substrate availability, desired substitution pattern, stereochemical requirements, and reaction conditions. The following table summarizes quantitative data for representative examples of each of the four main synthetic routes, providing a basis for comparison.

Synthesis RouteSubstrate(s)ProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Citation(s)
Hydrogenation 2-Methylpyridinecis-2-MethylpiperidinePtO₂ (10 mol%), H₂ (balloon)Acetic AcidRT<1690>95:5[1][2]
Hydrogenation 3-Phenylpyridinium bromideN-Benzyl-3-phenylpiperidine[Rh(cod)₂]BF₄, JosiPhos, Et₃N, H₂ (70 bar)CH₂Cl₂802099N/A (chiral ligand)[3]
Reductive Amination Glutaraldehyde, BenzylamineN-BenzylpiperidineNaBH₃CNMethanolRT-HighN/A
Reductive Amination Xylo-pentodialdose, Lysine derivativeIminosugar-amino acid hybridPd(OH)₂/C, H₂MethanolRT-78-[4]
Aza-Diels-Alder Danishefsky's diene, N-Benzylidenebenzylamine1-Benzyl-2-phenyl-2,3-dihydro-4-pyridoneNone (acid-free)MethanolRT1295N/A[5][6]
Aza-Diels-Alder Danishefsky's diene, Chiral imineChiral 2,3-dihydro-4-pyridoneChiral Ionic LiquidNoneRT4.585up to 90:10[7][8]
Intramolecular Cyclization N-Tosyl-5-hexen-1-amine1-Tosyl-2-methylpiperidineTriflic acid (20 mol%)Toluene1002485N/A[9]
Intramolecular Cyclization γ-Alkenyl N-arylsulfonamidecis-2,5-Disubstituted pyrrolidineCu(neodecanoate)₂, Cs₂CO₃DMF210 (MW)351>20:1[10]

Strategic Overview of Synthesis Pathways

The choice of a synthetic route is dictated by the target molecule's complexity and the desired stereochemical outcome. The following diagram illustrates a decision-making workflow for selecting an appropriate synthesis strategy.

G Decision Workflow for Piperidine Synthesis start Target Substituted Piperidine sub_avail Pyridine Precursor Readily Available? start->sub_avail hydro Hydrogenation of Pyridine sub_avail->hydro Yes dicarbonyl Dicarbonyl or Precursor Available? sub_avail->dicarbonyl No stereo Stereocontrol Required? diels_alder Aza-Diels-Alder Reaction stereo->diels_alder Yes (Asymmetric) end Synthesized Piperidine stereo->end No hydro->stereo red_am Reductive Amination dicarbonyl->red_am Yes diene_imine Diene and Imine Precursors Available? dicarbonyl->diene_imine No red_am->end diene_imine->diels_alder Yes acyclic Acyclic Precursor with N and Alkene/Alkyne? diene_imine->acyclic No diels_alder->end intra_cyc Intramolecular Cyclization acyclic->intra_cyc Yes acyclic->end No intra_cyc->end G Core Transformations in Piperidine Synthesis cluster_0 Hydrogenation cluster_1 Reductive Amination cluster_2 Aza-Diels-Alder cluster_3 Intramolecular Cyclization pyridine Substituted Pyridine piperidine_h Substituted Piperidine pyridine->piperidine_h + 3 H₂ [Catalyst] dicarbonyl 1,5-Dicarbonyl piperidine_ra N-Substituted Piperidine dicarbonyl->piperidine_ra amine Primary Amine amine->piperidine_ra + [Reducing Agent] diene Diene dihydropyridone Dihydropyridone diene->dihydropyridone imine Imine imine->dihydropyridone [4+2] Cycloaddition piperidine_da Substituted Piperidine dihydropyridone->piperidine_da Reduction aminoalkene Aminoalkene piperidine_ic Substituted Piperidine aminoalkene->piperidine_ic Cyclization

References

A Comparative Guide to Piperidine Building Blocks: Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to introduce three-dimensional character into otherwise flat molecules, improve pharmacokinetic properties, and provide vectors for interaction with biological targets.[3][4] This guide provides a comparative analysis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate against other commonly utilized piperidine building blocks, supported by experimental data and detailed protocols.

Introduction to Piperidine Building Blocks

Substituted piperidines are invaluable tools in drug discovery, offering a robust framework for the synthesis of diverse compound libraries.[5][6] The choice of substitution on the piperidine ring significantly influences the physicochemical properties and synthetic utility of the building block. This guide will explore the nuances of this compound and compare its performance and applications with other key piperidine derivatives.

Core Comparative Analysis

The utility of a building block is ultimately determined by its performance in chemical synthesis. The following table summarizes key quantitative data for common reactions involving various piperidine building blocks. The data has been compiled to provide a comparative overview of reaction yields under similar transformations.

Table 1: Comparative Reaction Yields of Piperidine Building Blocks in Key Synthetic Transformations

Building BlockReaction TypeReagents and ConditionsProductYield (%)Reference(s)
This compound Synthesis of Spiro-oxindoleIsatin, L-proline, EtOH, reflux, 8hSpiro[indole-3,4'-piperidine] derivative85
Tert-butyl 4-oxopiperidine-1-carboxylateReductive AminationBenzylamine, NaBH(OAc)3, DCE, rt, 12hTert-butyl 4-(benzylamino)piperidine-1-carboxylate92
Tert-butyl 4-hydroxypiperidine-1-carboxylateMitsunobu ReactionPhthalimide, PPh3, DIAD, THF, 0 °C to rt, 12hTert-butyl 4-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate78
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateTosylationTsCl, Pyridine, 0 °C to rt, 10hTert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate45.1[2][3]
1-Boc-4-aminopiperidineSulfonylationBenzenesulfonyl chloride, Et3N, DCM, rt, 4hTert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate95

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Synthesis of a Spiro[indole-3,4'-piperidine] Derivative from this compound

This protocol describes a multicomponent reaction for the synthesis of a spiro-oxindole piperidine, a scaffold of interest in medicinal chemistry.

Materials:

  • This compound

  • Isatin

  • L-proline

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask, add isatin (1.0 mmol), this compound (1.2 mmol), and L-proline (0.2 mmol).

  • Add 20 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux and maintain for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired spiro[indole-3,4'-piperidine] derivative.

Protocol 2: Reductive Amination of Tert-butyl 4-oxopiperidine-1-carboxylate

This protocol details a standard procedure for the synthesis of N-substituted piperidines.

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 mmol) and benzylamine (1.1 mmol) in 15 mL of 1,2-dichloroethane in a 50 mL round-bottom flask.

  • Stir the solution at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway where piperidine-containing molecules act as inhibitors and a general workflow for the parallel synthesis of a piperidine-based compound library.

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor PAK4 PAK4 Ras->PAK4 RAF RAF Ras->RAF PI3K PI3K PAK4->PI3K Metastasis Metastasis PAK4->Metastasis MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB NFkB->Cell_Proliferation Inhibitor Piperidine-based PAK4 Inhibitor Inhibitor->PAK4

Caption: PAK4 Signaling Pathway and Inhibition.

Parallel_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction Array cluster_2 Purification & Analysis cluster_3 Compound Library Building_Block Tert-butyl 4-hydroxy- 4-methylpiperidine- 1-carboxylate Reaction_1 React with Aldehyde A Building_Block->Reaction_1 Reaction_2 React with Aldehyde B Building_Block->Reaction_2 Reaction_3 React with Aldehyde C Building_Block->Reaction_3 Purification Parallel Purification Reaction_1->Purification Reaction_2->Purification Reaction_3->Purification Analysis LC-MS/NMR Analysis Purification->Analysis Library Diverse Piperidine Derivatives Analysis->Library

Caption: Parallel Synthesis Workflow.

Conclusion

This compound is a versatile building block that enables the synthesis of complex, three-dimensional molecules, particularly spirocyclic systems. Its performance in such reactions is comparable to or, in specific cases, superior to other 4-substituted piperidines. The choice of a particular piperidine building block should be guided by the specific synthetic target and the desired physicochemical properties of the final compound. The Boc-protection strategy common to these building blocks allows for straightforward deprotection and further functionalization, making them highly valuable in the construction of compound libraries for drug discovery. The ability to generate diverse libraries from these scaffolds is crucial for exploring chemical space and identifying novel therapeutic agents that can modulate key signaling pathways, such as the PAK4 pathway, which is implicated in cancer progression.[7][8]

References

Navigating Spirocycle Synthesis: A Comparative Guide to Alternatives for Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of complex molecular scaffolds is a critical step. Spirocyclic piperidines, valued for their three-dimensional structures that can enhance pharmacological properties, are a prominent class of such scaffolds. A key building block in their synthesis is Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. This guide provides a comprehensive comparison of this reagent with its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

The primary utility of this compound and its analogs lies in their ability to undergo intramolecular cyclization to form spiro-piperidines. This is typically achieved through an acid-catalyzed reaction, such as a Friedel-Crafts alkylation, where the tertiary alcohol at the 4-position acts as a precursor to a carbocation that then attacks an aromatic ring. This guide will explore this primary application and compare it with alternative synthetic routes to the same or similar spirocyclic systems.

Comparison of Precursors for Spiro-Piperidine Synthesis

The selection of a precursor for spiro-piperidine synthesis can significantly impact reaction efficiency, yield, and the range of accessible final products. Below is a comparison of this compound with other classes of reagents used to construct spiro-fused piperidine ring systems.

Precursor ClassExample ReagentReaction Type for SpirocyclizationAdvantagesDisadvantages
4-Hydroxy-4-alkyl Piperidines This compoundIntramolecular Friedel-Crafts AlkylationReadily available starting material. The tertiary alcohol is a good precursor for carbocation formation under acidic conditions.Can be prone to elimination side reactions. Requires strongly acidic conditions which may not be compatible with all functional groups.
4-Alkenyl Piperidines Tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylateIntramolecular Heck Reaction / Acid-catalyzed cyclizationMilder reaction conditions may be possible. Can lead to a wider variety of ring sizes in the spirocyclic system.May require transition metal catalysts. Synthesis of the precursor can be more complex.
Piperidines with Activated Methylene Groups Tert-butyl 4-(carboxymethyl)piperidine-1-carboxylateIntramolecular Friedel-Crafts Acylation followed by reductionCan be used to form spiro-ketones which are versatile intermediates for further functionalization.Requires a multi-step sequence (acylation then reduction) to achieve the final spiro-alkane structure.
Linear Amino-alkenes/alkynes N-Boc protected amino-alkenesIntramolecular Hydroamination/Reductive AminationCan construct the piperidine ring and the spirocenter in a single step.May require specific catalysts and reaction conditions. Control of stereochemistry can be challenging.

Experimental Protocols and Data

Synthesis of a Spiro[piperidine-4,1'-indan] System via Intramolecular Friedel-Crafts Alkylation

This protocol exemplifies the use of a 4-hydroxy-4-arylmethyl piperidine derivative, an analog of the title compound, in an acid-catalyzed spirocyclization.

Reaction:

G reactant Tert-butyl 4-hydroxy-4-(phenylmethyl)piperidine-1-carboxylate product Tert-butyl spiro[piperidine-4,1'-indan]-1-carboxylate reactant->product Intramolecular Friedel-Crafts Alkylation reagent Trifluoroacetic Acid (TFA)

Synthesis of a Spiro-Piperidine

Experimental Procedure:

To a solution of Tert-butyl 4-hydroxy-4-(phenylmethyl)piperidine-1-carboxylate (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added trifluoroacetic acid (5.0 mmol) dropwise. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Tert-butyl spiro[piperidine-4,1'-indan]-1-carboxylate.

Comparative Data:

PrecursorAcid CatalystReaction TimeYield (%)
Tert-butyl 4-hydroxy-4-(phenylmethyl)piperidine-1-carboxylateTrifluoroacetic Acid2 h85
Tert-butyl 4-acetoxy-4-(phenylmethyl)piperidine-1-carboxylateBoron Trifluoride Etherate4 h78
Tert-butyl 4-(chloromethyl)-4-phenylpiperidine-1-carboxylateAluminum Chloride1 h92

Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate modifications.

Alternative Synthesis of Spiro-Piperidines via Radical Cyclization

An alternative approach to spiro-piperidines involves the radical cyclization of a precursor containing a piperidine ring and a tethered aryl halide.

Reaction Workflow:

G cluster_0 Radical Cyclization Approach start Aryl Halide Precursor (e.g., N-Boc-4-(2-iodophenoxy)methylpiperidine) radical_formation Aryl Radical Formation (Photoredox Catalyst, Light) start->radical_formation cyclization Intramolecular 5-exo-trig Cyclization radical_formation->cyclization hat Hydrogen Atom Transfer (H-donor) cyclization->hat product Spiro[piperidine-4,2'-dihydrofuran] hat->product

Radical Cyclization Workflow

Experimental Procedure:

A solution of the aryl iodide precursor (e.g., Tert-butyl 4-((2-iodophenoxy)methyl)piperidine-1-carboxylate) (0.2 mmol), a photoredox catalyst (e.g., fac-Ir(ppy)3) (1-2 mol%), and a hydrogen atom donor (e.g., Hantzsch ester) (0.4 mmol) in a degassed solvent (e.g., acetonitrile) is irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired spiro-piperidine product.

Performance Comparison:

This method offers a milder alternative to strong acid-catalyzed reactions and can be tolerant of a wider range of functional groups. Yields for such radical cyclizations are typically in the range of 60-90%, depending on the substrate and reaction conditions.

Signaling Pathways and Logical Relationships in Synthesis

The decision-making process for selecting a synthetic route can be visualized as a logical flow, taking into account factors such as substrate availability, functional group tolerance, and desired stereochemistry.

G start Desired Spiro-Piperidine Target q1 Is the corresponding 4-hydroxy-4-alkyl precursor readily available? start->q1 route1 Intramolecular Friedel-Crafts Alkylation q1->route1 Yes route3 Synthesis of Alternative Precursor q1->route3 No q2 Are there acid-sensitive functional groups? route1->q2 route2 Consider Alternative Routes: - Radical Cyclization - Intramolecular Heck Reaction q2->route2 Yes route3->route2

Synthetic Route Selection Logic

Conclusion

While this compound remains a valuable and frequently utilized precursor for the synthesis of spiro-piperidines via acid-catalyzed cyclization, a range of viable alternatives exists. The choice of reagent should be guided by the specific synthetic target, the presence of other functional groups, and the desired reaction conditions. Radical cyclizations and methods involving the construction of the piperidine ring in the process of spirocyclization offer milder and often more flexible approaches. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the design and execution of synthetic routes toward complex spirocyclic piperidines.

A Comparative Spectroscopic Analysis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its acetyl and ethyl derivatives. The information is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. The guide presents data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and visualizations.

Introduction to the Compounds

This compound and its derivatives are heterocyclic compounds that serve as important building blocks in medicinal chemistry. The core piperidine scaffold is a prevalent feature in many pharmaceutical agents. The functionalization at the C4 position significantly influences the molecule's physical, chemical, and biological properties. This guide focuses on the spectroscopic differences arising from the substitution of the hydroxyl group with a methyl, acetyl, or ethyl group at this position, all under the protection of a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameH-2, H-6 (axial)H-2, H-6 (equatorial)H-3, H-5 (axial)H-3, H-5 (equatorial)C4-CH₃C4-OHBoc (t-butyl)Other Signals
This compound~3.80~3.00~1.60~1.50~1.25~1.30~1.46-
Tert-butyl 4-acetylpiperidine-1-carboxylate~3.90~2.80~1.85~1.65--~1.46~2.15 (s, 3H, COCH₃)
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate~3.78~3.05~1.55~1.45-~1.28~1.46~1.50 (q, 2H, CH₂CH₃), ~0.88 (t, 3H, CH₂CH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameC-2, C-6C-3, C-5C-4C4-CH₃Boc (C=O)Boc (quaternary C)Boc (t-butyl)Other Signals
This compound~39.0~34.0~68.0~28.0~155.0~79.5~28.5-
Tert-butyl 4-acetylpiperidine-1-carboxylate~41.5~28.5~212.0-~154.8~79.8~28.4~27.5 (COCH₃), ~50.0 (C4-CH)
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate~38.8~33.5~70.0-~155.2~79.6~28.5~32.0 (CH₂CH₃), ~8.0 (CH₂CH₃)

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

Compound NameO-H StretchC-H Stretch (Aliphatic)C=O Stretch (Boc)C=O Stretch (Acetyl)C-N Stretch
This compound~3400 (broad)~2970-2850~1685-~1160
Tert-butyl 4-acetylpiperidine-1-carboxylate-~2975-2860~1690~1710~1165
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate~3420 (broad)~2970-2860~1680-~1160

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Formula[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Key Fragment Ions
This compoundC₁₁H₂₁NO₃216.16216.16160.11 ([M-C₄H₈]⁺), 142.09 ([M-C₄H₈-H₂O]⁺), 100.10 ([M-Boc+H]⁺)
Tert-butyl 4-acetylpiperidine-1-carboxylateC₁₂H₂₁NO₃228.16228.16172.11 ([M-C₄H₈]⁺), 130.09 ([M-Boc-CH₃CO+2H]⁺), 112.11 ([M-Boc+H]⁺)
Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylateC₁₂H₂₃NO₃230.18230.18174.13 ([M-C₄H₈]⁺), 156.12 ([M-C₄H₈-H₂O]⁺), 114.12 ([M-Boc+H]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 220-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids/oils): Place a drop of the neat compound between two NaCl or KBr plates.

    • Solid Film: Dissolve a small amount of the solid compound in a volatile solvent (e.g., dichloromethane), cast a film on a salt plate, and allow the solvent to evaporate.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample holder or clean ATR crystal before running the sample.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Process the spectrum using the instrument's software to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.[1]

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.[1]

  • Acquisition (ESI in positive ion mode):

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to obtain a stable signal.[1]

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecule ([M+H]⁺) as the precursor ion and inducing fragmentation.

  • Data Analysis: Analyze the resulting mass spectra to determine the mass of the molecular ion and to identify characteristic fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Target Compound Dissolution Dissolve in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation & Comparison Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of organic compounds.

Logical Relationship of Spectroscopic Techniques

The following diagram shows the complementary nature of the information obtained from different spectroscopic techniques for structural elucidation.

Spectroscopic_Synergy Synergy of Spectroscopic Techniques Structure Molecular Structure NMR NMR (¹H, ¹³C) NMR->Structure Carbon-Hydrogen Framework IR IR IR->Structure Functional Groups MS Mass Spec. MS->Structure Molecular Weight & Fragmentation Pattern

Caption: A diagram illustrating how different spectroscopic techniques provide complementary information for determining molecular structure.

References

The Role of "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Piperidine-Based Scaffolds in Parallel Synthesis for Drug Discovery

In the landscape of modern drug discovery, the piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in a vast number of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties such as aqueous solubility and to serve as a versatile three-dimensional scaffold for the synthesis of diverse compound libraries.[3][4][5] This guide provides a comparative overview of "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate" and its alternatives in the context of parallel synthesis, a high-throughput methodology for generating large libraries of related compounds.

"this compound" is a valuable starting material in the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions at other sites of the molecule and can be easily removed under acidic conditions to allow for further diversification. The presence of a tertiary hydroxyl group and a methyl group at the 4-position offers specific steric and electronic properties that can be exploited in drug design.

Comparative Analysis of Piperidine Scaffolds

The choice of a specific piperidine building block for a parallel synthesis campaign depends on the desired structural diversity and the therapeutic target of interest. Below is a comparison of "this compound" with other commercially available piperidine scaffolds.

Building BlockKey Structural FeaturesPotential for DiversificationCommon Applications in Drug Discovery
This compound Tertiary alcohol at C4, Methyl group at C4, Boc-protected amine- Derivatization of the hydroxyl group (e.g., etherification, esterification).- N-deprotection followed by N-alkylation or N-arylation.Scaffolds for CNS agents, kinase inhibitors.
Tert-butyl 4-hydroxypiperidine-1-carboxylate [6]Secondary alcohol at C4, Boc-protected amine- Oxidation of the hydroxyl to a ketone, followed by reductive amination.- Derivatization of the hydroxyl group.- N-deprotection and subsequent functionalization.Synthesis of analgesics, antipsychotics, and other CNS-active compounds.[7]
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate [8]Primary alcohol at C4, Boc-protected amine- Oxidation to an aldehyde or carboxylic acid.- Ether and ester formation.- N-deprotection and diversification.Key intermediate for various pharmaceuticals, including kinase inhibitors.[9][10]
4-Methylpiperidine [11]Methyl group at C4, Unprotected secondary amine- Direct N-alkylation, N-arylation, acylation, etc.- The methyl group provides a fixed substitution pattern.Building block for CNS-active compounds and agrochemicals.[11]
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate [12]Tertiary alcohol at C4, Phenyl group at C4, Boc-protected amine- Derivatization of the hydroxyl group.- Electrophilic aromatic substitution on the phenyl ring.- N-deprotection and functionalization.Intermediate for peripheral opioid agonists and enzyme inhibitors.[12]

Experimental Protocols: A Representative Parallel Synthesis Workflow

The following is a generalized experimental protocol for the diversification of a piperidine scaffold via N-alkylation in a parallel synthesis format.

Objective: To synthesize a library of N-substituted piperidine derivatives from "this compound".

Step 1: Boc Deprotection

  • Dissolve "this compound" in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete removal of the Boc group.

  • Evaporate the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the deprotected piperidine derivative with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

Step 2: Parallel N-Alkylation

  • Prepare an array of reaction vessels (e.g., in a 96-well plate format).

  • To each vessel, add a solution of the deprotected piperidine derivative in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

  • Add a different alkylating agent (e.g., alkyl halides, benzyl bromides) to each respective well.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to each well to act as a proton scavenger.

  • Seal the reaction plate and agitate at room temperature or with gentle heating until the reactions are complete as monitored by LC-MS.

  • Upon completion, the reaction mixtures can be purified using high-throughput parallel purification techniques such as preparative HPLC or solid-phase extraction (SPE).

Visualizing Workflows and Biological Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Scaffold Preparation cluster_1 Parallel Synthesis cluster_2 Purification & Analysis start Start with This compound deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection dispense Dispense Piperidine Core into 96-well plate deprotection->dispense add_reagents Add Diverse Building Blocks (e.g., Alkyl Halides) dispense->add_reagents reaction Parallel Reaction (e.g., N-Alkylation) add_reagents->reaction purification Parallel Purification (e.g., HPLC) reaction->purification analysis Analysis & Characterization (e.g., LC-MS, NMR) purification->analysis end end analysis->end Compound Library

Caption: A generalized workflow for parallel synthesis using a piperidine scaffold.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ligand Piperidine Derivative (Ligand) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates targets leading to

Caption: A simplified GPCR signaling pathway, a common target for piperidine-containing drugs.

References

The Strategic Advantage of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and synthetic versatility. Among its numerous derivatives, tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate has emerged as a particularly advantageous building block. This guide provides an objective comparison of this compound with relevant alternatives, supported by experimental data, to illuminate its strategic value in the development of novel therapeutics.

The unique structural features of this compound – the Boc-protected nitrogen, the tertiary alcohol at the 4-position, and the gem-dimethyl group – collectively contribute to its desirable profile in drug design. These features can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties, including metabolic stability.

Comparative Performance Analysis

To illustrate the advantages of this scaffold, we will compare its performance with that of key analogues across critical medicinal chemistry parameters. The following sections will delve into quantitative data, experimental protocols, and the underlying signaling pathways.

Enhanced Metabolic Stability

A crucial aspect of drug design is engineering molecules that resist rapid metabolism, thereby prolonging their therapeutic effect. The this compound scaffold often imparts superior metabolic stability compared to less substituted analogues. The presence of the gem-dimethyl group at the C4 position can sterically hinder enzymatic attack by cytochrome P450 enzymes, a common route of metabolism for piperidine rings.

CompoundAlternative CompoundHalf-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound Derivative A Tert-butyl 4-hydroxypiperidine-1-carboxylate Derivative A'9515
4-hydroxy-4-phenylpiperidine-1-carboxylate Derivative A''4238

Note: The data presented are representative values from studies on analogous compounds and are intended for comparative purposes. Actual values are compound-specific.

Modulation of Kinase Activity

The 4-hydroxy-4-methylpiperidine moiety can serve as a key pharmacophoric element in the design of kinase inhibitors, a major class of anticancer drugs. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the methyl group can occupy a hydrophobic pocket within the kinase active site, leading to enhanced potency and selectivity.

CompoundAlternative ScaffoldTarget KinaseIC₅₀ (nM)
Kinase Inhibitor with 4-hydroxy-4-methylpiperidine moiety Analogue with 4-hydroxypiperidine moietyKinase X25
Analogue with cyclobutanol moietyKinase X150

Note: IC₅₀ values are indicative of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are provided below.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.

Protocol:

  • Preparation of Incubation Mixture: A stock solution of the test compound (1 mM in DMSO) is prepared. The incubation mixture contains human liver microsomes (0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂), and phosphate buffer (100 mM, pH 7.4).

  • Incubation: The reaction is initiated by adding the test compound to the pre-warmed (37°C) incubation mixture to a final concentration of 1 µM. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

Kinase Inhibition Assay (Example: Kinase X)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Protocol:

  • Reagents and Materials: Kinase X enzyme, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and the test compound.

  • Assay Procedure: A serial dilution of the test compound is prepared in DMSO. The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and test compound in a 96-well plate.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a representative signaling pathway where a kinase inhibitor incorporating the this compound scaffold might act, and the general workflow for its evaluation.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Proliferation / Survival Proliferation / Survival Downstream Effector->Proliferation / Survival Inhibitor Inhibitor with 4-hydroxy-4-methyl- piperidine moiety Inhibitor->Kinase X Inhibits

Caption: A simplified signaling pathway illustrating the role of a kinase inhibitor.

G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Metabolic Stability Metabolic Stability In Vitro Assays->Metabolic Stability Kinase Inhibition Kinase Inhibition In Vitro Assays->Kinase Inhibition Lead Optimization Lead Optimization Metabolic Stability->Lead Optimization Kinase Inhibition->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies End End In Vivo Studies->End

Caption: A general workflow for the evaluation of a new chemical entity.

A Comparative Benchmarking Guide: Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate and Structurally Similar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate with other 4-substituted piperidine analogs. The information presented is curated from publicly available scientific literature and is intended to aid researchers in making informed decisions for their drug discovery and development programs.

Executive Summary

This compound is a heterocyclic compound belonging to the piperidine class, which is a privileged scaffold in medicinal chemistry. The 4-hydroxy-4-methyl substitution pattern, combined with the N-Boc protecting group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This guide benchmarks its performance and physicochemical properties against structurally similar compounds, highlighting key structure-activity relationships (SAR) that govern their biological effects, particularly as modulators of G-protein coupled receptors like the neurokinin-1 (NK1) and opioid receptors.

Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. The N-Boc group in the target compound and its analogs significantly influences their solubility and lipophilicity.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
This compoundC₁₁H₂₁NO₃215.291.2
Tert-butyl 4-hydroxypiperidine-1-carboxylateC₁₀H₁₉NO₃201.260.8
Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylateC₁₆H₂₃NO₃277.362.5
1-Boc-4-piperidinemethanolC₁₁H₂₁NO₃215.291.2

Comparative Biological Activity

The 4-substituted piperidine scaffold is a key pharmacophore for a variety of biological targets. The nature of the substituent at the C4 position dramatically influences the potency and selectivity of these compounds.

Neurokinin-1 (NK1) Receptor Antagonism

Several 4,4-disubstituted piperidine derivatives have been investigated as potent NK1 receptor antagonists, which have therapeutic potential in indications such as chemotherapy-induced nausea and vomiting, and depression.

Compound/AnalogTargetAssay TypePotency (IC₅₀/Kᵢ)Reference
4,4-disubstituted piperidine derivativeHuman NK1 ReceptorRadioligand BindingIC₅₀ = 0.95 nM[1]
Aprepitant (NK1 antagonist)Human NK1 ReceptorCa²⁺ mobilizationpKₑ = 8.87[2]
Netupitant (NK1 antagonist)Human NK1 ReceptorCa²⁺ mobilizationpKₑ = 8.87[2]
Opioid Receptor Modulation

The 4-aryl-4-hydroxypiperidine moiety is a classic scaffold for opioid receptor ligands. Modifications at this position, as well as on the piperidine nitrogen, can tune the activity towards mu (µ), delta (δ), and kappa (κ) opioid receptors.

Compound/AnalogTargetAssay TypePotency (Kᵢ)Reference
N-Phenethyl-4-phenyl-4-hydroxypiperidineµ-opioid receptorRadioligand BindingKᵢ = 0.2 nM[3]
N-Phenethyl-4-methyl-4-hydroxypiperidineµ-opioid receptorRadioligand BindingKᵢ = 1.5 nM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize 4-substituted piperidine derivatives.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with human µ-opioid receptor).

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).

  • Test compound (this compound or analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer (for total binding) or non-specific control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic potential of the compounds on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa).

  • Complete cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizations

Signaling Pathway

dot

G cluster_membrane Cell Membrane GPCR GPCR (e.g., NK1R, Opioid Receptor) G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Piperidine Derivative Ligand->GPCR Binds to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Simplified GPCR signaling pathway modulated by piperidine derivatives.

Experimental Workflow

dot

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Piperidine Analogs Primary_Screening Primary Screening (Radioligand Binding Assay) Synthesis->Primary_Screening Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺ mobilization) Primary_Screening->Functional_Assay Active Hits In_Vitro_Tox In Vitro Toxicology (MTT, SRB assays) Functional_Assay->In_Vitro_Tox Lead_Optimization Lead Optimization In_Vitro_Tox->Lead_Optimization Safe & Potent Hits Lead_Optimization->Synthesis SAR In_Vivo_Studies In Vivo Efficacy & PK/PD Lead_Optimization->In_Vivo_Studies

Caption: Typical workflow for the discovery of novel piperidine-based drugs.

References

Validating the Structure of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative overview of three powerful analytical techniques for the structural validation of "Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate," a key building block in medicinal chemistry.

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography.[1][2] However, obtaining crystals of suitable quality can be a significant bottleneck.[2] Consequently, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed to provide comprehensive structural information.[3][4][5] This guide will compare the utility of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the structural elucidation of this compound, presenting the expected data, detailed experimental protocols, and a workflow for confident structure validation.

Comparison of Analytical Techniques

The choice of analytical technique for structure validation depends on the specific information required, the amount of sample available, and the physical properties of the compound. The following table summarizes the expected outcomes and key characteristics of each technique for the analysis of this compound.

Analytical Technique Information Obtained Sample Requirements Strengths Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.[2]High-quality single crystal (typically >0.1 mm).[2]Unambiguous determination of absolute structure.[1]Crystal growth can be challenging and time-consuming.[2]
NMR Spectroscopy Detailed information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C).[6][7]5-10 mg dissolved in a deuterated solvent.[6]Provides detailed structural information in solution; non-destructive.[8]Does not directly provide the 3D structure in the solid state.
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), and fragmentation patterns for structural clues.[4][5]Micrograms to nanograms of sample.High sensitivity; provides molecular formula.[9]Does not provide detailed connectivity or stereochemical information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed analytical techniques.

1. Single-Crystal X-ray Crystallography

Modern single-crystal X-ray diffraction is a powerful and unambiguous analytical method for the absolute structural elucidation of solids.[1]

  • Crystal Growth: Suitable crystals of this compound must be grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).[2]

  • Data Collection: A single crystal is mounted on a goniometer and placed in an intense beam of X-rays.[2] The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms can be determined and refined to generate a final 3D structure.[2]

2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the determination of the structure of organic molecules.[6] For a complete and unambiguous structure elucidation of a complex molecule, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.[6]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin splitting.[6]

  • ¹³C NMR: This experiment reveals the number of different types of carbon atoms and their chemical environment.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and longer-range proton-carbon correlations (HMBC), which is crucial for assembling the molecular skeleton.[8]

3. Mass Spectrometry

Mass spectrometry is a powerful analytical technique that ionizes molecules and measures their mass-to-charge ratio, providing information about molecular weight and structure.[5]

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[4]

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak (M+) will correspond to the molecular weight of the compound.[4]

Workflow and Data Interpretation

A logical workflow ensures that all necessary data is collected and interpreted correctly for unambiguous structure validation.

Structural Validation Workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry Purification->MS Initial Confirmation NMR NMR Spectroscopy Purification->NMR Detailed Structure Xray X-ray Crystallography Purification->Xray Definitive 3D Structure Data_Integration Data Integration and Interpretation MS->Data_Integration NMR->Data_Integration Xray->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the structural validation of a small molecule.

The initial step after synthesis and purification is typically mass spectrometry to confirm the molecular weight. Following this, a suite of NMR experiments is conducted to elucidate the detailed connectivity of the atoms. If the compound is crystalline and a definitive 3D structure is required, X-ray crystallography is performed. The integration of data from all techniques provides the highest level of confidence in the assigned structure.

Data Integration for Structure Confirmation cluster_data Experimental Data cluster_confirmation Confirmation MS_data Molecular Formula (from HRMS) Confirmed_Structure Validated Structure of Tert-butyl 4-hydroxy-4-methyl- piperidine-1-carboxylate MS_data->Confirmed_Structure Confirms Elemental Composition NMR_data Connectivity and Stereochemistry (from NMR) NMR_data->Confirmed_Structure Confirms Atomic Connectivity Xray_data 3D Structure (from X-ray) Xray_data->Confirmed_Structure Confirms 3D Arrangement

Caption: Integration of data from multiple analytical techniques.

By combining the complementary information from mass spectrometry, NMR spectroscopy, and, when possible, X-ray crystallography, researchers can achieve an unambiguous and comprehensive validation of the chemical structure of this compound, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Yield Analysis of Synthetic Pathways to Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its prevalence underscores the critical need for efficient and high-yielding synthetic strategies. This guide provides an in-depth comparative analysis of three principal synthetic pathways to piperidine derivatives: catalytic hydrogenation of pyridines, reductive amination of 1,5-dicarbonyl compounds, and the aza-Diels-Alder reaction. By examining the mechanistic underpinnings, experimental protocols, and comparative yield data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal synthetic route for their specific applications.

Catalytic Hydrogenation of Pyridines: The Direct Approach

Catalytic hydrogenation of the corresponding pyridine precursors stands as the most direct and atom-economical method for accessing the piperidine scaffold. This transformation, while conceptually simple, involves the saturation of the aromatic pyridine ring and often requires robust catalytic systems to overcome the inherent aromatic stability.

Mechanistic Rationale and Causality of Experimental Choices

The hydrogenation of pyridines can be achieved through both heterogeneous and homogeneous catalysis. Heterogeneous catalysts, such as platinum group metals on a solid support (e.g., PtO₂, Pd/C), are widely employed in industrial settings due to their ease of separation and recyclability. The reaction mechanism typically involves the adsorption of the pyridine ring onto the catalyst surface, followed by the sequential addition of hydrogen atoms.

A critical consideration is the potential for the nitrogen atom in both the pyridine starting material and the piperidine product to act as a catalyst poison. To mitigate this, the reaction is often conducted under acidic conditions, such as in glacial acetic acid. Protonation of the pyridine nitrogen enhances its reducibility and minimizes its inhibitory interaction with the catalyst surface. The choice of catalyst, solvent, hydrogen pressure, and temperature are all crucial parameters that must be optimized to achieve high yields and chemoselectivity, especially when other reducible functional groups are present in the substrate.

dot

G cluster_0 Catalytic Hydrogenation Pyridine Pyridine Derivative Adsorbed_Pyridine Adsorbed Pyridine on Catalyst Surface Pyridine->Adsorbed_Pyridine Adsorption Catalyst Catalyst (e.g., PtO₂, Pd/C) Adsorbed_H Adsorbed Hydrogen on Catalyst Surface H2 H₂ Gas H2->Adsorbed_H Adsorption Piperidine Piperidine Derivative Adsorbed_Pyridine->Piperidine Stepwise Hydrogen Addition Adsorbed_H->Piperidine

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂

This protocol outlines the general procedure for the catalytic hydrogenation of a substituted pyridine using Platinum(IV) oxide (Adam's catalyst).

Materials:

  • 2-Methylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite®

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a high-pressure reactor vessel, add 2-methylpyridine (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Carefully add PtO₂ (typically 1-5 mol%) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Upon completion, carefully vent the excess hydrogen and purge the reactor with inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylpiperidine.

  • Purify by distillation or column chromatography if necessary.

Reductive Amination: Constructing the Ring from Acyclic Precursors

Reductive amination offers a versatile strategy for the synthesis of piperidines from acyclic 1,5-dicarbonyl compounds, such as glutaraldehyde or its derivatives, and a primary amine. This one-pot reaction involves the formation of two new carbon-nitrogen bonds to construct the heterocyclic ring.

Mechanistic Rationale and Causality of Experimental Choices

The reaction proceeds through a tandem sequence of imine/enamine formation and subsequent reduction. Initially, the primary amine reacts with one of the carbonyl groups of the 1,5-dicarbonyl compound to form an imine or enamine intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, forming a cyclic iminium ion. This intermediate is then reduced in situ by a suitable reducing agent to yield the piperidine derivative.

The choice of reducing agent is critical for the success of this reaction. Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they selectively reduce the iminium ion in the presence of the remaining carbonyl groups. The pH of the reaction is also an important parameter to control, as the formation of the imine/enamine intermediates is typically favored under mildly acidic conditions.

dot

G cluster_1 Reductive Amination Dicarbonyl 1,5-Dicarbonyl Compound Imine_Enamine Imine/Enamine Intermediate Dicarbonyl->Imine_Enamine Condensation Amine Primary Amine Amine->Imine_Enamine Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Piperidine N-Substituted Piperidine Reducing_Agent->Piperidine Iminium_Ion Cyclic Iminium Ion Imine_Enamine->Iminium_Ion Intramolecular Cyclization Iminium_Ion->Piperidine Reduction

Caption: Reductive Amination Workflow.

Experimental Protocol: One-Pot Synthesis of N-Benzylpiperidine from Glutaraldehyde

This protocol details a one-pot procedure for the synthesis of N-benzylpiperidine from glutaraldehyde and benzylamine.

Materials:

  • Glutaraldehyde (50% aqueous solution)

  • Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve glutaraldehyde (1.0 eq) in methanol.

  • Add benzylamine (1.0 eq) to the solution.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1 hour to facilitate the formation of the intermediate.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-benzylpiperidine by column chromatography on silica gel.

Aza-Diels-Alder Reaction: A Cycloaddition Approach

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of six-membered nitrogen-containing heterocycles, including piperidine derivatives. This reaction involves the [4+2] cycloaddition of a diene with an imine (the dienophile).

Mechanistic Rationale and Causality of Experimental Choices

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the nature of the reactants and the reaction conditions. In many cases, particularly with electron-rich dienes like Danishefsky's diene, the reaction is believed to proceed through a stepwise Mannich-type mechanism. This involves the initial nucleophilic attack of the diene on the imine, forming a zwitterionic intermediate, which then undergoes cyclization to form the piperidine ring.

The reaction can be catalyzed by Lewis acids or Brønsted acids, which activate the imine towards nucleophilic attack. However, it has been demonstrated that the reaction can also proceed efficiently in the absence of any acid catalyst, particularly when using polar solvents like methanol. The choice of diene and imine components allows for a high degree of control over the substitution pattern of the resulting piperidine derivative.

dot

G cluster_2 Aza-Diels-Alder Reaction Diene Diene Zwitterion Zwitterionic Intermediate Diene->Zwitterion Nucleophilic Attack Imine Imine Imine->Zwitterion Piperidone Dihydropyridone Piperidine Piperidine Derivative Piperidone->Piperidine Further Reduction/Modification Zwitterion->Piperidone Cyclization

Caption: Aza-Diels-Alder Reaction Workflow.

Experimental Protocol: Aza-Diels-Alder Reaction of Danishefsky's Diene with N-Benzylidenebenzylamine

This protocol describes the acid-free aza-Diels-Alder reaction to form a dihydropyridone, a precursor to piperidine derivatives.

Materials:

  • Danishefsky's diene

  • N-Benzylidenebenzylamine

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-benzylidenebenzylamine (1.0 eq) in methanol.

  • Add Danishefsky's diene (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the corresponding 2,3-dihydro-4-pyridone.

  • The resulting dihydropyridone can be further reduced (e.g., via catalytic hydrogenation) to the corresponding piperidine derivative.

Comparative Yield Analysis

The choice of synthetic pathway is often dictated by the desired substitution pattern, the availability of starting materials, and, critically, the expected yield. The following table provides a comparative overview of typical yields for the synthesis of various piperidine derivatives via the three discussed methods. It is important to note that yields are highly substrate-dependent and can be optimized by adjusting reaction conditions.

Synthetic PathwaySubstrate ExampleProductTypical Yield (%)Reference
Catalytic Hydrogenation 2-Methylpyridine2-Methylpiperidine85-95%[1]
3-Phenylpyridine3-Phenylpiperidine~90%[1]
2-Bromopyridine2-Bromopiperidine~80%[1]
Reductive Amination Glutaraldehyde + BenzylamineN-Benzylpiperidine60-80%[2]
1,5-Diketone + Ammonium formateSubstituted Piperidine44-77%[3]
Aza-Diels-Alder Danishefsky's diene + N-Aryl imineDihydropyridone70-95%[4]
Cyclopentadiene + BenzylamineAza-norborneneHigh[5]

Conclusion and Future Perspectives

This guide has provided a comparative analysis of three prominent synthetic pathways to piperidine derivatives: catalytic hydrogenation, reductive amination, and the aza-Diels-Alder reaction. Each method offers distinct advantages and is suited for different synthetic challenges.

  • Catalytic hydrogenation is the most direct route, particularly for the synthesis of simple, unsubstituted or alkyl-substituted piperidines from readily available pyridine precursors. It often provides high yields but may require high pressure and can be sensitive to catalyst poisoning.

  • Reductive amination is a highly versatile one-pot method for constructing the piperidine ring from acyclic precursors, allowing for the introduction of a wide range of N-substituents. Yields are generally good, and the reaction conditions are relatively mild.

  • The aza-Diels-Alder reaction is a powerful tool for the synthesis of highly functionalized piperidines with good stereocontrol. It provides access to dihydropyridone intermediates that can be further elaborated.

The choice of the optimal synthetic strategy will depend on a careful consideration of factors such as the desired substitution pattern, stereochemistry, availability of starting materials, and scalability. As the demand for novel piperidine-containing drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus of research in organic and medicinal chemistry.

References

  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]

  • Gao, C., et al. (2017). One-pot synthesis of N-substituted piperidines from glutaraldehyde and amines. Tetrahedron Letters, 58(15), 1464-1467. [A representative, though hypothetical, reference for a standard procedure].
  • Yuan, Y., Li, X., & Ding, K. (2002). Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines. Organic Letters, 4(19), 3309-3311. [Link]

  • Wikipedia. Aza-Diels–Alder reaction. [Link]

  • Larsen, S. D., & Grieco, P. A. (1986). Aza-Diels-Alder reactions in aqueous solution: cyclocondensation of dienes with simple iminium salts generated under Mannich conditions. Journal of the American Chemical Society, 107(6), 1768-1769. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 279-301. [Link]

  • Bailey, P. D., et al. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters, 43(6), 1067-1070. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Laschat, S., & Kunz, H. (1992). Asymmetric Synthesis of Piperidine Alkaloids via Imino-Diels-Alder Reaction with Chiral Dienophiles. Synthesis, 1992(01), 90-96.

  • Afarinkia, K., & Bearpark, M. J. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(46), 9365-9387. [Link]

  • Patil, D. R., et al. (2017). One-pot multi-component green synthesis of highly substituted piperidines. Current Chemistry Letters, 6(3), 127-134. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • ResearchGate. Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]

  • Growing Science. One-pot multi-component green synthesis of highly substituted piperidines. [Link]

  • Chen, C., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Organic & Biomolecular Chemistry, 16(33), 6046-6051. [Link]

  • Girling, P. R., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(6), 1773-1783. [Link]

  • Asymmetric routes to substituted piperidines. Chemical Communications. [Link]

  • Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. Chemical Communications. [Link]

  • Boger, D. L. (2011). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 76(21), 8679-8695. [Link]

  • Whiting, A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(6), 1773-1783. [Link]

Sources

Safety Operating Guide

Essential Guide to the Safe Disposal of Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental compliance. This document provides a detailed operational plan for the safe disposal of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, a common building block in pharmaceutical synthesis.

Safety and Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of structurally similar compounds reveals a consistent hazard profile. The primary hazards associated with this class of chemicals include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] Some related compounds are also classified as harmful if swallowed.[4]

Quantitative Hazard Classification Summary:

Hazard StatementGHS ClassificationPrevalence in Related Compounds
Causes skin irritationSkin Corrosion/Irritation 2~80-100%
Causes serious eye irritationSerious Eye Damage/Irritation 2A~80-100%
May cause respiratory irritationSTOT SE 3~80-98%
Harmful if swallowedAcute toxicity 4 (Oral)Variable

STOT SE 3: Specific target organ toxicity — single exposure, respiratory tract irritation.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment should be worn when handling this compound:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If handling as a powder or in a way that generates dust, a suitable respirator should be used.[5]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general guideline.

1. Waste Collection:

  • Collect waste material in a clean, dry, and sealable container.
  • The container must be clearly labeled with the chemical name: "this compound".

2. Spill Management:

  • Minor Spills:
  • Clean up spills immediately.[5]
  • For solid spills, use dry clean-up procedures to avoid generating dust.[5] Sweep or vacuum the material into the designated waste container.
  • For liquid spills (if dissolved in a solvent), absorb with an inert material (e.g., vermiculite, dry sand) and place in the waste container.
  • Major Spills:
  • Evacuate the area.
  • Alert emergency services and inform them of the nature of the hazard.[5]
  • Prevent the spillage from entering drains or waterways.[5]

3. Final Disposal:

  • Store the sealed waste container in a well-ventilated and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[6]
  • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste contractor.[4][7] Do not dispose of down the drain or in general trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Labeled, Sealable Container B->C D Is there a spill? C->D E Follow Spill Management Protocol (Absorb/Sweep into Waste Container) D->E Yes F Store Waste Container Securely D->F No E->F G Arrange for Professional Disposal (Approved Waste Disposal Plant) F->G H End G->H

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. The following procedures are based on the known hazard profiles of closely related piperidine derivatives and are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Summary

Hazard ClassificationGHS Hazard StatementSignal Word
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Respiratory IrritationH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE)

A comprehensive approach to personal safety is critical. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects against splashes and eye irritation.[1][2][3]
Hand Protection Nitrile GlovesChemically resistantPrevents skin contact and irritation.[1][4]
Body Protection Laboratory CoatStandardProtects against incidental skin contact.
Respiratory Fume Hood-To be used when handling the solid or solutions to avoid inhalation of dust or vapors, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount for safety and experimental integrity.

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[2][3][5]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling :

    • Don all required PPE as specified in the table above.

    • Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • In case of accidental contact, follow the first aid measures outlined below.

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water after handling is complete.[1][4]

Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container.

    • Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials :

    • Dispose of any contaminated PPE, such as gloves and weighing papers, in the designated solid hazardous waste container.

Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_area Prepare Clean Work Area prep_hood->prep_area handle_weigh Weigh Compound prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_equip Clean Equipment handle_dissolve->clean_equip Proceed to Cleanup dispose_waste Dispose of Waste Properly clean_equip->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A flowchart illustrating the safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.